molecular formula C7H5BrClF B1586432 4-Chloro-3-fluorobenzyl bromide CAS No. 206362-80-3

4-Chloro-3-fluorobenzyl bromide

Cat. No.: B1586432
CAS No.: 206362-80-3
M. Wt: 223.47 g/mol
InChI Key: CNUYBEIHDWMLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H5BrClF and its molecular weight is 223.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUYBEIHDWMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382452
Record name 4-Chloro-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206362-80-3
Record name 4-(Bromomethyl)-1-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206362-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1-chloro-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Bromide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-fluorobenzyl bromide, a key halogenated intermediate. It is tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, synthesis, reactivity, and analytical characterization, offering insights into its practical applications.

Core Chemical Identity and Physical Properties

This compound is a versatile bifunctional molecule, featuring a reactive benzyl bromide moiety and a di-substituted phenyl ring. The presence of both chloro and fluoro substituents provides unique electronic properties that can influence reactivity and the biological activity of its derivatives.

Identifiers and Structural Information
IdentifierValue
IUPAC Name 4-(bromomethyl)-1-chloro-2-fluorobenzene
CAS Number 206362-80-3
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol [1]
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1]
InChI 1S/C7H5BrClF/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
SMILES C1=CC(=C(C=C1CBr)F)Cl

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValueSource
Appearance White to light yellow or light orange powder/lump[1]
Melting Point 33 °CChem-Impex
Purity ≥ 98% (GC)[1]
Storage Store at 2 - 8 °CChem-Impex

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through the free-radical bromination of its precursor, 4-chloro-3-fluorotoluene. This reaction is a cornerstone of industrial organic synthesis for producing benzylic halides.

Synthetic Pathway

Synthesis_Pathway Precursor 4-Chloro-3-fluorotoluene Product This compound Precursor->Product Benzylic Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or BPO) Solvent (e.g., CCl₄) Reagents->Product

Caption: Synthesis of this compound.

General Experimental Protocol: Benzylic Bromination

This protocol is based on the well-established Wohl-Ziegler bromination reaction.

  • Reaction Setup: A solution of 4-chloro-3-fluorotoluene is prepared in a suitable non-polar solvent, such as carbon tetrachloride or cyclohexane, in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are added to the solution.

  • Initiation: The reaction mixture is heated to reflux to initiate the free-radical chain reaction. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lability of the C-Br bond, making it an excellent electrophile for nucleophilic substitution reactions. This property is extensively utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 4-chloro-3-fluorobenzyl moiety into various molecular scaffolds. The presence of the electron-withdrawing halogen atoms on the aromatic ring can enhance the electrophilicity of the benzylic carbon, facilitating these reactions.

Applications in Drug Discovery and Agrochemicals

The 4-chloro-3-fluorobenzyl group is a valuable pharmacophore in medicinal chemistry. Its incorporation into a molecule can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, this compound serves as a key building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[2][3]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents. A key singlet for the benzylic methylene protons (CH₂Br) would be observed, typically in the range of 4.4-4.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The chemical shift of the benzylic carbon will be significantly affected by the attached bromine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, with its chemical shift providing confirmation of the fluorine's presence and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. Common fragmentation pathways include the loss of the bromine radical to form a stable benzyl cation.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the methylene group. Aromatic C-Cl and C-F stretching vibrations will also be present.

Chromatographic Methods
  • Gas Chromatography (GC): GC is a suitable method for assessing the purity of this compound, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and reaction monitoring, particularly for less volatile derivatives.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Classification: It is classified as a corrosive material that can cause severe skin burns and eye damage. It may also be harmful if swallowed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical sectors. Its unique substitution pattern and high reactivity make it a valuable tool for researchers and synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

A Comprehensive Technical Guide to 4-Chloro-3-fluorobenzyl bromide: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorobenzyl bromide, a halogenated aromatic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring chlorine, fluorine, and a reactive bromomethyl group, imparts distinct chemical properties that are highly valued in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

Chemical Identity and Properties

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a laboratory setting. This compound is cataloged under the CAS (Chemical Abstracts Service) number 206362-80-3 [1][2][3][4][5].

Synonyms: This compound is also known by several other names in chemical literature and commercial catalogs, including:

  • α-Bromo-4-chloro-3-fluorotoluene[1][2][4]

  • 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1][2]

  • 4-(bromomethyl)-1-chloro-2-fluorobenzene[6]

  • 3-Fluoro-4-chlorobenzyl bromide[5]

A comprehensive summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 206362-80-3[1][2][3][4]
Molecular Formula C₇H₅BrClF[2][3][4]
Molecular Weight 223.47 g/mol [2][3][4]
Appearance White to light yellow to light orange powder or lump[1][2]
Melting Point 33 °C[2]
Purity Typically ≥ 97-98% (by GC)[1][2][3]
Storage Conditions Store at 2 - 8 °C[2]

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of the corresponding toluene derivative. A common laboratory-scale synthesis involves the reaction of 3-chloro-4-fluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide, in a non-polar solvent like carbon tetrachloride. The reaction is refluxed to facilitate the radical chain reaction, leading to the selective bromination of the methyl group.

The reactivity of this compound is dominated by the lability of the benzylic bromide. This makes it an excellent electrophile for Sₙ2 reactions, where the bromine atom is displaced by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis, allowing for the introduction of the 4-chloro-3-fluorobenzyl moiety into various molecular scaffolds. The presence of the electron-withdrawing halogen atoms on the aromatic ring can influence the reactivity of the benzylic position.

Applications in Drug Discovery and Organic Synthesis

The unique combination of halogen substituents makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The chlorine and fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the final active pharmaceutical ingredient (API).

Its primary application lies in its role as an alkylating agent to introduce the 4-chloro-3-fluorobenzyl group. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. For instance, it can be used to alkylate amines, phenols, thiols, and other nucleophilic functional groups to generate a library of analogs for biological screening.

The compound is also employed in the development of advanced materials, such as polymers and coatings, where the specific chemical functionalities contribute to enhanced performance.[2]

Experimental Protocol: A Typical Sₙ2 Reaction

The following is a representative, step-by-step protocol for the alkylation of a generic phenol with this compound.

Materials:

  • Phenol derivative

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the phenol derivative (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[7][8] It is classified as a corrosive material that can cause severe skin burns and eye damage.[8]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye protection, and face protection.[8]

Handling:

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[8][9]

  • Wash face, hands, and any exposed skin thoroughly after handling.[8]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]

  • Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[8]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

Workflow and Logic Diagram

The following diagram illustrates the typical workflow from starting material to a derivatized product using this compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Synthesis 3-Chloro-4-fluorotoluene 3-Chloro-4-fluorotoluene Bromination Bromination 3-Chloro-4-fluorotoluene->Bromination NBS, Initiator NBS, Initiator NBS, Initiator->Bromination This compound This compound Bromination->this compound Alkylation (SN2) Alkylation (SN2) This compound->Alkylation (SN2) Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol)->Alkylation (SN2) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Alkylation (SN2) Derivatized Product Derivatized Product Alkylation (SN2)->Derivatized Product

Caption: Synthetic and application workflow for this compound.

References

4-Chloro-3-fluorobenzyl bromide molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-fluorobenzyl bromide for Advanced Chemical Synthesis

This guide provides an in-depth exploration of this compound, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical laboratory considerations that ensure successful and reproducible outcomes.

Core Molecular Characteristics

This compound is a halogenated aromatic compound distinguished by its unique substitution pattern, which imparts specific reactivity characteristics that are highly valuable in organic synthesis.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its structure and composition.

  • Molecular Formula: C₇H₅BrClF[1][2][3][4]

  • Molecular Weight: 223.47 g/mol [1][2][3][4]

  • Synonyms: α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1]

  • CAS Number: 206362-80-3[1][2][4]

The molecule consists of a benzene ring substituted with a chloro group at position 4, a fluoro group at position 3, and a bromomethyl (-CH₂Br) group at position 1.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of a reagent are paramount for designing experiments, ensuring safety, and achieving desired outcomes.

PropertyValueSource(s)
Appearance White to light yellow/orange powder or lump[1]
Melting Point 33 °C[1]
Purity ≥ 98% (Gas Chromatography)[1]
SMILES Fc1cc(CBr)ccc1Cl[3]
InChI Key CNUYBEIHDWMLSD-UHFFFAOYSA-N[3]
The Influence of Halogen Substituents on Reactivity

The presence of both chlorine and fluorine on the benzene ring significantly modulates the reactivity of the benzylic bromide. The fluorine at C3 and chlorine at C4 are electron-withdrawing groups. This electronic pull influences the electrophilicity of the benzylic carbon, making it a prime target for nucleophiles. This enhanced reactivity makes the compound an excellent building block for introducing the 4-chloro-3-fluorobenzyl moiety into a target molecule, a common strategy in medicinal chemistry to improve stability and bioactivity.[1] The compound readily participates in nucleophilic substitution reactions, allowing for the efficient introduction of various functional groups.[1]

Synthesis and Quality Assurance

A reliable synthesis protocol is the foundation of reproducible research. The most common laboratory-scale synthesis involves the radical bromination of 4-chloro-3-fluorotoluene.

Synthetic Workflow Overview

The conversion of the toluene precursor to the target benzyl bromide is typically achieved using a radical initiator and a bromine source.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product & QC start_toluene 4-Chloro-3-fluorotoluene reaction Reflux with Light/Heat (Radical Chain Reaction) start_toluene->reaction Combine start_nbs N-Bromosuccinimide (NBS) start_nbs->reaction Combine start_initiator Radical Initiator (e.g., AIBN) start_initiator->reaction Combine start_solvent Solvent (e.g., CCl4) start_solvent->reaction Combine filter Filter Succinimide reaction->filter Cool wash Wash with Water/Brine filter->wash dry Dry with Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product This compound purify->product qc Analytical QC (NMR, GC-MS) product->qc Validate

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol describes a standard procedure for the bromination of 4-chloro-3-fluorotoluene.

Materials:

  • 4-chloro-3-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorotoluene in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Irradiate the flask with a UV lamp or a standard 100W light bulb to initiate the radical reaction. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide floating on top.

  • Workup - Quenching and Separation: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield the final product as a crystalline solid.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-step validation is crucial.

  • Reaction Monitoring: Regular analysis by TLC or GC confirms the consumption of the starting material and the formation of the product.

  • Purification Efficacy: The melting point of the purified solid should be sharp and match the literature value (33 °C).[1] A broad melting range indicates impurities.

  • Spectroscopic Confirmation: The final product's identity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be compared against reference data to validate the structure.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a versatile intermediate primarily used as an alkylating agent in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated structure can impart desirable properties such as enhanced metabolic stability and binding affinity to the final active molecule.[1]

Representative Experimental Protocol: N-Alkylation

This protocol details a general procedure for the N-alkylation of a primary amine, a common step in drug development.

Materials:

  • Primary amine substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

  • Setup: To a solution of the primary amine in acetonitrile, add potassium carbonate (2-3 equivalents).

  • Reagent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in acetonitrile to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) until the starting amine is consumed (monitor by TLC).

  • Workup: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water. Dry the organic layer and concentrate it. Purify the crude product using flash column chromatography to isolate the desired N-alkylated product.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature.

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage.[5] It is harmful if swallowed (Acute Toxicity 4, Oral).[3] It is also classified as a Dangerous Good for transport.[2]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1][7] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-3-fluorobenzyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Benzyl Halides

This compound, also known as α-bromo-4-chloro-3-fluorotoluene, is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring chlorine and fluorine atoms on the benzene ring, imparts unique electronic properties and enhances its reactivity as a building block for more complex molecules. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated intermediates like this compound are valuable tools in the synthesis of novel therapeutic agents and crop protection agents.[1][3]

This guide will focus on the most prevalent and efficient method for the synthesis of this compound: the free-radical bromination of 4-Chloro-3-fluorotoluene. We will delve into the mechanistic details of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

Primary Synthesis Pathway: Free-Radical Bromination of 4-Chloro-3-fluorotoluene

The most direct and widely utilized method for the synthesis of this compound is the selective bromination of the benzylic methyl group of 4-Chloro-3-fluorotoluene. This transformation is typically achieved through a free-radical chain reaction, a cornerstone of organic synthesis for the functionalization of C-H bonds.

The Wohl-Ziegler Bromination: A Reaction of Choice

The Wohl-Ziegler reaction is the method of choice for this synthesis, employing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[4][5][6][7] This method is favored due to its selectivity for the benzylic position over aromatic bromination, a common side reaction when using molecular bromine (Br₂) directly.[8]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS serves as a source of bromine radicals (Br•) at a low and constant concentration.[6] This is crucial for favoring the radical substitution pathway over electrophilic addition to the aromatic ring.[8]

  • Radical Initiator: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential to initiate the chain reaction.[9][10][11][12] These molecules decompose upon heating or UV irradiation to generate radicals, which then start the chain process.[9][10][11][12]

  • Solvent: The choice of solvent is critical. Non-polar, inert solvents like carbon tetrachloride (CCl₄) or acetonitrile are commonly used.[13][14] It is important that the solvent does not react with the radicals or the reagents.[15]

Reaction Mechanism: A Step-by-Step Look

The Wohl-Ziegler bromination proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

Synthesis_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Heat or UV light Toluene 4-Chloro-3-fluorotoluene BenzylRadical Benzylic Radical Toluene->BenzylRadical + Br• Product This compound BenzylRadical->Product + Br₂ NBS NBS Br2 Br₂ NBS->Br2 + HBr BrRadical Br• HBr HBr Succinimide Succinimide Termination Radical Combination Experimental_Workflow start Start reactants Combine 4-Chloro-3-fluorotoluene, NBS, and AIBN in CCl₄ start->reactants reflux Reflux the mixture (monitoring by TLC) reactants->reflux cool Cool the reaction mixture reflux->cool filter Filter to remove succinimide cool->filter wash Wash the filtrate with: 1. Sat. NaHCO₃ 2. Sat. Na₂S₂O₃ 3. Brine filter->wash dry Dry the organic layer over MgSO₄ wash->dry evaporate Evaporate the solvent dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify characterize Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end

References

A Senior Application Scientist's Guide to 4-Chloro-3-fluorobenzyl bromide: A Cornerstone Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-fluorobenzyl bromide has emerged as a pivotal building block in synthetic chemistry, prized for its unique combination of reactivity and the desirable physicochemical properties it imparts to target molecules. This technical guide provides an in-depth exploration of its core applications, moving beyond simple reaction schemes to elucidate the underlying scientific rationale for its use. We will delve into its fundamental reactivity, showcase its critical role in the synthesis of high-value pharmaceutical agents, particularly TRPA1 antagonists, and provide actionable experimental protocols for researchers in drug discovery and chemical development.

Introduction: The Strategic Advantage of a Polysubstituted Benzyl Halide

In the landscape of organic synthesis, benzyl halides are workhorse reagents for introducing the versatile benzyl group. However, the strategic placement of halogen substituents on the aromatic ring dramatically elevates their utility. This compound (α-Bromo-4-chloro-3-fluorotoluene) is a prime example of such a "privileged" reagent.[1][2] Its value lies not just in the reactive benzylic bromide, but in the synergistic effects of the chloro and fluoro groups.

These halogens serve as powerful modulators of a molecule's properties, influencing factors like lipophilicity, metabolic stability, and binding interactions—critical parameters in the design of pharmaceuticals and agrochemicals.[1][3][4] This guide will demonstrate how the specific 4-chloro, 3-fluoro substitution pattern has been successfully exploited in advanced research programs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 206362-80-3[1][5]
Molecular Formula C₇H₅BrClF[1][5][6]
Molecular Weight 223.47 g/mol [1][5][6]
Appearance White to light yellow/orange powder or lump[1][2]
Melting Point 33 °C[1]
Purity ≥ 97-98% (GC)[1][2][7]

Core Reactivity: The Benzyl Bromide as a Precision Electrophile

The primary mode of reactivity for this compound is its function as a potent electrophile in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[3][4] The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient and readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.[1]

The scientific rationale for its effectiveness is twofold:

  • Benzylic Stabilization: The transition state of the SN2 reaction is stabilized by the adjacent aromatic ring, accelerating the reaction rate compared to non-benzylic alkyl halides.

  • Halogen Influence: The electron-withdrawing nature of the chlorine and fluorine atoms on the ring can subtly enhance the electrophilicity of the benzylic carbon. More importantly, these halogens are not merely spectators; they become integral components of the final molecule, profoundly influencing its biological activity and pharmacokinetic profile.[4]

Core_Reactivity reagents This compound + Nu:⁻ transition_state [Nu---CH₂---Br]⁻      |    (Aryl Ring) reagents->transition_state SN2 Attack products Product + Br⁻ transition_state->products Bromide Departure TRPA1_Workflow start Cyclohexanone Derivative (25) step1 Deprotonation (Enolate Formation) start->step1 reagent This compound step2 C-Alkylation (SN2) Forms Intermediate (26e) reagent->step2 base LDA (Base) base->step1 step1->step2 intermediate Alkylated Intermediate (26e) step2->intermediate downstream Further Synthetic Steps (e.g., Ruppert-Prakash reaction) intermediate->downstream final_product Final TRPA1 Antagonist (34e) downstream->final_product General_Applications center This compound prod1 Ether center->prod1 prod2 Substituted Amine center->prod2 prod3 Thioether center->prod3 prod4 C-C Bond Formation center->prod4 nuc1 Alcohol/Phenol (R-OH) nuc1->prod1 O-Alkylation nuc2 Amine (R₂NH) nuc2->prod2 N-Alkylation nuc3 Thiol (R-SH) nuc3->prod3 S-Alkylation nuc4 Carbanion (⁻CH(CO₂Et)₂) nuc4->prod4 C-Alkylation

References

A Senior Application Scientist's Guide to 4-Chloro-3-fluorobenzyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-3-fluorobenzyl bromide, a versatile and increasingly vital reagent in medicinal chemistry. We will dissect its inherent chemical properties, focusing on how the strategic placement of chloro and fluoro substituents dictates its reactivity and utility. Through detailed case studies, this document will illuminate its application in the synthesis of high-value therapeutic agents, including cannabinoid receptor modulators and kinase inhibitors. The guide offers field-proven, step-by-step protocols, data-driven insights, and a discussion of the causality behind experimental choices, designed to empower researchers, scientists, and drug development professionals in their preliminary investigations and synthetic campaigns.

Introduction: The Strategic Advantage of Halogenation

In the landscape of modern drug discovery, halogenated organic compounds are indispensable. The introduction of halogens into a molecular scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound (C7H5BrClF) is a prime exemplar of a strategically designed building block.[1] The presence of both chlorine and fluorine atoms on the aromatic ring imparts a unique electronic signature that modulates reactivity and can enhance metabolic stability and binding affinity in the final active pharmaceutical ingredient (API).[2][3][4]

This reagent is primarily utilized as an alkylating agent to introduce the 4-chloro-3-fluorobenzyl moiety into a target molecule.[2] Its utility stems from the reactivity of the benzylic bromide, which is an excellent leaving group, facilitating nucleophilic substitution reactions.[5][6]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 206362-80-3[1]
Molecular Formula C7H5BrClF[1]
Molecular Weight 223.47 g/mol [1]
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene

The logic behind using this specific di-halogenated pattern is rooted in established medicinal chemistry principles. The 3-fluoro substituent can increase metabolic stability by blocking potential sites of oxidation, while the 4-chloro group can enhance binding interactions and modulate the overall lipophilicity of the molecule.

Core Reactivity and Mechanistic Considerations

This compound's primary role in synthesis is as an electrophile in nucleophilic substitution reactions.[2] The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

The reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary amines.[3][7][8] However, the resonance stabilization of the resulting benzylic carbocation means that an SN1 pathway can also be accessible under certain conditions, especially with weaker nucleophiles or in polar protic solvents.[5][9]

G cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) SN2_Start Nu:⁻ + C₇H₅BrClF SN2_TS [Nu---CH₂(Ar)---Br]⁻ Transition State SN2_Start->SN2_TS Nucleophilic Attack SN2_Prod Nu-CH₂(Ar) + Br⁻ SN2_TS->SN2_Prod Leaving Group Departure SN1_Start C₇H₅BrClF SN1_Carbocation C₇H₅ClF-CH₂⁺ (Benzylic Carbocation) SN1_Start->SN1_Carbocation Slow Ionization SN1_Prod Nu-CH₂(Ar) SN1_Carbocation->SN1_Prod Fast Attack by Nu:⁻ Reagent This compound (C₇H₅BrClF) Reagent->SN2_Start Reagent->SN1_Start Nucleophile Nucleophile (e.g., R-NH₂, R-OH)

The choice of base and solvent is critical. For N-alkylation of amines, non-nucleophilic, hindered bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are preferred to prevent the base from competing with the substrate nucleophile.[10][11] Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly employed.[10]

Application Case Study 1: Synthesis of Cannabinoid Receptor (CB1) Modulators

The endocannabinoid system, particularly the CB1 receptor, is a significant target for treating various conditions, including pain, obesity, and neurological disorders.[12][13] Substituted benzyl groups are often incorporated into CB1 antagonists to optimize binding and pharmacokinetic properties.

A relevant synthetic application involves the N-alkylation of a piperidine-containing scaffold, a common motif in CB1 modulators.[12][14]

Workflow: N-Alkylation for a CB1 Modulator Precursor

G Start Piperidine Scaffold (Nucleophile) + NaH Reaction N-Alkylation (SN2 Reaction) Start->Reaction Reagent This compound in DMF Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product Final N-benzylated Product Purification->Product

Protocol 1: N-Alkylation of a Secondary Amine

This protocol is a representative procedure for the N-alkylation of a secondary amine using this compound.

Materials:

  • Secondary Amine Substrate (e.g., 4-phenylpiperidine derivative) (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)[11]

  • Acetonitrile (ACN), anhydrous[11]

  • Ethyl acetate (EtOAc), brine, water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[10]

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine substrate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).[11]

  • Solvent Addition: Add anhydrous acetonitrile to dissolve/suspend the reactants (to a concentration of approx. 0.1-0.2 M).

  • Reagent Addition: To the stirred suspension, add this compound (1.1 eq.) dropwise at room temperature.[10]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir for 4-12 hours.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[11]

  • Work-up:

    • Cool the mixture to room temperature and filter off the solid potassium carbonate.[11]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[11]

Application Case Study 2: Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology.[15] The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in the design of these inhibitors, often acting as a hinge-binding motif.[16] this compound can be used to install a key moiety that occupies a hydrophobic pocket in the kinase active site.

Workflow: Suzuki Coupling and Benzylation in Kinase Inhibitor Synthesis

In a plausible synthetic route, the 4-chloro-3-fluorobenzyl group can be introduced onto a nitrogen-containing heterocyclic core, such as a pyrazole or indole. A common strategy involves a palladium-catalyzed cross-coupling reaction.

G Start Pyrazolo[3,4-b]pyridine Core Intermediate1 Boronic Ester Intermediate Start->Intermediate1 Borylation Coupling Suzuki Coupling (Pd Catalyst, Base) Intermediate1->Coupling Reagent This compound Reagent->Coupling Coupling Partner Product Final Kinase Inhibitor Coupling->Product

Protocol 2: Palladium-Catalyzed C-C Coupling

While direct benzylation is common, an alternative approach involves using the benzyl bromide in a coupling reaction. This protocol is adapted from general procedures for Suzuki or similar palladium-catalyzed couplings.[16]

Materials:

  • Aryl boronic acid/ester (1.0 eq.)

  • This compound (1.1 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 eq.)[16]

  • Base (e.g., Cs₂CO₃) (2.0 eq.)[16]

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Degassing: To a Schlenk flask, add the aryl boronic ester (1.0 eq.), palladium catalyst, and base. Evacuate and backfill with an inert gas (Argon) three times.

  • Solvent/Reagent Addition: Add the degassed solvent mixture, followed by the this compound (1.1 eq.).[16]

  • Reaction: Heat the mixture to 80-100°C and stir for 2-12 hours under an Argon atmosphere.[16]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.

Safety and Handling

Benzyl bromides are lachrymators, meaning they are strong eye irritants that cause tearing.[17] All manipulations must be performed in a well-ventilated chemical fume hood.[17][18]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[17][19]

  • Skin Protection: Wear appropriate chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact) and a lab coat.[17][19]

  • Respiratory Protection: Not typically required if work is conducted in a fume hood.[19]

Storage and Incompatibilities:

  • Store in a cool, dry, well-ventilated area, away from incompatible materials.[17]

  • Keep the container tightly closed.[20]

  • Avoid contact with strong oxidizing agents, bases, amines, and alcohols.[17]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[19]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its value lies in the predictable reactivity of the benzylic bromide and the beneficial physicochemical properties imparted by its specific halogenation pattern. The ability to readily install the 4-chloro-3-fluorobenzyl moiety allows for the systematic exploration of structure-activity relationships, leading to the optimization of drug candidates. As the demand for targeted therapies with fine-tuned properties continues to grow, the strategic application of reagents like this compound will remain a critical component of successful drug discovery programs.

References

Spectroscopic Characterization of 4-Chloro-3-fluorobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-fluorobenzyl bromide (C₇H₅BrClF, Molar Mass: 223.47 g/mol ) is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate stems from the distinct reactivity conferred by its benzylic bromide functional group, coupled with the electronic modifications to the aromatic ring by the chloro and fluoro substituents.[2] A precise understanding of its chemical structure is paramount for its effective application, and this is unequivocally established through a combination of spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is structured to provide not only the spectral data but also the underlying scientific rationale for the observed phenomena and the field-proven protocols for data acquisition. This document serves as a key reference for scientists engaged in the synthesis, quality control, and application of this versatile chemical building block.

Overall Spectroscopic Analysis Workflow

The comprehensive structural elucidation of a novel or synthesized compound like this compound follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Purified Solid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Aliquots for each technique IR FT-IR Spectroscopy Prep->IR Aliquots for each technique MS Mass Spectrometry (e.g., GC-MS) Prep->MS Aliquots for each technique NMR_Data Connectivity & Chemical Environment (H-C-F Framework) NMR->NMR_Data IR_Data Functional Groups Present (Aromatic, C-X Bonds) IR->IR_Data MS_Data Molecular Weight & Formula (Isotopic Patterns, Fragmentation) MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: A generalized workflow for the structural analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative. The data presented are predicted based on established substituent chemical shift (SCS) effects for substituted benzenes.[3][4]

Predicted ¹H NMR Data

The proton NMR spectrum will show signals in the aromatic region (δ 7.0-8.0 ppm) and a characteristic singlet for the benzylic methylene (-CH₂Br) protons. The electronic effects of the halogen substituents dictate the precise shifts of the aromatic protons.[5] The fluorine atom will cause through-bond coupling to the adjacent protons.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.55Doublet of Doublets (dd)J(H,H) ≈ 8.5, J(H,F) ≈ 5.51HH-6
~ 7.40Doublet of Doublets (dd)J(H,H) ≈ 2.0, J(H,F) ≈ 8.51HH-2
~ 7.20Triplet (t)J(H,H) ≈ 8.51HH-5
~ 4.45Singlet (s)-2H-CH₂Br

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS at δ 0.00 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals: four for the aromatic carbons (two of which will show significant C-F coupling) and one for the methylene carbon.

Predicted Chemical Shift (δ, ppm)Coupling (JCF, Hz)Assignment
~ 159.5d, ¹JCF ≈ 250C-3
~ 136.0d, ³JCF ≈ 3.5C-1
~ 132.0sC-5
~ 125.5d, ²JCF ≈ 19C-4
~ 122.0d, ²JCF ≈ 15C-2
~ 116.5d, ⁴JCF ≈ 4.0C-6
~ 31.0s-CH₂Br
Predicted ¹⁹F NMR Data

¹⁹F NMR is exceptionally sensitive to the electronic environment.[1][6] A single signal is expected for the fluorine atom, which will be split by the adjacent aromatic protons. The chemical shift is typically referenced to CFCl₃ at δ 0.0 ppm.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ -114MultipletAr-F
Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid organic compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer's magnet.[7] Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to ensure sharp, symmetrical peaks.[8]

  • ¹H Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay (d1), 8-16 scans (nt).[9]

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, number of scans (ns) determined by sample concentration (e.g., 256 to 1024 scans).[10]

    • Process and calibrate the spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

  • ¹⁹F Acquisition:

    • Acquire a standard single-pulse ¹⁹F spectrum.

    • Processing is similar to ¹H NMR, with referencing to an appropriate standard (e.g., external CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] The spectrum of this compound is expected to show characteristic absorptions for the aromatic ring and the various carbon-halogen bonds.[12][13]

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3100 - 3000Medium-WeakC-H StretchAromatic
1600 - 1585Medium-StrongC=C Stretch (in-ring)Aromatic
1500 - 1400Medium-StrongC=C Stretch (in-ring)Aromatic
~ 1250StrongC-F StretchAryl-Fluoride
900 - 675StrongC-H Out-of-plane bendAromatic Substitution
~ 1100Medium-StrongC-Cl StretchAryl-Chloride
~ 1220MediumC-Br StretchAlkyl-Bromide (-CH₂Br)
Experimental Protocol: FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for rapid, non-destructive analysis of solid samples.[14]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to be subtracted from the sample spectrum.[15]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern.[16] For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature.[17]

Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Relative Intensity (%)Assignment
222/224/226Medium[M]⁺˙ (Molecular Ion Cluster)
143/145High[M - Br]⁺ (Loss of Bromine)
108Medium[M - Br - Cl]⁺
91Very High[C₇H₇]⁺ (Tropylium Ion)

Rationale for Fragmentation: Upon electron ionization (EI), the molecular ion [C₇H₅BrClF]⁺˙ will be formed. The most favorable fragmentation pathway for benzyl halides is the cleavage of the carbon-bromine bond, which is the weakest bond, to form a relatively stable benzyl cation.[18][19] This cation ([C₇H₅ClF]⁺, m/z 143/145) is expected to be a major peak. This benzyl cation can then rearrange to the highly stable tropylium ion ([C₇H₇]⁺, m/z 91), which is often the base peak in the spectra of benzyl derivatives.[18]

G Predicted EI-MS Fragmentation Pathway M [C₇H₅BrClF]⁺˙ m/z 222, 224, 226 (Molecular Ion) F1 [C₇H₅ClF]⁺ m/z 143, 145 (Benzyl Cation) M->F1 - •Br F2 [C₇H₄F]⁺ m/z 95 F1->F2 - •Cl F3 [C₇H₄Cl]⁺ m/z 111, 113 F1->F3 - •F Trop [C₇H₇]⁺ m/z 91 (Tropylium Ion - Rearrangement Product) F1->Trop Rearrangement

Caption: Key fragmentation steps for this compound under EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile organic compounds.[20][21]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[22]

  • Instrument Setup:

    • GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: hold at 50 °C for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

    • Injector: Set to 250 °C in splitless mode for dilute samples.

    • MS: Use electron ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-300.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion cluster and key fragment ions. Compare the observed isotopic patterns for Br and Cl with theoretical distributions to confirm the elemental composition.[23]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. NMR spectroscopy confirms the carbon-hydrogen-fluorine framework and the connectivity of the substituents. FT-IR spectroscopy verifies the presence of the key functional groups, namely the substituted aromatic ring and carbon-halogen bonds. Finally, mass spectrometry establishes the molecular weight and provides confirmatory structural evidence through predictable fragmentation patterns and characteristic isotopic distributions. The protocols and data presented in this guide serve as an authoritative resource for researchers, ensuring the confident identification and quality assessment of this important synthetic intermediate.

References

Physical properties like melting point and appearance of 4-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-3-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern imparts specific reactivity, making it a valuable building block for complex molecular architectures. This guide provides a focused examination of its core physical and chemical properties, offering foundational data essential for laboratory handling, reaction design, and safety protocol development. The causality behind its observed characteristics is discussed, providing field-proven insights for professionals engaged in its application.

Chemical Identity and Molecular Structure

The precise identification of a chemical reagent is the bedrock of reproducible and safe scientific research. This compound is systematically known as 1-(bromomethyl)-4-chloro-3-fluorobenzene. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzyl scaffold creates a unique electronic and steric environment, which is fundamental to its chemical behavior.

The compound's identity is unequivocally established by its CAS Registry Number, 206362-80-3.[1][2][3] The key identifiers are summarized in the table below for rapid reference.

IdentifierValueSource(s)
CAS Number 206362-80-3[1][2][3]
Molecular Formula C₇H₅BrClF[1][2]
Molecular Weight 223.47 g/mol [1][2]
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1]
InChI Key CNUYBEIHDWMLSD-UHFFFAOYSA-N[2]

Core Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and application in experimental setups. For this compound, these characteristics are influenced by the interplay of its aromatic ring and halogen substituents.

Appearance and Physical State

At standard ambient temperature and pressure, this compound presents as a solid. Its appearance is consistently reported as a white to light yellow or light orange powder, which may also form lumps.[1] The color variation can be attributed to trace impurities or slight degradation upon exposure to light or air, a common characteristic for benzyl bromides.

Melting Point

The melting point is a critical parameter for assessing purity and determining appropriate reaction conditions. For this compound, the melting point is reported to be 33 °C (91.4 °F).[1] Some sources provide a slight range of 30-33 °C.[3] This relatively low melting point means that in warmer laboratory environments, the compound may exist as a liquid or a partially melted solid, which has implications for its handling and measurement. The presence of impurities will typically depress and broaden this melting point range.

Solubility Profile

Solubility is paramount for designing homogeneous reaction mixtures. While comprehensive solubility data is not widely published, it is known to be soluble in methanol. Based on its molecular structure—a largely nonpolar aromatic core with polar carbon-halogen bonds—it is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in nonpolar solvents like hexanes is likely to be lower, and it is expected to be insoluble in water.

Storage and Stability

Proper storage is crucial to maintain the integrity of this reactive compound. Commercial suppliers recommend storing this compound at refrigerated temperatures, typically between 2 °C and 8 °C.[1] It should be stored in a cool, dark place to prevent degradation. As a benzyl bromide derivative, it is sensitive to moisture and can be lachrymatory, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment.

Summary of Physical Properties

The following diagram and table consolidate the key physical data for this compound, providing a clear, at-a-glance reference for laboratory use.

G Logical Relationship of Compound Properties cluster_identity Chemical Identity cluster_properties Physicochemical Properties A This compound (CAS: 206362-80-3) B Formula: C₇H₅BrClF A->B C MW: 223.47 g/mol A->C D Appearance: White to light yellow powder/lump A->D Determines E Melting Point: 33 °C A->E Determines F Solubility: Soluble in Methanol A->F Determines

Caption: Relationship between the identity and physical properties of the compound.

PropertyValueSource(s)
Physical State Solid
Appearance White to light yellow to light orange powder or lump[1]
Melting Point 33 °C (or 30-33 °C)[1][3]
Purity (Typical) ≥ 98% (by GC)[1]
Storage Temperature 2 - 8 °C[1]

Conclusion

This technical guide has detailed the essential physical properties of this compound, a key intermediate in synthetic chemistry. Its identity is defined by CAS number 206362-80-3, a molecular weight of 223.47 g/mol , and a distinct solid appearance with a low melting point of approximately 33 °C.[1][2] Understanding these foundational characteristics—appearance, melting point, solubility, and storage requirements—is not merely academic; it is a prerequisite for the safe, effective, and reproducible application of this versatile reagent in research and development. The data presented herein, grounded in authoritative sources, serves as a reliable reference for scientists and professionals in the field.

References

Methodological & Application

Application Notes & Protocols: Strategic Alkylation Using 4-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-fluorobenzyl bromide is a halogenated aromatic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct electronic properties that can enhance the stability and bioactivity of target molecules.[1] This document provides a comprehensive guide for researchers on the effective use of this compound as an alkylating agent. We will delve into its chemical reactivity, provide a detailed, field-proven protocol for a representative N-alkylation reaction, discuss critical safety and handling procedures, and offer insights into troubleshooting and optimization. The primary mechanism for these reactions is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Chemical Properties and Strategic Considerations

Molecular Formula: C₇H₅BrClF[2] Molecular Weight: 223.47 g/mol [2] Appearance: White to light yellow solid or powder. CAS Number: 206362-80-3[2]

The reactivity of this compound is governed by several factors:

  • Benzylic Position: The bromine atom is attached to a benzylic carbon. The adjacent phenyl ring stabilizes the transition state of SN2 reactions, making the compound a potent electrophile.

  • Leaving Group: Bromide is an excellent leaving group, facilitating nucleophilic substitution.

  • Halogen Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can subtly influence the electrophilicity of the benzylic carbon. These halogens are also critical for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final product, a key consideration in drug design.[3]

This reagent is highly effective for the alkylation of a wide range of nucleophiles, including amines (N-alkylation), phenols and alcohols (O-alkylation), and thiols (S-alkylation). The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Critical Safety and Handling

This compound is classified as a hazardous and corrosive substance.[4][5] Strict adherence to safety protocols is mandatory.

  • Hazard Identification: Causes severe skin burns and serious eye damage.[4][6] May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Eye Protection: Use chemical safety goggles and a face shield.[4]

    • Skin and Body Protection: Wear a lab coat and ensure full body coverage.[4]

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood.[5] If dust or aerosols are generated, a NIOSH/MSHA approved respirator is required.

  • Handling and Storage:

    • Store in a dry, cool, and well-ventilated area in a tightly closed container.

    • Store locked up in a designated corrosives area.[4][5]

    • Incompatible with strong oxidizing agents, bases, alcohols, and amines.

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[4]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[4]

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol details a general procedure for the N-alkylation of a representative secondary amine, such as morpholine, using this compound. This reaction is fundamental in constructing tertiary amine scaffolds common in active pharmaceutical ingredients.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98%Sigma-Aldrich, TCIAlkylating Agent
MorpholineReagent GradeMajor SupplierNucleophile
Potassium Carbonate (K₂CO₃), anhydrous powder≥99%Fisher ScientificBase
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Major SupplierSolvent
Ethyl Acetate (EtOAc)ACS GradeMajor SupplierExtraction Solvent
Deionized WaterN/AIn-houseAqueous Wash
Brine (Saturated NaCl solution)N/ALab-preparedAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor SupplierDrying Agent
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MerckReaction Monitoring
Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF. The volume of DMF should be sufficient to create a stirrable slurry (approx. 0.1–0.2 M concentration with respect to the amine).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. K₂CO₃ is a mild inorganic base suitable for deprotonating the amine's conjugate acid, preventing the formation of a non-nucleophilic ammonium salt. DMF is a polar aprotic solvent that effectively dissolves the reagents and promotes SN2 kinetics.[7]

  • Addition of Alkylating Agent:

    • Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the stirring amine/base slurry at room temperature.

    • Rationale: Using a slight excess of the alkylating agent ensures complete consumption of the more valuable nucleophile. Dropwise addition helps to control any potential exotherm.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 60–70 °C.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). Check for the consumption of the starting amine. The reaction is typically complete within 2-4 hours.

    • Rationale: Heating increases the reaction rate. TLC is a crucial and simple method to track the disappearance of starting materials and the appearance of the product, preventing unnecessary heating that could lead to decomposition.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 3-5 times the volume of DMF used.

    • Extract the aqueous layer three times with ethyl acetate.

    • Rationale: This step quenches the reaction and removes the water-soluble DMF and K₂CO₃. Multiple extractions ensure efficient recovery of the organic product.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Rationale: The water wash removes residual DMF, while the brine wash helps to break any emulsions and begins the drying process.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Alkylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Setup Combine Amine (1 eq), K2CO3 (2 eq), and anhydrous DMF in a flask under N2 atmosphere. Add Add this compound (1.1 eq) solution dropwise. Setup->Add Heat Heat to 60-70 °C. Monitor progress by TLC. Add->Heat Quench Cool to RT. Pour into water and extract with Ethyl Acetate (3x). Heat->Quench Wash Combine organic layers. Wash with Water, then Brine. Quench->Wash Dry Dry over MgSO4, filter, and concentrate via rotary evaporation. Wash->Dry Purify Purify crude product by flash column chromatography. Dry->Purify

Caption: General workflow for the N-alkylation protocol.

Troubleshooting and Optimization

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (hydrated K₂CO₃).2. Insufficient temperature.3. Poor quality of alkylating agent.1. Use freshly dried or new anhydrous K₂CO₃.2. Gradually increase the temperature (e.g., to 80-90 °C).3. Verify the purity of the bromide by NMR or purchase from a reputable source.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance from substrates.1. Extend the reaction time, continuing to monitor by TLC.2. Switch to a stronger base (e.g., NaH) and solvent system (e.g., THF), but perform at a lower temperature (0 °C to RT).
Formation of Side Products 1. Over-alkylation (if primary amine is used).2. Decomposition of DMF at high temperatures.[8]1. Use a larger excess of the primary amine.2. Avoid excessive temperatures (>120 °C). Consider an alternative solvent like acetonitrile (ACN).
Difficult Work-up Emulsion formation during extraction.Add more brine to the separatory funnel and swirl gently. Allow the layers to sit for an extended period.

Hypothetical Results: Effect of Base and Solvent

The following table illustrates hypothetical outcomes for the N-alkylation of morpholine to demonstrate how reaction conditions can influence product yield.

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF70385
2K₂CO₃ (2.0)ACN70672
3Cs₂CO₃ (2.0)DMF70292
4NaH (1.2)THF25488

Analysis: Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the increased nucleophilicity of the resulting amine anion (the "cesium effect"). Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the amine's conjugate acid, driving the reaction forward, but requires more stringent anhydrous conditions.[9]

References

Nucleophilic substitution reactions with 4-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions with 4-Chloro-3-fluorobenzyl bromide

Abstract

This compound is a halogenated aromatic compound that serves as a valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its benzylic bromide moiety provides a highly reactive site for nucleophilic substitution, allowing for the strategic introduction of diverse functional groups. The presence of both chloro and fluoro substituents on the aromatic ring modulates the electronic properties and reactivity of the molecule, offering a unique substrate for targeted chemical transformations. This guide provides a comprehensive overview of the reactivity, safety considerations, and core applications of this compound, complete with detailed, field-proven protocols for O-alkylation, S-alkylation, and N-alkylation reactions.

Reactivity Profile and Mechanistic Considerations

This compound is primed for nucleophilic substitution at the benzylic carbon. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic, while the bromide ion is an excellent leaving group.[1] Benzylic systems are unique in that they can undergo substitution via both S(_N)1 and S(_N)2 pathways.[2][3]

  • S(_N)1 Pathway: This pathway involves the formation of a resonance-stabilized benzylic carbocation. However, the electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring inductively destabilize this carbocation, making the S(_N)1 route less favorable under most conditions.[4]

  • S(_N)2 Pathway: This bimolecular mechanism involves a backside attack by a nucleophile.[5] Given that this compound is a primary halide, steric hindrance is minimal, favoring the S(_N)2 pathway.[6] For the majority of synthetic applications involving moderately to highly concentrated nucleophiles in polar aprotic solvents, the S(_N)2 mechanism is dominant.[3]

The chloro and fluoro substituents decrease the electron density of the aromatic ring. Kinetic studies on related substituted benzyl halides have shown that electron-withdrawing groups tend to slightly decrease the rate of S(_N)2 reactions compared to unsubstituted benzyl bromide.[7][8] This is a critical consideration for reaction optimization, potentially requiring slightly more forcing conditions (e.g., elevated temperatures or longer reaction times) to achieve high conversion.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 206362-80-3
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene
Molecular Formula C(_7)H(_5)BrClF
Molecular Weight 223.47 g/mol
Appearance White to light yellow powder or lump
Purity >98.0% (GC)

Critical Safety and Handling Protocols

This compound is a corrosive and lachrymatory substance that demands careful handling in a controlled laboratory environment.[9] Adherence to strict safety protocols is non-negotiable to prevent chemical burns, eye damage, and respiratory irritation.

Table 2: Hazard Identification and Safety Precautions

Hazard ClassGHS PictogramPrecautionary Statement CodesRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation, Category 1BGHS05 (Corrosion)P280, P303+P361+P353, P363, P405Chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat, certified chemical splash goggles, and a face shield.[9]
Serious Eye Damage, Category 1GHS05 (Corrosion)P280, P305+P351+P338All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[9]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

Core Application: O-Alkylation for Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an S(_N)2 reaction between an alkoxide or phenoxide and an alkyl halide.[5][10] This reaction is highly effective with benzylic halides like this compound.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the acidity of the alcohol or phenol. For phenols (pKa ≈ 10), a mild inorganic base like potassium carbonate (K(_2)CO(_3)) is sufficient to generate the nucleophilic phenoxide.[11] For aliphatic alcohols (pKa ≈ 16-18), a much stronger base like sodium hydride (NaH) is required to quantitatively form the alkoxide.[5]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal. They effectively solvate the cation of the base (e.g., K

    +^++
    or Na
    +^++
    ) while leaving the anionic nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the S(_N)2 reaction.[5]

Williamson_Ether_Synthesis cluster_prep Nucleophile Generation cluster_sn2 SN2 Reaction ROH Alcohol/Phenol (R-OH) RO_minus Alkoxide/Phenoxide (R-O⁻) ROH->RO_minus Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->ROH Reagent This compound RO_minus->Reagent Product Target Ether Reagent->Product Sɴ2 Attack

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: Synthesis of 1-((4-Chloro-3-fluorobenzyl)oxy)-2-chlorobenzene

This protocol is adapted from a procedure for the synthesis of substituted diaryl ethers.[11]

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, ~0.2 M relative to the phenol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.05 eq) in a small amount of DMF to the flask dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has been consumed.

  • Work-up: Cool the reaction to room temperature and pour the mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Core Application: S-Alkylation for Thioether Synthesis

Thioethers are crucial functional groups in many biologically active molecules. Sulfur nucleophiles, such as thiolates, are exceptionally potent, making the S-alkylation of benzyl bromides a highly efficient transformation.[12][13] A convenient and robust method avoids the handling of malodorous thiols by using thiourea to generate the thiolate in situ.[12]

Causality Behind Experimental Choices:

  • Sulfur Source: Thiourea serves as an odorless and stable solid precursor to the thiol. It first reacts with the benzyl bromide to form a stable S-alkylisothiouronium salt.

  • Hydrolysis: Subsequent basic hydrolysis (e.g., with NaOH) of the isothiouronium salt liberates the thiolate nucleophile directly in the reaction mixture.[12]

  • One-Pot Procedure: This in situ generation allows for a one-pot synthesis. After the thiolate is formed, a second electrophile can be added to create unsymmetrical thioethers, or the reaction can be worked up to yield the thiol or its symmetrical disulfide, depending on conditions.[12]

Thioether_Synthesis cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: In Situ Thiolate Generation cluster_step3 Step 3: S-Alkylation Reagent1 This compound (R-Br) Salt Isothiouronium Salt Reagent1->Salt Thiourea Thiourea Thiourea->Salt Base Base (NaOH) Salt->Base Thiolate Thiolate (R-S⁻) Base->Thiolate Hydrolysis Reagent2 Electrophile (R'-Br) Thiolate->Reagent2 Product Target Thioether (R-S-R') Reagent2->Product Sɴ2 Attack

Caption: One-pot workflow for unsymmetrical thioether synthesis.

Protocol 2: One-Pot Synthesis of Benzyl (4-chloro-3-fluorobenzyl) sulfide

This protocol is adapted from a general procedure for the one-pot synthesis of unsymmetrical benzyl thioethers.[12]

  • Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in methanol (~0.5 M). Heat the mixture to reflux for 3-4 hours.

  • Thiolate Generation: Cool the mixture to room temperature. Add solid sodium hydroxide (NaOH, 3.0 eq) portion-wise (caution: exothermic). Heat the mixture back to reflux for 2-3 hours.

  • Second Alkylation: Cool the reaction to room temperature. Add benzyl bromide (0.9 eq) dropwise. Heat the mixture to reflux and maintain for 8-12 hours or until TLC analysis indicates consumption of the intermediate thiolate.

  • Work-up: Cool the reaction mixture and partition between dichloromethane (DCM) and 1M aqueous NaOH. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. The resulting crude thioether is often of high purity but can be further purified by column chromatography if necessary.

Core Application: N-Alkylation for Amine Synthesis

Direct alkylation of amines with benzyl halides is often complicated by over-alkylation, as the product secondary or tertiary amine is frequently more nucleophilic than the starting primary amine, leading to a mixture of products and quaternary ammonium salts.[14] The Gabriel synthesis provides an elegant solution for the clean synthesis of primary amines.[15]

Causality Behind Experimental Choices:

  • Amine Protection: Phthalimide is used as a protected form of ammonia. The nitrogen atom is flanked by two carbonyl groups, which delocalize the lone pair, making it non-nucleophilic.

  • N-H Acidity: The electron-withdrawing carbonyl groups significantly increase the acidity of the N-H proton (pKa ≈ 8.3), allowing for easy deprotonation with a moderately strong base like potassium carbonate or potassium hydride (KH) to form the potent potassium phthalimide nucleophile.[15]

  • Controlled Alkylation: The phthalimide anion is an excellent nucleophile for the S(_N)2 reaction. Critically, the resulting N-alkylated phthalimide product is no longer nucleophilic, preventing any over-alkylation.[15]

  • Deprotection: The final primary amine is liberated by cleaving the phthalimide group, typically with hydrazine (NH(_2)NH(_2)) or acidic hydrolysis.

Gabriel_Synthesis Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide Phthalimide->K_Phthalimide Deprotonation Base Base (K₂CO₃) Base->Phthalimide N_Alkyl N-alkylated Phthalimide K_Phthalimide->N_Alkyl Sɴ2 Attack Reagent This compound Reagent->N_Alkyl Product Primary Amine N_Alkyl->Product Cleavage Hydrazine Hydrazine (NH₂NH₂) Hydrazine->N_Alkyl

Caption: Workflow for the Gabriel Synthesis of Primary Amines.

Protocol 3: Synthesis of (4-Chloro-3-fluorophenyl)methanamine

This protocol follows the general principles of the Gabriel Synthesis.[15]

  • Nucleophile Formation: Combine potassium phthalimide (1.1 eq) and this compound (1.0 eq) in a flask with anhydrous DMF (~0.4 M).

  • Alkylation Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the benzyl bromide.

  • Isolation of Intermediate: After cooling, pour the reaction mixture into water to precipitate the N-(4-chloro-3-fluorobenzyl)phthalimide. Filter the solid, wash with water, and dry.

  • Amine Liberation: Suspend the dried phthalimide intermediate in ethanol. Add hydrazine monohydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours, during which a thick white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to dissolve the desired amine and ensure the phthalhydrazide remains precipitated. Filter off the solid and wash it with a small amount of cold ethanol.

  • Product Isolation: Basify the filtrate with aqueous NaOH until it is strongly alkaline. Extract the primary amine product with an organic solvent like DCM or ether. Dry the combined organic extracts, and remove the solvent under reduced pressure to yield the target amine.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base (for O-alkylation).2. Wet reagents or solvent.3. Deactivated substrate (electronic effects).4. Insufficient temperature or reaction time.1. Use a stronger base (e.g., NaH for alcohols).2. Ensure all reagents and solvents are anhydrous.3. Increase reaction temperature and/or extend reaction time.4. Confirm reagent purity.
Formation of Side Products 1. Over-alkylation (N-alkylation).2. Elimination (E2) reaction.3. Hydrolysis of benzyl bromide.1. Use the Gabriel synthesis for primary amines.2. Use a non-hindered, less-basic nucleophile. Avoid strong, bulky bases like t-butoxide if substitution is desired.3. Ensure anhydrous conditions.
Difficult Purification 1. Product co-elutes with starting material.2. Emulsion during aqueous work-up.1. Adjust the solvent system polarity for column chromatography.2. Add brine to the aqueous layer to break the emulsion.

Conclusion

This compound stands out as a potent and versatile electrophile for constructing complex molecular architectures. Its well-defined reactivity, primarily through the S(_N)2 mechanism, allows for predictable and high-yielding transformations with a wide array of oxygen, sulfur, and nitrogen nucleophiles. By understanding the mechanistic underpinnings and carefully selecting reaction conditions—particularly the base, solvent, and temperature—researchers can effectively leverage this reagent to forge key carbon-heteroatom bonds, advancing projects in drug discovery and materials development.

References

Application Notes and Protocols for the Utilization of 4-Chloro-3-fluorobenzyl bromide as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic applications of 4-Chloro-3-fluorobenzyl bromide (CAS No: 206362-80-3). This versatile synthetic building block is a valuable reagent for introducing the 4-chloro-3-fluorobenzyl moiety into a wide range of molecular scaffolds. Its unique electronic properties, conferred by the halogen substituents, make it an important intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide delves into the core reactivity, provides detailed, field-tested protocols for key transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, and outlines critical safety and handling procedures.

Physicochemical Properties and Specifications

This compound is a halogenated aromatic compound valued for its reactivity as a benzylating agent.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 206362-80-3[2]
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene
Appearance White to light yellow powder or solid[3]
Purity >98.0% (GC)

Core Reactivity and Mechanistic Considerations

The primary utility of this compound stems from the lability of the carbon-bromine bond at the benzylic position. This makes the benzylic carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.

Nucleophilic Substitution (Sₙ2 Pathway)

The dominant reaction pathway for this reagent is the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4] The benzylic carbon, while sterically accessible (as a primary halide), is activated by the adjacent aromatic ring. A nucleophile (Nu⁻) performs a backside attack on the electrophilic methylene carbon, leading to a concerted displacement of the bromide ion, which is an excellent leaving group.[5] This process results in the formation of a new carbon-nucleophile bond with an inversion of stereochemistry if the carbon were chiral.[5]

Caption: Generalized Sₙ2 reaction pathway for this compound.

Application Note I: Synthesis of Benzyl Ethers and Thioethers

The formation of benzyl ether and thioether linkages is fundamental in medicinal chemistry for modifying polarity, solubility, and metabolic stability. The Williamson ether synthesis and its thio-analogue are classic, reliable methods for this transformation.

Protocol 1: General Procedure for O-Alkylation

This protocol describes the reaction of this compound with a generic alcohol (R-OH) to form the corresponding ether.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.1 eq) dissolved in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. This significantly increases the nucleophilicity of the oxygen atom, facilitating the subsequent Sₙ2 attack. The reaction is exothermic and produces H₂ gas, necessitating careful addition at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired benzyl ether.

Note on Thioether Synthesis: A similar protocol can be followed for synthesizing thioethers from thiols (R-SH). A milder base, such as potassium carbonate (K₂CO₃) in acetone or acetonitrile, is often sufficient for deprotonating the more acidic thiol.

Application Note II: Suzuki-Miyaura Cross-Coupling for Diaryl Methane Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6] While traditionally used for C(sp²)-C(sp²) coupling, recent advances have expanded its scope to include C(sp³)-C(sp²) coupling, enabling the synthesis of diaryl methane structures from benzylic halides.[7]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (Ar-B(OH)₂) (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.02 eq, 2 mol%)

  • Tetrahydrofuran (THF) and Water (10:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To a sealable reaction vessel (e.g., a pressure tube), add the arylboronic acid (1.5 eq), cesium carbonate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.02 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add this compound (1.0 eq).

  • Solvent Addition: Add the degassed THF/H₂O (10:1) solvent mixture via syringe. Causality: The base (Cs₂CO₃) is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which can then efficiently transfer its aryl group to the palladium center.[8] The palladium catalyst facilitates the entire cycle, from oxidative addition into the C-Br bond to the final reductive elimination that forms the product.[9]

  • Seal the vessel and place it in a preheated oil bath at 75-80 °C.

  • Reaction Monitoring: Stir the reaction vigorously overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired diaryl methane product.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar'-(Pd(II)L₂)Br pd0->pd_complex ox_add Oxidative Addition ox_add->pd_complex pd_diaryl Ar'-(Pd(II)L₂)-Ar pd_complex->pd_diaryl transmetal Transmetalation transmetal->pd_diaryl pd_diaryl->pd0 product Ar'—Ar (Product) pd_diaryl->product red_elim Reductive Elimination red_elim->pd0 r_x Ar'—Br (4-Cl-3-F-BnBr) r_x->ox_add boronic Ar—B(OH)₂ boronic->transmetal base Base (Cs₂CO₃) base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. Information is extrapolated from safety data for analogous benzyl bromides.[10][11]

Hazard CategoryPrecautionary Measures
Contact Hazard Causes severe skin and eye burns. [11][12] Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield. Handle only in a chemical fume hood.
Inhalation Hazard Causes chemical burns to the respiratory tract. [11] Do not breathe dust or vapors. Ensure adequate ventilation and use a fume hood.
Reactivity Incompatible with strong bases, oxidizing agents, alcohols, and amines.[10] Store away from incompatible materials.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

First Aid:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][13]

  • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek urgent medical attention.[11][13]

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek urgent medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.[13]

References

The Strategic Application of 4-Chloro-3-fluorobenzyl Bromide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of 4-Chloro-3-fluorobenzyl bromide as a pivotal intermediate in the synthesis of advanced agrochemicals, particularly focusing on the pyrethroid class of insecticides. The unique electronic properties conferred by the chloro and fluoro substituents on the benzyl moiety make this building block highly valuable for developing next-generation crop protection agents with enhanced bioactivity and stability. This document provides a detailed, two-part synthetic protocol, commencing with the hydrolysis of this compound to its corresponding alcohol, a critical precursor for esterification. The subsequent protocol outlines the synthesis of a novel pyrethroid ester, analogous to commercial insecticides like tefluthrin, through the esterification of (1R,3R)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride with the synthesized 4-Chloro-3-fluorobenzyl alcohol. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering in-depth technical insights and actionable protocols.

Introduction: The Role of Halogenated Benzyl Moieties in Agrochemical Design

The relentless pursuit of more effective and environmentally benign agrochemicals has led to a focus on molecules with precisely tuned physicochemical properties. Halogenated organic compounds, particularly those containing fluorine and chlorine, have emerged as a cornerstone in the design of modern pesticides.[1] The introduction of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins in pests.

This compound is a prime example of a versatile chemical intermediate that serves as a precursor to introduce the 4-chloro-3-fluorobenzyl moiety into a target molecule.[1] This specific substitution pattern is of particular interest as the combination of a chloro and a fluoro group on the aromatic ring can enhance the biological activity and stability of the final product. While the bromide itself is a reactive alkylating agent, in the context of pyrethroid synthesis, it is often the corresponding alcohol that participates in the key esterification step. Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins and are known for their potent neurotoxic effects on insects.[2][3]

This application note will elucidate a practical and efficient synthetic route that showcases the utility of this compound in this field. We will first detail the hydrolysis of the bromide to the alcohol, followed by its application in the synthesis of a pyrethroid ester.

Physicochemical Properties of Key Compounds

A thorough understanding of the properties of the reactants and products is paramount for successful synthesis and safe handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₇H₅BrClF223.47White to light yellow powder206362-80-3
4-Chloro-3-fluorobenzyl alcoholC₇H₆ClFO160.57Solid206362-81-4
(1R,3R)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chlorideC₉H₈Cl₂F₃O279.06Not Commercially AvailableNot Assigned
4-Chloro-3-fluorobenzyl (1R,3R)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylateC₁₆H₁₃Cl₂F₄O₂403.17Predicted SolidNot Assigned

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process designed to convert the readily available this compound into a high-value pyrethroid insecticide analogue.

G A This compound B Hydrolysis (NaOH, H₂O/Toluene, PTC) A->B Step 1 C 4-Chloro-3-fluorobenzyl alcohol B->C D Esterification ((1R,3R)-cis-acid chloride, Pyridine, Toluene) C->D Step 2 E Pyrethroid Ester Analogue D->E G cluster_0 Hydrolysis of this compound A This compound F 4-Chloro-3-fluorobenzyl alcohol A->F SN1/SN2 B NaOH (aq) B->F C Phase Transfer Catalyst (e.g., TBAB) C->F facilitates D Toluene/Water D->F E Heat (Reflux) E->F G NaBr F->G byproduct G cluster_1 Pyrethroid Esterification A 4-Chloro-3-fluorobenzyl alcohol F Pyrethroid Ester A->F Nucleophilic Attack B (1R,3R)-cis-Acid Chloride B->F C Pyridine (Base) G Pyridine Hydrochloride C->G HCl Scavenger D Toluene (Solvent) D->F E 0°C to Room Temp E->F

References

Mastering the Bench: A Senior Application Scientist's Guide to Reactions with 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, 4-chloro-3-fluorobenzyl bromide emerges as a pivotal building block. Its unique substitution pattern—a harmonious interplay of halogen-induced electronic effects—renders it a versatile reagent for introducing the 4-chloro-3-fluorobenzyl moiety into a diverse array of molecular scaffolds.[1] This guide provides an in-depth exploration of the experimental considerations and detailed protocols for harnessing the synthetic potential of this compound, grounded in established chemical principles and practical laboratory insights.

Core Principles of Reactivity

This compound is a classic electrophile, primed for reaction at the benzylic carbon. The bromine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring can subtly influence the reactivity of the benzylic position and impart unique properties to the resulting products, such as enhanced metabolic stability or altered binding affinities.[2]

Safety and Handling: A Prerequisite for Success

Chemical Profile:

PropertyValueSource
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene
CAS Number 206362-80-3
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Appearance White to light yellow to light orange powder to lump
Melting Point 33 °CChem-Impex

Hazard Analysis:

This compound is a lachrymator and corrosive material. It is imperative to handle this reagent in a well-ventilated fume hood at all times, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A material safety data sheet (MSDS) should be consulted before commencing any experimental work.

Storage:

Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.

Application Notes and Protocols

The following protocols are presented as robust starting points for synthetic transformations. Researchers are encouraged to optimize these conditions based on their specific substrates and desired outcomes.

Nucleophilic Substitution Reactions: The Workhorse of Benzylation

The primary utility of this compound lies in its susceptibility to nucleophilic attack. This allows for the facile formation of C-N, C-O, and C-S bonds.

The reaction with primary or secondary amines provides a direct route to N-(4-chloro-3-fluorobenzyl) amines, which are common motifs in pharmacologically active compounds.

Underlying Principle: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. A base is typically required to neutralize the hydrobromic acid generated during the reaction.

Experimental Protocol: Synthesis of N-benzyl-N-methyl(4-chloro-3-fluorobenzyl)amine

  • To a stirred solution of N-methylbenzylamine (1.21 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous acetonitrile (50 mL) at room temperature, add a solution of this compound (2.23 g, 10 mmol) in anhydrous acetonitrile (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Logical Workflow for Amine Alkylation

reagents Amine + Base in Solvent reaction S_N2 Reaction (Room Temp, 12h) reagents->reaction benzyl_bromide This compound benzyl_bromide->reaction workup Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Substituted Benzylamine purification->product

Caption: SN2 reaction workflow with amines.

The reaction with alcohols or phenols in the presence of a base is a classic and reliable method for the preparation of benzyl ethers.

Causality in Experimental Design: The Williamson ether synthesis proceeds via an SN2 mechanism.[3] To favor substitution over elimination, it is crucial to use a strong, non-nucleophilic base to deprotonate the alcohol, forming the more potent alkoxide nucleophile. Sodium hydride is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-chloro-3-fluoro-1-((phenoxymethyl)benzene)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous N,N-dimethylformamide (DMF) (30 mL) at 0 °C, add a solution of phenol (0.94 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (2.23 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.

  • Stir the reaction at room temperature for 16 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with 1 M NaOH (2 x 30 mL) and brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the target ether.

Analogous to ether synthesis, thioethers can be prepared by reacting this compound with a thiol in the presence of a base.

Expert Insight: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. Consequently, weaker bases such as potassium carbonate are often sufficient to deprotonate the thiol and facilitate the reaction.

Experimental Protocol: Synthesis of 4-chloro-3-fluoro-1-((phenylthiomethyl)benzene)

  • In a round-bottom flask, combine thiophenol (1.10 g, 10 mmol), this compound (2.23 g, 10 mmol), and potassium carbonate (2.07 g, 15 mmol) in acetone (50 mL).

  • Stir the mixture vigorously at room temperature for 8 hours.

  • Monitor the reaction's completion via TLC.

  • Filter the reaction mixture to remove inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 40 mL) and brine (40 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the crude thioether, which can be further purified by chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

While less common for benzyl halides compared to aryl halides, palladium-catalyzed cross-coupling reactions can be employed to form C-C bonds.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[3]

Mechanistic Consideration: The catalytic cycle involves the oxidative addition of the benzyl bromide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product.

Experimental Protocol: Synthesis of 4-chloro-3-fluoro-1-(phenylethynylmethyl)benzene

  • To a degassed solution of phenylacetylene (1.23 g, 12 mmol) in triethylamine (40 mL), add copper(I) iodide (38 mg, 0.2 mmol) and bis(triphenylphosphine)palladium(II) chloride (140 mg, 0.2 mmol).

  • Stir the mixture under an inert atmosphere (argon or nitrogen) for 15 minutes at room temperature.

  • Add this compound (2.23 g, 10 mmol) and stir the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Sonogashira Coupling Catalytic Cycle

Pd0 Pd(0)L_n PdII_complex R-Pd(II)L_n-Br Pd0->PdII_complex Oxidative Addition (R-Br) Pd_acetylide R-Pd(II)L_n-C≡CR' PdII_complex->Pd_acetylide Transmetalation (Cu-C≡CR') Product R-C≡CR' Pd_acetylide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A simplified Sonogashira catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp³) bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4]

Authoritative Grounding: The successful Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates has been demonstrated to be a high-yield reaction with good functional group tolerance.[5]

Experimental Protocol: Synthesis of 4-chloro-3-fluoro-1-(4-methylbenzyl)benzene

  • In a sealable reaction vessel, combine this compound (1.12 g, 5 mmol), 4-methylphenylboronic acid (0.82 g, 6 mmol), palladium(II) acetate (56 mg, 0.25 mmol), and SPhos (205 mg, 0.5 mmol).

  • Add potassium phosphate (2.12 g, 10 mmol) and degassed toluene (20 mL) and water (2 mL).

  • Seal the vessel and heat the mixture at 100 °C for 18 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions for Nucleophilic Substitution

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)
AmineTriethylamineAcetonitrile251270-90
PhenolSodium HydrideDMF251675-95
ThiolPotassium CarbonateAcetone25880-95

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Conditions

ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamineTriethylamine60
Suzuki-MiyauraBoronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water100

References

Laboratory handling and storage procedures for 4-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 4-Chloro-3-fluorobenzyl bromide

A Senior Application Scientist's Guide to Safe and Effective Utilization

Introduction: Understanding the Reagent

This compound (CAS No. 206362-80-3) is a halogenated aromatic compound widely employed as a versatile building block in organic synthesis.[1][2] Its utility is primarily derived from the reactive benzylic bromide functional group, which makes it an excellent electrophile for introducing the 4-chloro-3-fluorobenzyl moiety into a wide range of molecules. This is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where the unique electronic properties and metabolic stability conferred by the fluorine and chlorine atoms are highly desirable.[1][3]

The key to its reactivity lies in the lability of the bromide, which is readily displaced by nucleophiles in SN2 reactions. This reactivity, however, also dictates its hazardous nature, making strict adherence to proper handling and storage protocols not just a matter of regulatory compliance, but a critical component of laboratory safety and experimental success. This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and utilization of this important synthetic intermediate.

Hazard Identification and Safety Profile

The primary hazards associated with this compound stem from its high reactivity. It is classified as a corrosive and lachrymatory substance, capable of causing severe damage to tissues upon contact.[4][5]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation1H318: Causes serious eye damage.[6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.
Corrosive to Metals1H290: May be corrosive to metals.[7]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[8]

Causality of Hazards:

  • Corrosivity and Lachrymatory Effects: The benzylic bromide is a potent alkylating agent. It can react with nucleophilic functional groups found in biological macromolecules (e.g., amines, thiols, and hydroxyls in proteins and enzymes). This alkylation disrupts cellular function and integrity, leading to rapid tissue damage, which manifests as severe burns on the skin and in the respiratory tract. Its reaction with moisture on the surface of the eyes and mucous membranes generates hydrobromic acid (HBr), causing immediate, intense irritation and a tearing effect, classifying it as a lachrymator.[4][5]

  • Respiratory Irritation: Inhalation of the dust or vapors can cause severe irritation and chemical burns to the respiratory tract.[5] Delayed effects, such as pulmonary edema, are possible after significant exposure.[5]

  • Corrosivity to Metals: The compound can react with moisture to slowly release hydrobromic acid, which is corrosive to many metals.[4][7]

Personal Protective Equipment (PPE) and Engineering Controls

Given the significant hazards, a multi-layered approach to protection is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the immediate work area.[9][10]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against halogenated organic compounds. Always double-glove. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[9]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[11] A full-face shield must be worn over the safety goggles during procedures with a higher risk of splashing or aerosolization.[9]

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory.[11] Additional protection, such as chemically resistant aprons and sleeves, should be used when handling larger quantities. All skin should be covered.

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face respirator with a combination organic vapor/acid gas cartridge (or a self-contained breathing apparatus) is necessary.[10][11]

PPE_Workflow VerifyHood VerifyHood LocateSafety LocateSafety DonPPE DonPPE Weigh Weigh DonPPE->Weigh Enter Hood Transfer Transfer Weigh->Transfer Clean Clean Transfer->Clean DoffPPE DoffPPE Clean->DoffPPE Exit Hood Wash Wash DoffPPE->Wash Waste Waste Wash->Waste

Caption: Decision workflow for responding to a chemical spill.

First Aid Procedures

Immediate and correct first aid is critical. Show the Safety Data Sheet (SDS) to responding medical personnel. [9]

  • Inhalation: Move the victim to fresh air immediately. [9]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [9][12]Seek immediate medical attention. [9]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [5]Seek immediate medical attention. [9]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [9]Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. * Ingestion: Do NOT induce vomiting. [9]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. [9]Seek immediate medical attention. [9]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containers: Do not rinse the original container into the drain. Leave chemicals in their original containers. * Collection: Collect all waste in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations. [9]

Conclusion

This compound is a valuable reagent whose utility is matched by its hazardous properties. A thorough understanding of its reactivity is the foundation for safe handling. By implementing stringent engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols for storage, handling, and emergency response outlined in this guide, researchers can effectively mitigate risks and ensure both personal safety and the integrity of their experimental work.

References

Application Notes and Protocols for 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorobenzyl bromide is a halogenated aromatic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its distinct substitution pattern on the benzene ring provides a versatile scaffold for medicinal chemists and process development scientists to construct complex molecular architectures with desired physicochemical and biological properties. The presence of the reactive benzyl bromide moiety allows for facile nucleophilic substitution reactions, enabling the introduction of this functionalized aromatic ring into a wide range of target molecules.[1] This document provides a comprehensive guide to the safe handling, storage, and application of this compound, drawing from established safety data and synthetic protocols.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is fundamental to its safe and effective use in a laboratory setting.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1][2]
CAS Number 206362-80-3[1][2]
Molecular Formula C₇H₅BrClF[1][2]
Molecular Weight 223.47 g/mol [1][2]
Appearance White to light yellow or light orange powder/lump[1]
Melting Point 33 °C[1]
Purity ≥ 98% (GC)[1]

Hazard Identification:

This compound is classified as a hazardous substance and requires careful handling. The primary hazards associated with this compound are:

  • Corrosivity: It causes severe skin burns and eye damage.[3][4]

  • Irritation: May cause respiratory irritation.[3]

  • Toxicity: While full toxicological data is not available, it is presumed to be harmful if swallowed or inhaled.[3][5]

Safety and Handling

Given its hazardous nature, strict adherence to safety protocols is paramount when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the immediate work area.[5][6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and contact with dust.[3][7]

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[3] Regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[3][5]

The following diagram illustrates the essential safety workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE 1. Certify Airflow Gather Materials Gather Materials Don PPE->Gather Materials 2. Goggles, Gloves, Coat Weigh Compound Weigh Compound Gather Materials->Weigh Compound 3. Inside Hood Reaction Setup Reaction Setup Weigh Compound->Reaction Setup 4. Add Reagents Monitor Reaction Monitor Reaction Reaction Setup->Monitor Reaction 5. Observe Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction 6. Neutralize Waste Disposal Waste Disposal Quench Reaction->Waste Disposal 7. Segregate Waste Decontaminate Glassware Decontaminate Glassware Waste Disposal->Decontaminate Glassware 8. Clean Remove PPE Remove PPE Decontaminate Glassware->Remove PPE 9. Proper Removal

Caption: Workflow for Safe Handling of this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][8] Recommended storage temperature is between 2-8°C.[1] The storage area should be designated for corrosive materials.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, amines, and metals.[5]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[6]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[6][9] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink plenty of water.[3] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[3]

Application in Organic Synthesis: A Protocol for Nucleophilic Substitution

This compound is an excellent substrate for Sₙ2 reactions, allowing for the introduction of the 4-chloro-3-fluorobenzyl moiety. The following is a general protocol for the alkylation of a generic nucleophile (Nu-H).

General Protocol for Alkylation

This protocol outlines a typical procedure for the reaction of this compound with a nucleophile. This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, or THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a fume hood, add the nucleophile (1.0 eq), base (1.2-2.0 eq), and anhydrous solvent to a dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).

  • Reagent Addition: While stirring, add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for this synthetic protocol.

G cluster_synthesis Synthesis Protocol A 1. Combine Nucleophile, Base, and Solvent B 2. Add 4-Chloro-3-fluorobenzyl Bromide Solution A->B Under Inert Atmosphere C 3. Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Workup (Quench, Extract, Dry) C->D Upon Completion E 5. Purify by Column Chromatography D->E F Characterize Pure Product E->F

Caption: General Synthetic Workflow for Nucleophilic Substitution.

Waste Disposal

All waste generated from the use of this compound must be treated as hazardous.

  • Segregation: Segregate halogenated organic waste from non-halogenated waste streams.

  • Containers: Use clearly labeled, sealed, and appropriate hazardous waste containers.[10]

  • Disposal: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[11]

Conclusion

This compound is a valuable building block in modern organic synthesis. Its reactivity, however, is paired with significant hazards that necessitate stringent safety precautions. By understanding its properties and adhering to the protocols outlined in this guide, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to the advancement of pharmaceutical and agrochemical research.

References

Application Note: Synthesis of Fluorinated Compounds Using 4-Chloro-3-fluorobenzyl Bromide as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Chloro-3-fluorobenzyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. The 4-chloro-3-fluorobenzyl group, in particular, is a valuable structural motif. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the chlorine atom provides an additional vector for synthetic modification or steric influence.[1]

4-Chloro-3-fluorobenzyl bromide (CAS No: 206362-80-3) serves as a premier electrophilic building block for introducing this valuable moiety.[2][3] As a benzylic bromide, it exhibits heightened reactivity towards a wide range of nucleophiles, proceeding readily through either SN1 or SN2 pathways.[4] This reactivity is attributed to the ability of the benzene ring to stabilize the carbocation intermediate in an SN1 mechanism or the transition state in an SN2 reaction.[4][5]

This application guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will explore its core reactivity and present detailed, field-proven protocols for its application in key chemical transformations, including nucleophilic substitutions and the formation of organometallic reagents.

Section 1: Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
Chemical Name This compoundTCI
Synonyms α-Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzeneSCBT[3]
CAS Number 206362-80-3SCBT[3]
Molecular Formula C₇H₅BrClFSCBT[3]
Molecular Weight 223.47 g/mol SCBT[3]
Appearance White to light yellow powder or lumpTCI[6]
Hazard Statements H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals)TCI[6]

Reactivity Insights: The primary reactivity of this compound is dominated by the lability of the C-Br bond. As a primary benzylic halide, it is an excellent substrate for SN2 reactions with a wide variety of nucleophiles. However, the resonance stabilization of the resulting benzyl carbocation also permits SN1 pathways, particularly with weak nucleophiles or in polar, protic solvents.[4] This dual reactivity makes it a highly versatile reagent for forging new carbon-heteroatom and carbon-carbon bonds.

Section 2: Core Synthetic Pathways & Protocols

This compound is a divergent intermediate, enabling multiple synthetic strategies from a single starting material. The diagram below illustrates the two primary reaction manifolds discussed in this guide.

G start This compound nuc_sub Nucleophilic Substitution (SN1 / SN2) start->nuc_sub + Nucleophile (Nu⁻) (e.g., R-O⁻, R₂NH, R-S⁻) grignard Organometallic Formation (Grignard) start->grignard + Mg⁰, Ether ether Ethers (C-O Bond) nuc_sub->ether amine Amines (C-N Bond) nuc_sub->amine thioether Thioethers (C-S Bond) nuc_sub->thioether grignard_reagent 4-Chloro-3-fluorobenzyl- magnesium bromide grignard->grignard_reagent electrophile Reaction with Electrophiles (e.g., Aldehydes, Ketones, CO₂) grignard_reagent->electrophile alcohol Alcohols (C-C Bond) electrophile->alcohol

Caption: Key synthetic transformations of this compound.

Nucleophilic Substitution Reactions

This is the most common application, allowing for the direct attachment of the benzyl moiety to a heteroatom. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.

Nucleophile TypeExampleTypical BaseProduct Class
Oxygen (O) Phenols, AlcoholsK₂CO₃, NaH, Cs₂CO₃Ethers
Nitrogen (N) Primary/Secondary AminesK₂CO₃, Et₃N, DIPEASubstituted Amines
Sulfur (S) ThiolsK₂CO₃, NaHThioethers
Carbon (C) Cyanide, MalonatesNaCN, NaHNitriles, Alkylated Esters
Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol details a standard Williamson ether synthesis, a robust method for forming aryl ethers.

Caption: Reaction scheme for O-alkylation.

Principle: A phenoxide, generated in situ by the reaction of a phenol with a mild base (K₂CO₃), acts as a nucleophile, displacing the bromide from this compound in a classic SN2 reaction.

Materials & Reagents:

  • 4-Methoxyphenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ethyl acetate, brine, anhydrous sodium sulfate for workup

  • Silica gel for chromatography

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone to make a ~0.2 M solution.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (~56 °C) and maintain for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, wash with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Formation and Reaction of Organometallic Intermediates

By reacting with magnesium metal, the electrophilic benzylic carbon is transformed into a potent nucleophile (a Grignard reagent). This polarity reversal, or "umpolung," opens a new suite of reactions for C-C bond formation.[7][8]

Protocol 2: Synthesis of a Di-substituted Methanol via Grignard Reaction

This two-step protocol demonstrates the formation of the Grignard reagent and its subsequent addition to an aldehyde.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Reaction & Quench start This compound step1 1. Mg⁰, Anhydrous THF 2. Iodine crystal (initiator) start->step1 grignard Grignard Reagent (in solution) step1->grignard step2 1. Add Benzaldehyde (1.0 eq), 0 °C 2. Warm to RT grignard->step2 quench Quench with sat. aq. NH₄Cl step2->quench product Purified Di-substituted Methanol quench->product

Caption: Workflow for Grignard formation and reaction.

Principle: An organomagnesium halide (Grignard reagent) is formed by the oxidative addition of magnesium metal into the carbon-bromine bond.[9] This potent nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde. A final aqueous quench protonates the resulting alkoxide to yield the alcohol product.

Materials & Reagents:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal for initiation)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Flame-dried glassware, inert atmosphere setup

Procedure:

  • Setup: Assemble flame-dried glassware under a positive pressure of an inert gas. Add magnesium turnings to the reaction flask.

  • Grignard Formation: Add a small portion of a solution of this compound in anhydrous THF to the magnesium. Add one crystal of iodine. Gentle heating may be required to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

  • Reagent Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour at room temperature.

  • Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Warming: After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol via silica gel chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be destroyed by any protic source, including water.[8] Flame-drying glassware and using anhydrous solvents is mandatory.

  • THF Solvent: Ethers like THF are required to stabilize the Grignard reagent through coordination with the magnesium atom.[10]

  • NH₄Cl Quench: A saturated solution of NH₄Cl is a weak acid, sufficient to protonate the alkoxide product without causing side reactions that could occur with stronger acids.

Section 3: Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Corrosive & Lachrymator: The compound is corrosive and causes severe skin and eye burns.[6] It is also a lachrymator (causes tearing).[11] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.

  • Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, and amines, as these can lead to vigorous or exothermic reactions.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[12]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex fluorinated molecules. Its predictable reactivity in both nucleophilic substitution and organometallic transformations allows for the strategic installation of the 4-chloro-3-fluorobenzyl moiety. By understanding the principles behind the protocols and adhering to strict safety measures, researchers can effectively leverage this building block to advance projects in pharmaceutical, agrochemical, and materials science development.

References

Application Notes and Protocols for 4-Chloro-3-fluorobenzyl Bromide in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Current Research Landscape: As of this writing, a thorough review of scientific literature and patent databases reveals that 4-Chloro-3-fluorobenzyl bromide is a well-documented building block in the synthesis of pharmaceutical and agrochemical compounds. However, its specific application in the field of material science—for creating functional polymers, organic electronics, or for surface modification—is not yet prominently featured in published research. This document, therefore, serves as a forward-looking guide, combining established principles of organic and materials chemistry with the known reactivity of this compound to propose potential applications and detailed, scientifically grounded, albeit prospective, protocols for researchers and innovators in the field.

Introduction: The Potential of this compound in Advanced Materials

This compound (C7H5BrClF) is a halogenated aromatic compound with a reactive benzylic bromide group, making it an excellent electrophile for nucleophilic substitution reactions. The presence of both chlorine and fluorine atoms on the benzene ring is anticipated to impart unique properties to materials functionalized with this moiety, including:

  • Enhanced Thermal Stability and Chemical Resistance: The strong C-F and C-Cl bonds can increase the degradation temperature and inertness of materials.

  • Modified Electronic Properties: The electron-withdrawing nature of the halogens can influence the electron density of conjugated systems, potentially tuning the HOMO/LUMO energy levels in organic semiconductors.

  • Hydrophobicity and Oleophobicity: Fluorinated surfaces are known for their low surface energy, leading to repellent properties.

  • Controlled Intermolecular Interactions: The specific substitution pattern can direct molecular packing in the solid state, which is crucial for optimizing charge transport in organic electronic devices.

These characteristics make this compound a promising, yet underexplored, reagent for the synthesis of a new generation of functional materials.

Prospective Application I: Synthesis of Functional Polymers via Atom Transfer Radical Polymerization (ATRP)

The benzylic bromide functionality of this compound makes it an ideal candidate to serve as an initiator for controlled radical polymerization techniques like ATRP. This would allow for the synthesis of polymers with a terminal 4-chloro-3-fluorobenzyl group and a well-defined molecular weight and narrow polydispersity.

Scientific Rationale

ATRP relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. A suitable initiator, typically an alkyl halide, is crucial for the initiation of the polymerization process. The carbon-bromine bond in this compound is sufficiently weak to be homolytically cleaved by the catalyst, initiating the polymerization of a chosen monomer. The resulting polymer chains will each possess a 4-chloro-3-fluorobenzyl end-group, which can impart the aforementioned properties to the bulk polymer.

Hypothetical Protocol: ATRP of Methyl Methacrylate (MMA) Initiated by this compound

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a 4-chloro-3-fluorobenzyl end-group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Purity
This compound206362-80-3223.47>97%
Methyl methacrylate (MMA), inhibitor removed80-62-6100.12>99%
Copper(I) bromide (CuBr)7787-70-4143.4599.99%
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)3030-47-5173.30>99%
Anisole (solvent)100-66-3108.14Anhydrous

Experimental Workflow:

ATRP_Workflow A Preparation of Reaction Mixture B Degassing (Freeze-Pump-Thaw) A->B Seal flask C Initiation of Polymerization B->C Introduce catalyst under inert atmosphere D Polymerization Reaction C->D Place in preheated oil bath E Termination and Purification D->E Expose to air, dilute with THF F Characterization E->F Precipitate in methanol, dry

ATRP Experimental Workflow Diagram

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add anisole (10 mL), MMA (10.0 g, 100 mmol), PMDETA (34.7 mg, 0.2 mmol), and this compound (22.3 mg, 0.1 mmol).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir. The reaction mixture should become homogeneous and may change color as the catalyst dissolves and the reaction proceeds.

  • Monitoring: Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing the monomer conversion by 1H NMR or gas chromatography.

  • Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and adding 10 mL of THF to dilute the mixture.

  • Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol (e.g., 400 mL) with vigorous stirring.

  • Isolation: Collect the precipitated white polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by 1H NMR to confirm the presence of the 4-chloro-3-fluorobenzyl end-group.

Prospective Application II: Surface Functionalization of Silicon Wafers

The reactive nature of the benzylic bromide allows for the covalent attachment of the 4-chloro-3-fluorobenzyl moiety to hydroxyl-terminated surfaces, such as silicon wafers with a native oxide layer, through a Williamson ether synthesis-type reaction. This would create a hydrophobic and oleophobic surface.

Scientific Rationale

The surface of a silicon wafer is typically covered with a thin layer of silicon dioxide (SiO2), which presents silanol (Si-OH) groups. These hydroxyl groups can be deprotonated with a base to form silyloxide anions. These anions can then act as nucleophiles, attacking the electrophilic benzylic carbon of this compound and displacing the bromide to form a stable Si-O-C bond. This process grafts a monolayer of the functional benzyl group onto the surface.

Hypothetical Protocol: Surface Modification of a Silicon Wafer

Objective: To create a self-assembled monolayer of 4-chloro-3-fluorobenzyl groups on a silicon wafer.

Materials:

ReagentCAS NumberPurity
This compound206362-80-3>97%
Silicon wafers (p-type, <100>)N/APrime grade
Toluene108-88-3Anhydrous
Triethylamine (TEA)121-44-8>99.5%
Piranha solution (H2SO4:H2O2, 3:1 v/v)N/AN/A
Deionized water7732-18-518.2 MΩ·cm
Ethanol64-17-5Anhydrous

Experimental Workflow:

Surface_Functionalization_Workflow cluster_0 Substrate Cleaning cluster_1 Functionalization Reaction cluster_2 Post-Reaction Processing A Sonication in Ethanol & DI Water B Piranha Cleaning (Caution!) A->B C Rinsing and Drying B->C D Immersion in Reaction Solution C->D E Incubation under Inert Atmosphere D->E F Sonication and Rinsing E->F G Drying F->G H Surface Characterization G->H

Surface Functionalization Workflow Diagram

Step-by-Step Procedure:

  • Substrate Cleaning: a. Cut silicon wafers into 1 cm x 1 cm pieces. b. Sonicate the wafers sequentially in ethanol and deionized water for 15 minutes each. c. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Immerse the wafers in a freshly prepared piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 30 minutes to remove organic residues and hydroxylate the surface. d. Rinse the wafers thoroughly with copious amounts of deionized water and dry under a stream of nitrogen.

  • Functionalization: a. Prepare a 10 mM solution of this compound in anhydrous toluene in a sealed container (e.g., a small Schlenk flask or a vial with a septum). b. Add triethylamine (TEA) to the solution to a final concentration of 20 mM. TEA acts as a base to deprotonate the surface silanol groups. c. Place the cleaned and dried silicon wafers into the reaction solution. d. Seal the container and maintain it under an inert atmosphere (e.g., nitrogen) at 60°C for 12-24 hours.

  • Post-Reaction Cleaning: a. Remove the wafers from the reaction solution. b. Sonicate the functionalized wafers in fresh toluene for 10 minutes to remove any physisorbed molecules. c. Rinse the wafers with ethanol and then deionized water. d. Dry the wafers under a stream of nitrogen.

  • Characterization: a. Analyze the modified surface using techniques such as contact angle goniometry to measure the change in hydrophobicity. b. Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine and chlorine on the surface. c. Atomic Force Microscopy (AFM) can be used to study the morphology of the grafted layer.

Safety and Handling

This compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

While direct applications of this compound in material science are yet to be extensively reported, its chemical structure and reactivity suggest significant potential. The protocols outlined above for polymer synthesis and surface functionalization are based on well-established chemical principles and provide a solid foundation for researchers to explore the use of this versatile compound in creating novel materials with tailored properties. It is hoped that this guide will inspire further research and development in this promising area.

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you master the alkylation of 4-Chloro-3-fluorobenzyl bromide. This versatile reagent is a key building block in pharmaceutical and agrochemical synthesis, but its successful application hinges on carefully optimized reaction conditions.[1] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Troubleshooting Guide

This section addresses common problems encountered during the alkylation reaction. The solutions provided are based on fundamental chemical principles and practical laboratory experience.

Q1: My reaction shows low conversion or has failed completely. What are the primary causes and how can I fix this?

Low or no yield is the most common issue, often stemming from one or more suboptimal parameters. Let's break down the potential culprits and their solutions.

Potential Cause 1: Ineffective Deprotonation of the Nucleophile The alkylation reaction, typically an SN2 substitution, requires a sufficiently nucleophilic species. For amines, alcohols, or thiols, this means the proton must be removed by a base to generate the corresponding anion or free base. If your base is too weak for your nucleophile, the concentration of the reactive species will be too low.

  • Solution:

    • Select a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) with a less acidic nucleophile, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[2]

    • Verify Stoichiometry: Ensure you are using at least one equivalent of base for your nucleophile. For primary amines where over-alkylation is a concern, using an excess of the amine itself can sometimes serve as the base, though this is less common for targeted synthesis.[3]

Potential Cause 2: Poor Reagent or Solvent Quality Reagents can degrade over time, and solvents may contain impurities (especially water) that can quench the base or react with the electrophile.

  • Solution:

    • Use Anhydrous Solvents: For moisture-sensitive bases like NaH, use freshly dried, anhydrous solvents.

    • Check Reagent Purity: this compound can degrade. Confirm its purity by NMR or TLC before use. If it's old or discolored, consider purification or using a fresh bottle.

Potential Cause 3: Suboptimal Temperature Alkylation reactions can be slow at room temperature, especially with sterically hindered substrates or less reactive nucleophiles.[4]

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture to 50-80°C in solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can significantly increase the reaction rate.[5] Some reactions may even require temperatures up to 145°C.[6]

    • Monitor for Degradation: Be cautious, as high temperatures can also lead to side reactions or degradation of starting materials or products. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Potential Cause 4: Steric Hindrance If either your nucleophile or the electrophile is sterically bulky, the SN2 transition state will be high in energy, slowing the reaction.

  • Solution:

    • Increase Reaction Time and/or Temperature: Allow the reaction more time to proceed to completion.

    • Change Solvent: A more polar aprotic solvent like DMF or DMSO can sometimes help stabilize the transition state.

    • Consider an Alternative Synthetic Route: If steric hindrance is severe, a direct alkylation may not be feasible.[4]

Troubleshooting Summary Table
ProblemPotential CauseSuggested Solution(s)
Low/No Yield Incomplete deprotonationUse a stronger base (e.g., NaH, Cs₂CO₃); verify base stoichiometry.
Poor reagent/solvent qualityUse fresh, pure reagents and anhydrous solvents.
Insufficient temperatureHeat the reaction to 50-80°C or higher, monitoring for degradation.
Steric hindranceIncrease reaction time/temperature; switch to a more polar solvent.
Over-alkylation Product is more nucleophilicUse a large excess of the starting amine; add alkylating agent slowly.
Incorrect stoichiometryUse a 1:1 or slightly higher ratio of nucleophile to electrophile.
Side Products Elimination (E2) reactionUse a less hindered, milder base (e.g., K₂CO₃ instead of KOtBu).
Reaction with solventAvoid high temperatures with reactive solvents like DMF; switch to ACN or THF.
Difficult Purification Excess benzyl bromideQuench with a scavenger (e.g., triethylamine); use column chromatography.[8]
Q2: I'm trying to mono-alkylate a primary amine and getting significant amounts of the di-alkylated product. How can I improve selectivity?

This is a classic challenge in N-alkylation. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" where it reacts with the benzyl bromide faster than the starting material.[3][9]

  • Solution 1: Use Excess Amine: By using a large excess of the primary amine (3-10 equivalents), you increase the statistical probability that the this compound will encounter a molecule of the starting amine rather than the product. This is often effective but may not be practical if your amine is expensive.

  • Solution 2: Slow Addition of Alkylating Agent: Add the this compound solution dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine.

  • Solution 3: Alternative Synthetic Strategies: If the above methods fail, consider a different approach entirely, such as reductive amination. This involves reacting the amine with the corresponding aldehyde (4-chloro-3-fluorobenzaldehyde) to form an imine, which is then reduced in situ to the desired secondary amine. This method is highly selective for mono-alkylation.[10]

Q3: My work-up is difficult and I can't seem to remove the unreacted benzyl bromide. What should I do?

This compound, like other benzyl bromides, is a lachrymator (tear gas agent) and an irritant, so handling it requires care.[11] Removing it completely from the product is crucial.

  • Solution 1: Scavenger Reagents: After the reaction is complete (as determined by TLC/LC-MS), add a scavenger to react with the excess benzyl bromide. A simple and effective method is to add a small amount of a nucleophilic amine like triethylamine and stir for a few hours. This converts the benzyl bromide into a quaternary ammonium salt, which is water-soluble and easily removed during an aqueous work-up.[8] Thiol-based scavenger resins can also be used.

  • Solution 2: Chromatographic Purification: Flash column chromatography is highly effective for separating the nonpolar benzyl bromide from more polar alkylated products.[8] A nonpolar solvent system (e.g., hexanes/ethyl acetate) will typically elute the benzyl bromide first.

Frequently Asked Questions (FAQs)

Q4: What is the general reaction mechanism for this alkylation?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . The nucleophile (e.g., an amine, alkoxide) attacks the benzylic carbon, which is electrophilic due to the attached bromine atom. This occurs in a single, concerted step where the nucleophile-carbon bond forms at the same time as the carbon-bromine bond breaks.

Caption: SN2 mechanism for alkylation.

Q5: How do I select the appropriate base and solvent for my reaction?

The choice of base and solvent is interdependent and critical for success. The goal is to choose a combination that effectively deprotonates your nucleophile without causing unwanted side reactions.

Common Bases for Alkylation
BaseFormulaStrength (pKa of Conj. Acid)Common SolventsNotes
Potassium CarbonateK₂CO₃~10.3ACN, Acetone, DMFMild, inexpensive, and widely used. Good for phenols and many amines.[11]
Cesium CarbonateCs₂CO₃~10.3ACN, DMF, THFMore soluble and often more effective than K₂CO₃, but more expensive.
Sodium HydrideNaH~36THF, DMF (use with caution)Very strong base, good for alcohols and less acidic N-H bonds. Irreversible deprotonation. Requires anhydrous conditions.
DIPEA(i-Pr)₂NEt~11ACN, DCM, THFNon-nucleophilic organic base. Often used to scavenge acid byproducts.
Common Solvents for Alkylation
SolventAbbreviationPolarityBoiling Point (°C)Notes
AcetonitrileACNPolar Aprotic82Excellent choice for SN2 reactions, easy to remove.
N,N-DimethylformamideDMFPolar Aprotic153High boiling point, good solvating power. Can decompose at high temps.
TetrahydrofuranTHFPolar Aprotic66Good for reactions with strong bases like NaH. Lower boiling point.
Acetone-Polar Aprotic56Good for reactions with K₂CO₃. Very volatile.
Q6: What safety precautions should I take when working with this compound?

ALWAYS handle this compound and other benzyl halides inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

  • Irritant and Lachrymator: This compound is a strong irritant to the eyes, skin, and respiratory system.[11] Avoid inhalation of vapors and direct contact.

  • Quenching: Have a quench solution ready (e.g., a dilute solution of sodium bicarbonate or an amine-based solution) to neutralize any spills.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a typical procedure for the mono-alkylation of a primary amine using potassium carbonate as the base.

Materials:

  • Primary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a suspension (concentration typically 0.1-0.5 M).

  • Begin stirring the mixture at room temperature.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous acetonitrile.

  • Add the benzyl bromide solution to the stirring amine suspension.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS every 1-2 hours.

  • Once the starting amine is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid with a small amount of ACN or EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil/solid in ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow A 1. Combine Amine & K₂CO₃ in ACN B 2. Add Benzyl Bromide Solution A->B C 3. Heat Reaction (60-80°C) B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Cool and Filter Solids D->E Complete F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up (EtOAc/Water) F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify via Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for N-alkylation.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Using a capillary tube, spot your starting amine (dissolved in a volatile solvent) on the left side of the line (SM).

    • Spot a co-spot (starting material on top of a reaction mixture spot) in the middle (Co).

    • Spot the reaction mixture on the right (Rxn).

  • Elute: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 20% Ethyl Acetate in Hexanes). The solvent level must be below the pencil line. Allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new, typically more non-polar product spot, indicates reaction progress.

References

Technical Support Center: Methods for Improving Yield in Syntheses Using 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its unique electronic properties offer both opportunities and challenges.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Core Principles: Understanding the Reactivity of this compound

This compound is a highly reactive alkylating agent due to the benzylic nature of the bromide, which stabilizes the transition state of nucleophilic substitution reactions. The carbon-bromine bond is weakened by the adjacent phenyl ring, which can stabilize the developing positive charge in a carbocation-like transition state. While it is a primary halide, benzyl halides like this one can undergo both SN1 and SN2 reactions. The benzylic carbocation is exceptionally stable due to resonance delocalization of the positive charge into the aromatic ring, making an SN1 pathway more favorable than for typical primary halides.[2] However, the SN2 pathway is often preferred and can be promoted by using strong, non-hindered nucleophiles and polar aprotic solvents.[3]

The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring can subtly influence reactivity, primarily by destabilizing the carbocation, thus favoring the SN2 mechanism. Your goal in optimizing yield is to create conditions that decisively favor the desired SN2 pathway while minimizing competing SN1, elimination (E1/E2), and solvolysis reactions.[3]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction with this compound shows low or no conversion. What are the likely causes and how can I fix this?

Low conversion is a common issue that typically points to one of four areas: reagent quality, nucleophile reactivity, solvent effects, or temperature.

Causality and Troubleshooting Steps:

  • Reagent Purity and Inert Conditions : this compound is sensitive to moisture.[4] Any water present in the reaction will hydrolyze the starting material to the corresponding benzyl alcohol, consuming your reagent. Similarly, strong bases like sodium hydride (NaH) are rapidly quenched by water.[5]

    • Protocol : Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[5]

  • Insufficient Nucleophile Reactivity : For reactions involving alcohols (Williamson ether synthesis) or amines (N-alkylation), the nucleophile often needs to be deprotonated to become sufficiently reactive. An incomplete deprotonation is a primary cause of failed reactions.

    • Protocol : Choose a base with a pKa high enough to fully deprotonate your nucleophile. For alcohols, strong bases like NaH or KH are effective.[6] For less acidic N-H bonds, stronger bases may be required. Ensure the base is fresh and active.[5]

  • Inappropriate Solvent Choice : The solvent plays a critical role in stabilizing reactants and transition states. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing down SN2 reactions.[6]

    • Protocol : Use polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF.[3][6] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive. Ensure all reactants are soluble in the chosen solvent.[5]

  • Sub-Optimal Temperature : Nucleophilic substitutions often require thermal energy to overcome the activation barrier. Room temperature may be insufficient for less reactive nucleophiles.

    • Protocol : Gradually increase the reaction temperature, for example, to 50-80 °C, while monitoring the reaction by TLC or LC-MS.[6][7] Be cautious, as excessively high temperatures can promote elimination side reactions.[3]

Table 1: Recommended Starting Conditions for Alkylation Reactions
ParameterRecommendation for O-Alkylation (Williamson)Recommendation for N-AlkylationRationale
Base NaH, KH (for alcohols)[6]; K₂CO₃, Cs₂CO₃ (for phenols)[6]K₂CO₃, Cs₂CO₃, DBU, DIPEA[7][8]Ensures complete deprotonation of the nucleophile without competing as a nucleophile itself.
Solvent Anhydrous THF, DMF, Acetonitrile[6]Anhydrous DMF, DMSO, Acetonitrile[7]Polar aprotic solvents enhance nucleophilicity.[3]
Temperature 0 °C to 60 °C[5][8]Room Temperature to 80 °C[7]Balances reaction rate against potential side reactions. Optimize for your specific substrate.
Atmosphere Inert (Nitrogen or Argon)[5]Inert (Nitrogen or Argon)Prevents hydrolysis of the benzyl bromide and quenching of strong bases.[4]
Additives Catalytic KI (optional)[7]Catalytic KI (optional)[7]In-situ generation of the more reactive benzyl iodide via the Finkelstein reaction can accelerate conversion.[7]
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Byproduct formation is typically due to competing reaction pathways. The main culprits are elimination, over-alkylation, and hydrolysis.

  • Hydrolysis/Solvolysis : As mentioned, this compound can react with water (hydrolysis) or alcohol solvents (solvolysis) to form 4-chloro-3-fluorobenzyl alcohol or the corresponding ether, respectively.[3]

    • Mitigation : The most effective solution is to maintain strictly anhydrous conditions.[5] Use dry solvents and an inert atmosphere.

  • Elimination (E2 Reaction) : If your nucleophile is also a strong, sterically hindered base, it can abstract a proton from the benzylic position, leading to the formation of stilbene-type dimers or other elimination products. This is less common for primary benzyl bromides but can occur at high temperatures with bulky bases.[3]

    • Mitigation : Use a non-hindered, strong nucleophile. If using a base to deprotonate your nucleophile, choose one that is non-nucleophilic and not excessively bulky. Employ the lowest effective reaction temperature.[3]

  • Over-alkylation : Primary and secondary amines, once mono-alkylated, can be deprotonated again and react a second time to form tertiary amines or even quaternary ammonium salts.[9]

    • Mitigation : Use a larger excess of the amine starting material relative to the benzyl bromide. Alternatively, slowly add the benzyl bromide to the reaction mixture to maintain a low concentration, favoring mono-alkylation. Using a bulky protecting group on the amine can also prevent the second alkylation.

Diagram: Competing Reaction Pathways

The following diagram illustrates the desired SN2 pathway versus the primary competing side reactions.

start This compound + Nucleophile (Nu:⁻) sn2 Desired Sₙ2 Product (R-Nu) start->sn2  Strong Nucleophile  Polar Aprotic Solvent  Moderate Temp. hydrolysis Hydrolysis Product (Benzyl Alcohol) start->hydrolysis  Presence of H₂O  (Wet Solvents/Reagents) elimination Elimination Byproduct (e.g., Stilbene derivative) start->elimination  Strong, Bulky Base  High Temperature

Caption: Desired SN2 pathway vs. competing side reactions.

Q3: How do I choose the optimal base and solvent for my specific nucleophile (e.g., an alcohol vs. an amine)?

The choice is critical and depends on the pKa of the nucleophile and its solubility.

  • For Alcohols (Williamson Ether Synthesis) : Alcohols are weak nucleophiles and must be converted to their corresponding alkoxides.[6]

    • Bases : Sodium hydride (NaH) is a common and effective choice. It is a strong, non-nucleophilic base that deprotonates the alcohol irreversibly, producing hydrogen gas.[6][10] Potassium hydride (KH) is even more reactive. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) can be sufficient.[6]

    • Solvents : Anhydrous THF is excellent for reactions with NaH, as it is relatively non-polar and aprotic. DMF can also be used and may improve the solubility of the alkoxide salt.[10]

  • For Amines (N-Alkylation) : Amines are generally more nucleophilic than alcohols, but a base is often used to neutralize the HBr formed during the reaction and prevent the formation of the unreactive ammonium salt.

    • Bases : Inorganic bases like K₂CO₃ are widely used as they are inexpensive and effective acid scavengers.[7] Cesium carbonate (Cs₂CO₃) is more soluble and can accelerate reactions. Organic, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA, Hünig's base) are also excellent choices, particularly if the reactants are sensitive to stronger inorganic bases.[7][8]

    • Solvents : Acetonitrile is a good first choice for many N-alkylations. DMF and DMSO are also highly effective due to their high polarity, which can accelerate SN2 reactions.[7]

Table 2: Comparison of Common Bases and Solvents
Nucleophile TypeRecommended BasepKa (Conjugate Acid)Recommended SolventKey Considerations
Alcohol (Aliphatic) Sodium Hydride (NaH)~35THF, DMFHighly reactive with water; requires inert atmosphere.[6][10]
Phenol Potassium Carbonate (K₂CO₃)10.3Acetone, Acetonitrile, DMFWeaker base, suitable for more acidic protons. Low solubility in some solvents.[7]
Amine (Primary/Secondary) Potassium Carbonate (K₂CO₃)10.3Acetonitrile, DMFActs as an acid scavenger. Can result in a heterogeneous mixture.[7]
Amine (Primary/Secondary) DBU13.5Acetonitrile, CH₂Cl₂Strong, non-nucleophilic organic base. Homogeneous reaction.[8]
Nitrogen Heterocycles Cesium Carbonate (Cs₂CO₃)10.3DMF, AcetonitrileHigher solubility and reactivity than K₂CO₃ often improves yields.[7]
Q4: My purification is challenging due to unreacted this compound. What are effective methods for its removal?

Unreacted benzyl bromide is a common issue due to its reactivity and similar polarity to many products. Several strategies can be employed.

  • Quenching with a Tertiary Amine : Excess benzyl bromide can be converted into a water-soluble quaternary ammonium salt.[11]

    • Protocol : After the reaction is complete, add 1.5-2.0 equivalents of triethylamine to the crude reaction mixture and stir (possibly with gentle heating) for a few hours. The resulting benzyltriethylammonium bromide can then be easily removed with an aqueous wash.[11]

  • Scavenger Resins : For small-scale reactions, solid-phase scavengers are highly effective.

    • Protocol : Use a resin-bound nucleophile, such as a tris(2-aminoethyl)amine (Tris-amine) resin or a thiol resin. Add the resin to the crude product solution and stir until TLC/LC-MS shows complete removal of the benzyl bromide. The resin is then simply filtered off.

  • Chromatography : While sometimes difficult, optimization can lead to good separation.

    • Protocol : Use a less polar solvent system for column chromatography, as benzyl bromide is relatively nonpolar. A gradient elution from a nonpolar solvent (e.g., hexanes) to a slightly more polar mixture can effectively separate the benzyl bromide, which should elute quickly.[11]

Q5: Can I use additives to accelerate my reaction?

Yes, certain additives can significantly improve reaction rates and yields.

  • Catalytic Potassium Iodide (Finkelstein Reaction) : Alkyl iodides are more reactive than alkyl bromides in SN2 reactions because iodide is a better leaving group. Adding a catalytic amount (0.1 eq) of KI or NaI can generate the more reactive 4-chloro-3-fluorobenzyl iodide in situ.[7] This is highly effective in solvents like acetone or acetonitrile where the resulting KBr or NaBr is less soluble.

  • Phase-Transfer Catalysts (PTC) : For reactions involving an inorganic base (like K₂CO₃) that is poorly soluble in the organic solvent, a PTC can be transformative.

    • Mechanism : A catalyst like tetrabutylammonium bromide (TBAB) transports the nucleophilic anion (e.g., alkoxide or phenoxide) from the solid or aqueous phase into the organic phase, where it can react with the benzyl bromide.[5] This allows for milder conditions and can dramatically increase reaction rates.

General Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the alcohol (1.0 eq) and anhydrous DMF (or THF) (approx. 0.2-0.5 M).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

  • Stirring : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Alkylation : Cool the mixture back to 0 °C. Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF dropwise over 15 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.[6]

  • Workup : Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol 2: General Procedure for N-Alkylation
  • Setup : To a round-bottom flask, add the amine (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile (or DMF) (approx. 0.2-0.5 M).

  • Addition : Add this compound (1.0 eq). For preventing dialkylation, a solution of the bromide can be added slowly over several hours.

  • Reaction : Stir the mixture vigorously at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup : After completion, filter off the inorganic salts and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts or water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[11]

Diagram: General Troubleshooting Workflow

start Low Yield or Incomplete Reaction check_reagents 1. Check Reagents & Conditions - Anhydrous Solvents? - Inert Atmosphere? - Fresh Base? start->check_reagents check_base 2. Check Base/Nucleophile - Is base strong enough? - Complete deprotonation? check_reagents->check_base Yes success Yield Improved check_reagents->success No (Problem Solved) check_temp 3. Check Temperature - Is reaction too cold? check_base->check_temp Yes check_base->success No (Problem Solved) check_additives 4. Consider Additives - Catalytic KI? - Phase-Transfer Catalyst? check_temp->check_additives Yes check_temp->success No (Problem Solved) check_additives->success Try & Monitor

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 4-Chloro-3-fluorobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of molecules derived from 4-chloro-3-fluorobenzyl bromide. As a versatile reagent in pharmaceutical and agrochemical synthesis, this compound is a key building block for introducing a halogenated benzyl moiety.[1] Its reactivity in nucleophilic substitution reactions leads to a diverse range of products, each presenting unique purification challenges.[1]

This guide is structured to provide practical, experience-driven advice for researchers. We will move from foundational FAQs to in-depth troubleshooting guides for specific, common reaction classes. Our focus is on the "why" behind each technique, empowering you to make informed decisions for efficient and effective purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when purifying products derived from this compound.

Q1: How do I effectively monitor my reaction's progress to simplify purification?

A1: Proper reaction monitoring is the first step to a streamlined purification. Thin-Layer Chromatography (TLC) is the most rapid and common method.[2][3]

  • Setup: Use a three-lane spotting system on your TLC plate: one lane for your starting nucleophile, one for the reaction mixture, and a "co-spot" lane with both the starting material and reaction mixture.[4] The disappearance of the limiting reactant and the appearance of a new product spot indicate reaction progress.[3]

  • Solvent System: For many neutral products derived from this benzyl bromide, a binary mixture of hexanes and ethyl acetate is a good starting point for developing a TLC solvent system.[2] Aim for a product Rf value between 0.3 and 0.4 for optimal separation in subsequent column chromatography.[4]

  • Visualization: Visualize spots using a 254 nm UV lamp. The aromatic nature of your product and the starting material will make them UV-active.

Q2: My crude product is a solid. Should I use column chromatography or recrystallization?

A2: If your crude product is a solid, recrystallization is often the most efficient method for purifying nonvolatile organic solids.[5][6]

  • Principle: Recrystallization works on the principle that the solubility of most solids increases with temperature.[7] By dissolving your crude product in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.[5][7][8]

  • When to Choose Recrystallization: This method is ideal when you have a high concentration of the desired product and the impurities have different solubility profiles. It is particularly effective for removing small amounts of highly soluble or insoluble impurities.[6]

  • When to Choose Chromatography: If your crude solid contains multiple byproducts with similar solubilities to your desired compound, column chromatography will be necessary to achieve high purity.

Q3: Unreacted this compound is contaminating my product. What's the best way to remove it?

A3: The unreacted starting material is relatively non-polar. This property can be exploited for its removal.

  • Chromatography: Flash column chromatography is highly effective. The non-polar benzyl bromide will elute much faster than more polar products (like amines or ethers) using a solvent system such as hexane/ethyl acetate.

  • Chemical Quenching (for amine products): If your product is a basic amine, you can perform an acid-base extraction. The amine will be protonated and move to the aqueous layer, while the neutral benzyl bromide remains in the organic layer.[9][10] Subsequent basification of the aqueous layer and re-extraction will recover the purified amine.[10][11]

Q4: My product appears to be degrading on the silica gel column. What can I do?

A4: Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Deactivation: You can "deactivate" the silica gel by preparing a slurry with a small percentage of a base, like triethylamine (e.g., 1-2% in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or Florisil.[12]

  • Non-Chromatographic Methods: Prioritize non-chromatographic methods like recrystallization or acid-base extraction if your compound is highly sensitive.[12]

Part 2: Troubleshooting Guides by Reaction Class

This section provides detailed workflows for purifying products from common reactions involving this compound.

Guide 1: Purifying Benzylic Ethers from Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[13][14][15] In this case, this compound is the electrophile.

Common Impurities:

  • Unreacted this compound.

  • Unreacted alcohol/phenol nucleophile.

  • Elimination byproducts (less common with primary benzyl bromides).[13]

Troubleshooting Scenarios:

ProblemPotential Cause(s)Recommended Solution(s)
Product Contaminated with Phenol Incomplete reaction or use of excess phenol. The phenolic proton is acidic.Perform a basic aqueous wash. During workup, wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a 1M NaOH or NaHCO3 solution. The base will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer.[10][16]
Product Co-elutes with Starting Bromide The polarity of the product ether and the starting bromide are too similar for good separation.Optimize TLC solvent system. Screen different solvent systems. Try adding a more polar solvent like methanol in small increments to your ethyl acetate/hexane mixture. If separation is still poor, consider reverse-phase chromatography.
Low Yield After Column Chromatography The product is highly non-polar and elutes too quickly, or it is very polar and remains on the column.Adjust solvent polarity. For non-polar products, start with a very low polarity eluent (e.g., 1-2% ethyl acetate in hexanes). For very polar products, you may need to use a more aggressive solvent system, such as adding methanol to dichloromethane.[12]
  • Combine the crude reaction mixture with an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of 1M aqueous sodium hydroxide (NaOH).

  • Stopper the funnel and shake vigorously, venting periodically.

  • Allow the layers to separate. The deprotonated phenol will be in the top aqueous layer, while your ether product and unreacted benzyl bromide remain in the bottom organic layer.[17]

  • Drain the organic layer. Discard the aqueous layer.

  • Wash the organic layer with water, then with brine to remove residual NaOH and water.[16]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Proceed with column chromatography to separate the ether from the unreacted benzyl bromide.

Guide 2: Purifying Benzylic Amines from N-Alkylation

N-alkylation of primary or secondary amines with this compound can lead to a mixture of products.

Common Impurities:

  • Unreacted this compound.

  • Unreacted starting amine.

  • Over-alkylation product (tertiary amine or quaternary ammonium salt).[18]

Troubleshooting Scenarios:

ProblemPotential Cause(s)Recommended Solution(s)
Product Contaminated with Starting Amine Incomplete reaction or improper stoichiometry.Perform an acid-base extraction. Both the product and starting amine are basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate them from the neutral starting bromide.[9][10] After separation, the amines can often be separated from each other via chromatography.
Product is a Mixture of Secondary and Tertiary Amines Over-alkylation is a common side reaction.[18]Careful Chromatography. The polarity difference between secondary and tertiary amines is often sufficient for separation by flash chromatography. Use a shallow gradient. Sometimes, deactivating the silica with triethylamine can improve peak shape and separation for amines.
Product is an Inseparable Mixture The Rf values of the product and byproducts are nearly identical.Derivative Formation. Consider converting the amine mixture to a different functional group (e.g., amides) which may have better separation characteristics. After purification, the amine can be regenerated. Alternatively, consider forming the HCl salt of the desired amine, which can sometimes be selectively crystallized.[18]

The following diagram illustrates a typical decision-making process for purifying a benzylic amine product.

G start Crude Reaction Mixture (Product, SM Amine, SM Bromide) workup Perform Acid-Base Extraction (Separate Organic and Aqueous Layers) start->workup org_layer Organic Layer (Contains SM Bromide) workup->org_layer Neutral aq_layer Aqueous Layer (Contains Product & SM Amine as salts) workup->aq_layer Basic basify Basify Aqueous Layer (e.g., NaOH) & Extract with Organic Solvent aq_layer->basify amine_mix Purified Amine Mixture (Product & SM Amine) basify->amine_mix chrom Flash Column Chromatography (e.g., Hexane/EtOAc +/- Triethylamine) amine_mix->chrom product Isolated Product chrom->product sm_amine Separated SM Amine chrom->sm_amine

Caption: Decision workflow for amine purification.

Part 3: General Purification Protocols

Protocol 1: Developing a Solvent System for Flash Chromatography
  • Prepare Stock Solutions: Dissolve a small amount of your crude mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Initial TLC Screening: Spot the crude mixture on a TLC plate and run it in a test solvent system (e.g., 20% ethyl acetate in hexanes).[2]

  • Analyze the Result:

    • If all spots remain at the bottom (Rf is too low), the eluent is not polar enough. Increase the percentage of the polar solvent (e.g., move to 40% ethyl acetate).

    • If all spots run to the top (Rf is too high), the eluent is too polar. Decrease the percentage of the polar solvent (e.g., move to 10% ethyl acetate).

  • Optimize for Separation: Adjust the solvent ratio until you achieve good separation between your product spot and the major impurities. The ideal Rf for your target compound should be around 0.3-0.4 for the best performance in a flash column.[4]

Protocol 2: General Recrystallization Procedure
  • Choose a Solvent: The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[5] Test small amounts of your solid in various solvents to find a suitable one.

  • Dissolve the Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[8][19]

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[5]

  • Filter Hot (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[19]

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]

  • Collect Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5][7]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities, then allow them to dry completely.[5]

References

Troubleshooting guide for failed reactions with 4-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use. As a substituted benzyl bromide, this reagent is a powerful building block for introducing the 4-chloro-3-fluorobenzyl moiety, but its reactivity profile requires careful consideration of reaction parameters to ensure success.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is not proceeding, or the yield is extremely low. What are the most common causes?

This is a frequent issue that typically points to one of three areas: reagent integrity, reaction conditions, or the nature of your nucleophile.

Answer:

Let's break down the potential culprits systematically. The primary mechanism for this reagent is typically a nucleophilic substitution (SN2 or SN1).[2][3] Failure to form the product suggests an issue with one of the core components of this reaction.

A. Reagent Integrity: this compound is a lachrymator and is sensitive to moisture.[4][5][6] Improper storage or handling can lead to degradation.

  • Hydrolysis: Exposure to atmospheric moisture or wet solvents will hydrolyze the bromide to the corresponding 4-chloro-3-fluorobenzyl alcohol, rendering it inactive for your desired substitution.[7][8] The melting point of the pure bromide is 33 °C; a significantly lower or "oily" appearance of the solid may suggest hydrolysis.[1]

  • Oxidation/Decomposition: Prolonged exposure to light and air can cause decomposition. Store the reagent under an inert atmosphere (Argon or Nitrogen) at the recommended temperature of 2-8 °C.[1]

Protocol 1: Quick Quality Check for Benzyl Bromide

  • Carefully prepare a dilute solution of your bromide in a dry, deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • The key diagnostic signal is the benzylic methylene peak (–CH₂Br). For similar benzyl bromides, this appears around 4.4-4.5 ppm.

  • The presence of a significant peak around 4.6-4.8 ppm may indicate the formation of the corresponding benzyl alcohol, and a peak around 10 ppm could indicate the aldehyde from oxidation.

B. Sub-optimal Reaction Conditions: The balance between solvent, base, and temperature is critical.

  • Solvent Choice: For a typical bimolecular (SN2) reaction with an anionic nucleophile, a polar aprotic solvent is ideal. These solvents solvate the cation of your base/nucleophile salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.

  • Base Selection: The base must be strong enough to deprotonate your nucleophile but not so strong or bulky that it promotes side reactions like elimination, if applicable.[9] For alcohol or amine nucleophiles, a non-nucleophilic base is essential to prevent it from competing with your primary nucleophile.

C. Nucleophile Reactivity: Not all nucleophiles are created equal. If your nucleophile is weak (e.g., neutral water, alcohols without a base, or highly sterically hindered amines), the reaction will be slow or may require heating. The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring slightly decrease the reactivity of the benzylic carbon toward SN2 attack compared to unsubstituted benzyl bromide, which may necessitate more robust conditions.

Question 2: My reaction is messy, and I'm seeing multiple side products. How can I improve selectivity?

Formation of multiple products points to competing reaction pathways. The primary culprits are hydrolysis, elimination, or reactions with the solvent or base.

Answer:

Controlling selectivity is a matter of directing the reaction down the desired mechanistic pathway while closing off competing routes.

A. Hydrolysis: As mentioned, water is a key adversary.

  • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under a strict inert atmosphere.

B. Elimination (E2 Pathway): While benzyl bromide itself cannot undergo a standard E2 reaction as it lacks a β-hydrogen on the alkyl chain[10], if your nucleophile or another molecule in the reaction has abstractable protons, the base can initiate other decomposition pathways. Using a strong, bulky base like potassium tert-butoxide with a primary halide can favor elimination if a β-hydrogen is present in the substrate.[9] While not a direct issue here, the principle of using a sterically hindered base to promote elimination is important. For substitution, a non-bulky base is preferred.

C. Competing Nucleophiles:

  • The Base: If you are using a nucleophilic base (e.g., NaOH, K₂CO₃ with an alcohol nucleophile), the hydroxide or carbonate can compete with your intended nucleophile.

  • The Solvent: Solvents like methanol or ethanol can act as nucleophiles, especially at elevated temperatures, leading to ether formation. This is a solvolysis reaction, often proceeding through an SN1 mechanism.[3]

Troubleshooting Workflow for Poor Selectivity

Caption: A decision tree for troubleshooting side product formation.

Question 3: I am trying to perform a substitution with a secondary amine, but I am getting a quaternary ammonium salt. How do I prevent over-alkylation?

Answer:

This is a classic problem in amine alkylation. The product of the initial reaction, a tertiary amine, is often more nucleophilic than the starting secondary amine. This allows it to react with another equivalent of the benzyl bromide, leading to the quaternary salt.

Strategies to Minimize Over-Alkylation:

  • Stoichiometry Control: Use a significant excess of the starting secondary amine (2-5 equivalents). This increases the statistical probability that the benzyl bromide will react with the intended starting material rather than the product.

  • Slow Addition: Add the this compound slowly, via a syringe pump, to a solution of the excess amine. This keeps the concentration of the electrophile low at all times, disfavoring the second alkylation step.

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The second alkylation step often has a higher activation energy.

Table 1: Recommended Starting Conditions for Nucleophilic Substitution

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)Key Considerations
Alcohols (ROH) NaH, K₂CO₃, Cs₂CO₃THF, DMF, Acetonitrile0 to 60NaH is a strong, non-nucleophilic base. K₂CO₃ is milder.
Phenols (ArOH) K₂CO₃, Cs₂CO₃, DBUDMF, Acetonitrile, AcetoneRT to 80Phenoxides are soft nucleophiles, excellent for SN2.
Amines (R₂NH) K₂CO₃, Et₃N, DIPEAAcetonitrile, THF, DCM0 to RTUse a non-nucleophilic base to scavenge HBr. Use excess amine.
Thiols (RSH) K₂CO₃, Et₃NDMF, THF, Ethanol0 to RTThiolates are excellent nucleophiles; reactions are often fast.
Carboxylates Cs₂CO₃DMF, NMP50 to 100Cesium effect can accelerate SN2 reactions.
Question 4: How do I effectively remove unreacted this compound from my final product during work-up?

Answer:

Due to its relatively non-polar nature and reactivity, residual benzyl bromide can be challenging to remove. Standard aqueous washes are often insufficient.

A. Scavenging Reagents: This is often the most effective method. After the reaction is complete, add a reagent that reacts quickly and irreversibly with the excess benzyl bromide to form a product that is easily separated.

  • Thiol Scavengers: Add a small amount of a thiol resin or a simple thiol like 1-dodecanethiol. The resulting thioether is typically non-polar and can be separated by chromatography, or a polymer-bound thiol can be filtered off.

  • Amine Scavengers: Adding a small amount of a primary or secondary amine (like piperidine or Tris(2-aminoethyl)amine, "TREN") will form a polar ammonium salt or a more polar amine product that can be removed with an acidic wash.[11]

Protocol 2: Work-up Procedure Using an Amine Scavenger

  • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Add 1.2 equivalents (relative to the initial excess of benzyl bromide) of piperidine.

  • Stir the mixture at room temperature for 1-2 hours.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl (to remove the scavenger adduct and other amines), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

B. Chromatographic Separation: this compound is relatively non-polar. It will typically have a high Rf value on silica gel. Running flash column chromatography with a low-polarity eluent system (e.g., starting with pure hexane or heptane and gradually increasing the ethyl acetate concentration) can effectively separate it from more polar products.[11]

General Reaction Scheme Visualization

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Desired Pathway (SN2) cluster_3 Side Reactions A This compound E Desired Product A->E SN2 Attack F Hydrolysis Product (Benzyl Alcohol) A->F H₂O G Solvolysis Product (Ether, etc.) A->G Solvent B Nucleophile (Nu-H) B->E C Base C->B Deprotonation D Solvent

Caption: Key factors influencing the outcome of reactions.

References

Technisches Support-Center: Einfluss der Temperatur auf Substitutionsreaktionen von 4-Chlor-3-fluorbenzylbromid

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Erstellt von: Senior Application Scientist, Gemini Division

Einführung: Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur Bewältigung der Komplexität von nukleophilen Substitutionsreaktionen mit 4-Chlor-3-fluorbenzylbromid geben. Dieses Reagenz ist aufgrund seiner einzigartigen elektronischen und sterischen Eigenschaften ein vielseitiger Baustein in der organischen Synthese.[1] Der Erfolg seiner Anwendung hängt jedoch entscheidend von einem genauen Verständnis und der Kontrolle der Reaktionsparameter ab, insbesondere der Temperatur. Die Temperatur beeinflusst nicht nur die Reaktionsgeschwindigkeit, sondern bestimmt auch den mechanistischen Weg und damit die Produktverteilung und -ausbeute.

Dieses Dokument ist als dynamischer Leitfaden im Frage-Antwort-Format konzipiert, der sowohl grundlegende Fragen (FAQs) als auch spezifische experimentelle Herausforderungen (Fehlerbehebung) behandelt.

Häufig gestellte Fragen (FAQs)

F1: Was sind die primären Substitutionswege für 4-Chlor-3-fluorbenzylbromid, und wie beeinflusst die Temperatur diese?

4-Chlor-3-fluorbenzylbromid kann, wie andere Benzylhalogenide auch, über zwei primäre nukleophile Substitutionsmechanismen reagieren: S N 1 (unimolekulare nukleophile Substitution) und S N 2 (bimolekulare nukleophile Substitution).[2]

  • S N 2-Mechanismus: Hierbei handelt es sich um einen konzertierten Einschritt-Prozess, bei dem das Nukleophil das Substrat von der Rückseite angreift und gleichzeitig die Abgangsgruppe (Bromid) verdrängt.[3] Die Geschwindigkeit dieser Reaktion hängt von der Konzentration sowohl des Substrats als auch des Nukleophils ab.[4] Niedrigere Temperaturen begünstigen im Allgemeinen den S N 2-Weg, da er typischerweise eine niedrigere Aktivierungsenergie als die konkurrierenden S N 1- und Eliminierungsreaktionen aufweist.

  • S N 1-Mechanismus: Dies ist ein zweistufiger Prozess, bei dem sich im geschwindigkeitsbestimmenden Schritt zunächst das Bromidion löst und ein planares Benzyl-Carbokation-Intermediat bildet.[3] Dieses Intermediat wird dann schnell vom Nukleophil angegriffen. Die Geschwindigkeit hängt nur von der Konzentration des Substrats ab.[4] Höhere Temperaturen können den S N 1-Weg begünstigen, da sie die Energie liefern, die zur Überwindung der Aktivierungsbarriere für die Bildung des Carbokations erforderlich ist.

Die Temperatur fungiert als entscheidender Schalter zwischen diesen Wegen. Eine Erhöhung der Temperatur steigert die Geschwindigkeit beider Reaktionen, begünstigt aber tendenziell den Weg mit der höheren Aktivierungsenergie, was oft der S N 1-Weg ist.

F2: Warum ist 4-Chlor-3-fluorbenzylbromid anfällig für BEIDE S N 1- und S N 2-Reaktionen?

Die duale Reaktivität von Benzylhalogeniden ist ein klassisches Beispiel für den Wettbewerb zwischen sterischen und elektronischen Effekten:

  • Argument für S N 2: Das reaktive Kohlenstoffatom ist ein primäres Zentrum, das sterisch zugänglich ist. Dies ermöglicht einen effizienten Rückseitenangriff durch ein Nukleophil, was eine Voraussetzung für den S N 2-Mechanismus ist.[5]

  • Argument für S N 1: Im Falle einer Dissoziation wird das resultierende Benzyl-Carbokation durch Resonanz über den aromatischen Ring signifikant stabilisiert. Diese Stabilisierung senkt die Aktivierungsenergie für den S N 1-Weg und macht ihn zu einer gangbaren Alternative.[2][6]

Daher steht 4-Chlor-3-fluorbenzylbromid an einem mechanistischen Scheideweg, und die Reaktionsbedingungen, insbesondere Temperatur und Lösungsmittel, bestimmen, welcher Weg vorherrscht.[7]

F3: Wie beeinflussen die Chlor- und Fluor-Substituenten am aromatischen Ring die Reaktion?

Die Halogensubstituenten am Benzolring haben einen signifikanten Einfluss. Sowohl Chlor als auch Fluor sind elektronegative Atome, die durch den induktiven Effekt Elektronendichte aus dem Ring abziehen. Dieser Effekt destabilisiert das Benzyl-Carbokation-Intermediat, das für den S N 1-Weg erforderlich ist. Im Vergleich zu unsubstituiertem Benzylbromid wird der S N 1-Weg für 4-Chlor-3-fluorbenzylbromid daher weniger begünstigt. Folglich kann der S N 2-Mechanismus unter einer breiteren Palette von Bedingungen kinetisch kompetitiver sein.

F4: Welche Rolle spielt das Lösungsmittel und wie interagiert es mit den Temperatureffekten?

Die Wahl des Lösungsmittels ist ebenso entscheidend wie die Temperatur und beeinflusst maßgeblich den Reaktionsweg.

  • Polare protische Lösungsmittel (z. B. Wasser, Ethanol, Methanol): Diese Lösungsmittel sind in der Lage, sowohl das Carbokation-Intermediat als auch die Abgangsgruppe durch Wasserstoffbrückenbindungen zu stabilisieren.[8][9] Diese Stabilisierung senkt die Aktivierungsenergie für den S N 1-Weg erheblich und fördert ihn.[10][11] Bei höheren Temperaturen in einem polaren protischen Lösungsmittel ist eine S N 1-Reaktion sehr wahrscheinlich.

  • Polare aprotische Lösungsmittel (z. B. Aceton, DMF, DMSO): Diese Lösungsmittel können Kationen gut solvatisieren, aber sie umgeben Anionen (das Nukleophil) nicht durch Wasserstoffbrückenbindungen.[12] Dies hinterlässt ein "nacktes", hochreaktives Nukleophil, das den S N 2-Angriff stark begünstigt.[12] Um einen sauberen S N 2-Mechanismus zu gewährleisten, ist die Kombination aus niedriger Temperatur und einem polaren aprotischen Lösungsmittel ideal.

Anleitung zur Fehlerbehebung

Problem 1: Geringe Ausbeute des gewünschten Substitutionsprodukts.
  • Mögliche Ursache A: Die Reaktionstemperatur ist zu niedrig.

    • Erklärung: Chemische Reaktionen verlangsamen sich bei niedrigeren Temperaturen. Wenn die Reaktionsgeschwindigkeit extrem langsam ist, kann die Reaktion unvollständig erscheinen.

    • Lösung: Erhöhen Sie die Reaktionstemperatur schrittweise in 5-10°C-Schritten und überwachen Sie den Fortschritt mittels TLC oder GC/LC-MS. Stellen Sie sicher, dass die Temperatur nicht so hoch wird, dass Nebenreaktionen (siehe unten) dominant werden.

  • Mögliche Ursache B: Konkurrierende Eliminierungsreaktion (E1/E2).

    • Erklärung: Bei höheren Temperaturen werden Eliminierungsreaktionen, die zu Alkenen führen, oft gegenüber Substitutionen bevorzugt.[13] Dies ist besonders bei basischen Nukleophilen der Fall.

    • Lösung: Senken Sie die Reaktionstemperatur. Verwenden Sie, wenn möglich, ein weniger basisches Nukleophil. Beispielsweise ist das Azidion (N₃⁻) ein ausgezeichnetes Nukleophil, aber eine schwache Base, was es ideal für Substitutionsreaktionen macht.

  • Mögliche Ursache C: Falsche Wahl des Lösungsmittels.

    • Erklärung: Wie oben erläutert, kann ein Lösungsmittel einen bestimmten Weg begünstigen. Die Verwendung eines polaren protischen Lösungsmittels, wenn ein S N 2-Produkt gewünscht wird, kann die Reaktion verlangsamen, da das Nukleophil solvatisiert und desaktiviert wird.[14]

    • Lösung: Wählen Sie das Lösungsmittel entsprechend dem gewünschten Mechanismus. Für S N 2-Reaktionen verwenden Sie polare aprotische Lösungsmittel wie DMF oder Aceton. Für S N 1-Reaktionen verwenden Sie polare protische Lösungsmittel wie Ethanol oder Wasser.

Problem 2: Bildung eines unerwarteten Isomers oder einer racemischen Mischung.
  • Mögliche Ursache: Der S N 1-Weg konkurriert oder dominiert.

    • Erklärung: Die Bildung eines planaren Carbokation-Intermediats im S N 1-Mechanismus ermöglicht es dem Nukleophil, von beiden Seiten mit gleicher Wahrscheinlichkeit anzugreifen, was zu Racemisierung führt, wenn das α-Kohlenstoffatom chiral ist.[13] Obwohl das Substrat selbst nicht chiral ist, deutet eine mangelnde Stereokontrolle in verwandten Systemen auf eine S N 1-Beteiligung hin.

    • Lösung: Um den S N 2-Weg zu erzwingen (der zu einer Inversion der Konfiguration führt und hoch stereospezifisch ist), ergreifen Sie die folgenden Maßnahmen:

      • Senken Sie die Reaktionstemperatur.

      • Wechseln Sie zu einem polaren aprotischen Lösungsmittel (z. B. DMSO, DMF).

      • Erhöhen Sie die Konzentration des Nukleophils.

      • Verwenden Sie ein stärkeres, weniger sterisch gehindertes Nukleophil.

Problem 3: Es werden signifikante Mengen an Eliminierungsnebenprodukten beobachtet.
  • Mögliche Ursache: Die Temperatur ist zu hoch.

    • Erklärung: Eliminierungsreaktionen haben oft eine höhere Aktivierungsenergie als Substitutionsreaktionen und sind entropisch begünstigt. Gemäß der Gibbs-Gleichung (ΔG = ΔH - TΔS) wird der entropische Term (-TΔS) bei höheren Temperaturen dominanter, was die Eliminierung begünstigt.

    • Lösung: Führen Sie die Reaktion bei der niedrigsten Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht.

  • Mögliche Ursache: Das Nukleophil ist zu basisch oder sterisch gehindert.

    • Erklärung: Starke, sterisch gehinderte Basen (z. B. Kalium-tert-butoxid) sind klassische Reagenzien zur Förderung der Eliminierung. Starke, nicht gehinderte Basen (z. B. Hydroxid, Ethoxid) können sowohl als Nukleophile als auch als Basen fungieren, was zu Produktgemischen führt.

    • Lösung: Wählen Sie ein Nukleophil mit hoher Nukleophilie und geringer Basizität. Gute Kandidaten sind I⁻, Br⁻, N₃⁻, CN⁻ und RS⁻.

Zusammenfassung der Bedingungen und erwarteten Ergebnisse

Die folgende Tabelle fasst die wahrscheinlichen Ergebnisse unter verschiedenen experimentellen Bedingungen zusammen.

BedingungDominanter MechanismusErwartetes ErgebnisWichtige Überlegungen
Niedrige Temp. (<25°C), polares aprotisches Lösungsmittel (z.B. DMF)S N 2Hohe Ausbeute an Substitutionsprodukt.Ideal für saubere Substitution. Die Kinetik kann langsam sein.
Hohe Temp. (>60°C), polares protisches Lösungsmittel (z.B. Ethanol)S N 1 / E1Mischung aus Substitutions- und Eliminierungsprodukten.Hohe Wahrscheinlichkeit von Nebenprodukten.[13]
Moderate Temp. (25-50°C), polares protisches LösungsmittelS N 1 / S N 2 WettbewerbProduktgemisch. Das Ergebnis ist empfindlich gegenüber der Nukleophilstärke.Schwierig zu kontrollieren; oft nicht für die Synthese empfohlen.
Jede Temperatur, starke, gehinderte Base (z.B., t-BuOK)E2Hauptsächlich Eliminierungsprodukt.Substitution ist ein Nebenprodukt.

Visualisierung des mechanistischen Wettbewerbs

Das folgende Diagramm veranschaulicht, wie die Temperatur und die Eigenschaften des Nukleophils/der Base den Reaktionsweg beeinflussen.

G sub 4-Chloro-3-fluorobenzyl bromide + Nucleophile low_temp low_temp sub->low_temp Niedrige Temp. high_temp high_temp sub->high_temp Hohe Temp. strong_nuc SN2 Pathway (Major) low_temp->strong_nuc Starkes, nicht-basisches Nukleophil weak_nuc Langsame oder keine Reaktion low_temp->weak_nuc Schwaches Nukleophil strong_base E2 Pathway (Major) high_temp->strong_base Starke, basische Bedingungen weak_base SN1 / E1 Mix high_temp->weak_base Schwache Base/ Nukleophil

Abbildung 1: Logischer Arbeitsablauf zur Bestimmung des wahrscheinlichen Reaktionswegs basierend auf Temperatur und Nukleophileigenschaften.

Experimentelles Protokoll: Beispiel für eine S N 2-Reaktion

Ziel: Synthese von 4-Chlor-3-fluorbenzylazid über einen S N 2-Mechanismus.

Materialien:

  • 4-Chlor-3-fluorbenzylbromid (1,0 Äq.)

  • Natriumazid (NaN₃) (1,2 Äq.)

  • Dimethylformamid (DMF), wasserfrei

  • Rundkolben, Magnetrührer, Thermometer, Rückflusskühler

  • Eisbad

  • Diethylether, deionisiertes Wasser, gesättigte NaCl-Lösung (Sole)

  • Magnesiumsulfat (wasserfrei)

Verfahren:

  • Einrichtung des Reaktors: In einem trockenen Rundkolben, der mit einem Magnetrührstab ausgestattet ist, lösen Sie Natriumazid in wasserfreiem DMF. Rühren Sie die Mischung, um so viel wie möglich aufzulösen.

  • Temperaturkontrolle (Kritischer Schritt): Kühlen Sie die Suspension in einem Eisbad auf 0-5°C ab. Eine niedrige Starttemperatur ist entscheidend, um eine anfängliche exotherme Reaktion zu kontrollieren und den S N 2-Weg zu begünstigen.

  • Zugabe des Substrats: Lösen Sie 4-Chlor-3-fluorbenzylbromid in einer minimalen Menge wasserfreiem DMF. Geben Sie diese Lösung langsam (tropfenweise) über 15-20 Minuten zur gerührten, gekühlten Natriumazid-Suspension.

  • Reaktionsdurchführung: Nach Abschluss der Zugabe lassen Sie die Reaktion langsam auf Raumtemperatur (ca. 20-25°C) erwärmen. Überwachen Sie den Fortschritt der Reaktion alle 30 Minuten mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial verbraucht ist (typischerweise 2-4 Stunden). Vermeiden Sie Erhitzen , es sei denn, die Reaktion verläuft bei Raumtemperatur nicht. Erhitzen würde das Risiko von Nebenreaktionen (Eliminierung) und die Zersetzung von Natriumazid erhöhen.

  • Aufarbeitung:

    • Gießen Sie die Reaktionsmischung vorsichtig in einen Scheidetrichter, der eine Mischung aus Diethylether und Wasser enthält.

    • Trennen Sie die organische Schicht.

    • Extrahieren Sie die wässrige Schicht zweimal mit Diethylether.

    • Kombinieren Sie die organischen Extrakte und waschen Sie sie mit Wasser und anschließend mit gesättigter NaCl-Lösung (Sole), um restliches DMF zu entfernen.

    • Trocknen Sie die organische Schicht über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das rohe 4-Chlor-3-fluorbenzylazid zu erhalten.

  • Reinigung: Reinigen Sie das Rohprodukt bei Bedarf mittels Säulenchromatographie.

Referenzen

  • Quora. (2017). How can the solvent system affect the SN1 and SN2 mode of reaction?--INVALID-LINK--

  • Brainly.in. (2018). How does the dielectric constant affect sn1 and sn2 reactions?--INVALID-LINK--

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect S N 2 Reactions. --INVALID-LINK--

  • University of Calgary. (n.d.). Solvent Effects on the SN1 Reaction. --INVALID-LINK--

  • All 'Bout Chemistry. (2020). Effect of solvent on SN1 & SN2. YouTube. --INVALID-LINK--

  • Studley AI. (2023). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. --INVALID-LINK--

  • Khan Academy. (n.d.). Reactions at the benzylic position. --INVALID-LINK--

  • Pearson. (2024). Propose a mechanism for the reaction of benzyl bromide with ethanol under heat to form benzyl ethyl ether. --INVALID-LINK--

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. --INVALID-LINK--

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?--INVALID-LINK--

  • Google Patents. (2001). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives. --INVALID-LINK--

  • ResearchGate. (1972). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. --INVALID-LINK--

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S N Reactions. --INVALID-LINK--

  • Master Organic Chemistry. (2023). Comparing The SN1 vs Sn2 Reactions. --INVALID-LINK--

  • Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde. --INVALID-LINK--

  • Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?--INVALID-LINK--

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?--INVALID-LINK--

  • Leah4sci. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorobenzyl bromide. --INVALID-LINK--

  • Google Patents. (1999). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. --INVALID-LINK--

  • Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride. --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Fluorobenzyl bromide. --INVALID-LINK--

  • Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?--INVALID-LINK--

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE. --INVALID-LINK--

  • National Institutes of Health. (2012). Effect of Allylic Groups on SN2 Reactivity. --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 97%. --INVALID-LINK--

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. --INVALID-LINK--

  • Chemguide. (n.d.). What is nucleophilic substitution?--INVALID-LINK--

  • Wikipedia. (n.d.). Kinetic isotope effect. --INVALID-LINK--

  • Cognito. (2022). IB Chemistry: Nucleophilic Substitution. YouTube. --INVALID-LINK--

  • ResearchGate. (2011). Structural characterization, thermal investigation, and liquid crystalline behavior of 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene. --INVALID-LINK--

  • Save My Exams. (2023). Substitution Reactions of Halogenoalkanes. --INVALID-LINK--

  • Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. --INVALID-LINK--

References

Technical Support Center: Optimal Base Selection for Reactions with 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-3-fluorobenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions, with a specific focus on the critical choice of a base. By understanding the underlying principles of this versatile reagent's reactivity, you can troubleshoot common issues and enhance the success of your synthetic endeavors.[1]

Frequently Asked Questions (FAQs): The Fundamentals of Reactivity

This section addresses the core chemical principles governing the reactions of this compound.

Q1: What are the primary reaction pathways for this compound, and how do I control them?

A1: this compound is a benzylic halide, a class of compounds that can undergo nucleophilic substitution through two main mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[2][3]

  • SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs.[2] This pathway is favored by strong, negatively charged nucleophiles and is highly sensitive to steric hindrance.[4][5] Since this compound is a primary halide, it has low steric hindrance, making the SN2 pathway highly accessible.[3][6] To favor this pathway, use a strong nucleophile in a polar aprotic solvent.[5][7]

  • SN1 Pathway: This is a two-step process involving the initial departure of the leaving group to form a relatively stable benzylic carbocation, which is then captured by the nucleophile.[8][9] This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, alcohols), and with weak nucleophiles.[9][10]

Controlling the pathway is crucial for achieving the desired product and stereochemistry. For most applications requiring precise bond formation, the SN2 pathway is preferred.

Q2: How does the choice of base influence the reaction?

A2: The term "base" can refer to the nucleophile itself or a non-nucleophilic base added to deprotonate a pro-nucleophile (e.g., an alcohol or amine). The base's strength, determined by the pKa of its conjugate acid, is a critical parameter.[11][12]

  • Strong, Non-nucleophilic Bases (e.g., NaH, KHMDS): These are used to deprotonate weak acids (like alcohols) to generate a potent nucleophile in situ. They are typically used when the nucleophile is not basic enough to initiate the reaction on its own.

  • Weak, Non-nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These are often used as acid scavengers to neutralize the HBr generated when the nucleophile is an amine or to facilitate the alkylation of moderately acidic compounds like phenols. They are generally preferred for SN2 reactions as they are less likely to promote side reactions.

  • Strong, Nucleophilic Bases (e.g., NaOH, MeO⁻): In these cases, the base is also the nucleophile. These are highly effective for SN2 reactions on primary halides but can sometimes lead to elimination side reactions, especially with more hindered substrates or at higher temperatures.[4][13]

Q3: What is the role of the solvent, and which type should I choose?

A3: The solvent has a profound effect on the reaction mechanism and rate.[14]

  • Polar Aprotic Solvents (Recommended for SN2): Solvents like Acetone, DMF (Dimethylformamide), and DMSO (Dimethyl sulfoxide) are ideal for SN2 reactions.[7] They are polar enough to dissolve the substrate and the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile.[5] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 pathway.[7]

  • Polar Protic Solvents (Promotes SN1): Solvents like water, methanol, and ethanol have acidic protons that can form hydrogen bonds. While they can stabilize the carbocation intermediate in an SN1 reaction, they strongly solvate and deactivate anionic nucleophiles, significantly slowing down SN2 reactions.[5][8] These solvents can also act as nucleophiles themselves in a process called solvolysis, which can be an undesirable side reaction.[9][13]

Practical Guide to Base Selection

The optimal base depends on the pKa of your nucleophile and the desired reaction conditions. The following workflow and data table provide a structured approach to this selection process.

BaseSelectionWorkflow cluster_input 1. Assess Your Nucleophile (Nu-H) cluster_pathways 2. Select Base & Conditions cluster_recommendations 3. Recommended Strategy Start What is the approximate pKa of my nucleophile? pKa_low Strongly Acidic (pKa < 10) e.g., Carboxylic Acids, Thiols Start->pKa_low pKa < 10 pKa_mid Moderately Acidic (pKa 10-18) e.g., Phenols, Alcohols, Amides Start->pKa_mid pKa 10-18 pKa_high Weakly/Non-Acidic (pKa > 20) or Anionic Nu- e.g., Amines, Halides, Cyanide Start->pKa_high pKa > 20 Rec_low Use a weak inorganic base: K₂CO₃, Cs₂CO₃, or an organic amine base like Et₃N or DIPEA. Solvent: Acetone, ACN, or DMF. pKa_low->Rec_low Rec_mid Use a strong base: NaH, K₂CO₃ (for phenols), or t-BuOK. Solvent: DMF or THF. Caution with t-BuOK (elimination risk). pKa_mid->Rec_mid Rec_high No external base needed if Nu is anionic. For neutral amines, use 1 eq. of Nu-H and a non-nucleophilic base (e.g., K₂CO₃) as an acid scavenger. Solvent: DMF, DMSO, or ACN. pKa_high->Rec_high

Caption: Decision workflow for selecting a suitable base.

Table 1: Comparison of Common Bases for Reactions with this compound
BasepKa of Conjugate AcidTypeTypical SolventsRecommended Use Case & Comments
Potassium Carbonate (K₂CO₃) 10.3Weak, Non-nucleophilicAcetone, DMF, ACNWorkhorse base. Excellent for alkylating phenols, carboxylic acids, and as an acid scavenger for amine alkylations. Heterogeneous, so reaction may require stirring and longer times.
Cesium Carbonate (Cs₂CO₃) 10.3Weak, Non-nucleophilicAcetone, DMF, ACNMore soluble than K₂CO₃, often leading to faster and cleaner reactions, especially for O-alkylation. More expensive.
Sodium Hydride (NaH) ~35Strong, Non-nucleophilicTHF, DMFUsed for deprotonating poorly acidic nucleophiles like alcohols and amides. Reacts with protic solvents. Handle with extreme care.
Triethylamine (Et₃N) 10.8Weak, Non-nucleophilicDCM, ACN, THFOrganic-soluble base, primarily used as an acid scavenger. Easy to remove during workup.
Potassium tert-butoxide (t-BuOK) ~17Strong, Bulky BaseTHF, t-BuOHVery strong base. While effective for deprotonation, its bulk can promote the E2 elimination side reaction. Use with caution and at low temperatures.[15]
Sodium Hydroxide (NaOH) 15.7Strong, NucleophilicWater, AlcoholsCan be used when the hydroxide is the desired nucleophile. Will favor SN1/solvolysis in protic solvents.

pKa values are approximate and can vary with solvent conditions.[11][16][17][18]

Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the likely causes and solutions?

A1: This is a common issue that can often be traced back to a few key factors.

  • Insufficiently Strong Base: Your base may not be strong enough to deprotonate your nucleophile effectively. If you are using K₂CO₃ with an alcohol (pKa ~16-18), the equilibrium may not favor the nucleophilic alkoxide.

    • Solution: Switch to a stronger base like Sodium Hydride (NaH) in an anhydrous solvent like THF or DMF.[13]

  • Poor Reagent Quality: this compound is a lachrymator and is moisture-sensitive.[19] Exposure to moisture can cause it to hydrolyze, reducing its potency.

    • Solution: Use a fresh bottle of the reagent or one that has been stored properly under an inert atmosphere. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low Temperature: While lower temperatures can improve selectivity, they also slow down the reaction rate.

    • Solution: Gradually increase the reaction temperature. For many SN2 reactions with this substrate, temperatures between room temperature and 60 °C are effective. Monitor for side product formation.

Q2: I am observing significant side product formation. How can I improve selectivity?

A2: Side products typically arise from elimination reactions or over-alkylation.

  • Elimination (E2) Pathway: This can be an issue if you are using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK).[15]

    • Solution: Switch to a less hindered base like potassium carbonate or sodium hydride.[13] Use the mildest base that is effective for your transformation.

  • Di-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see di-alkylation.

    • Solution: Use a large excess of the nucleophile relative to the benzyl bromide. This statistically favors mono-alkylation. Alternatively, use a protecting group strategy if possible.

Representative Experimental Protocol: O-Alkylation of a Phenol

This protocol describes a typical SN2 reaction using potassium carbonate as the base.

Objective: To synthesize 4-((4-chloro-3-fluorobenzyl)oxy)phenol.

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 4-hydroxyphenol (1.1 eq) and finely ground potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and lachrymatory compound.[19][20] It can cause severe skin burns and eye damage.[21] Inhalation may cause respiratory irritation.[19] Always handle this reagent in a well-ventilated chemical fume hood.

Q2: What are the proper storage and handling procedures?

A2:

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and moisture.[22] The product is moisture-sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its quality.

References

Long-term stability and degradation of 4-Chloro-3-fluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-fluorobenzyl bromide (CAS No: 206362-80-3). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and practical protocols to ensure the successful use of this versatile reagent in your experiments. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its stability and handling is paramount for reproducible and reliable results.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the long-term stability, storage, and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2][3][4] Recommended storage temperatures are typically found on the product's certificate of analysis or safety data sheet (SDS), but generally, refrigeration (2-8 °C) is advised. The compound is sensitive to moisture, which can lead to hydrolysis. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation.[5]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: Due to the lability of the benzylic bromide, the compound can react with ambient moisture to form 4-Chloro-3-fluorobenzyl alcohol and hydrobromic acid.[6][7] This process is autocatalytic as the generated acid can accelerate further hydrolysis.

  • Photodegradation: Like many aryl halides, this compound can be susceptible to photodegradation, especially under UV irradiation.[8][9][10] This can lead to the formation of radical species and subsequent decomposition or unwanted side reactions.[8]

Q3: How can I visually assess the quality of my this compound?

A3: High-purity this compound is typically a white solid or a colorless to pale yellow liquid.[11][12] A significant color change to yellow or brown, or the presence of a strong, acrid odor, may indicate degradation. The lachrymatory nature of benzyl bromides (causing tears) can also become more pronounced with degradation.[13] However, visual inspection is not a substitute for analytical purity assessment.

Q4: Is this compound hazardous, and what are the key safety precautions?

A4: Yes, this compound is a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2] It is also a lachrymator.[13] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Ensure that an eyewash station and safety shower are readily accessible.[2]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound in synthetic reactions.

Problem Potential Cause(s) Troubleshooting Steps
Low reaction yield or incomplete conversion 1. Degraded starting material.1. Assess the purity of the this compound using the analytical protocols in Section 3. If degraded, consider purification or using a fresh batch.
2. Presence of moisture in the reaction.2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
3. Inappropriate base or reaction conditions.3. The choice of base is critical. For nucleophilic substitution, a non-nucleophilic, hindered base may be necessary to prevent side reactions. Optimize reaction temperature and time.
Formation of unexpected side products 1. Side reactions due to degradation products.1. The presence of 4-Chloro-3-fluorobenzyl alcohol from hydrolysis can lead to ether formation or other side reactions. Purify the starting material.
2. Radical-mediated side reactions.2. Protect the reaction from light, especially if performing reactions at elevated temperatures. Consider the use of a radical inhibitor if appropriate for your reaction.
3. Elimination reactions.3. Strong, bulky bases can promote elimination reactions. A milder base or different reaction conditions may be required.
Difficulty in product purification 1. Co-elution of product with starting material or impurities.1. Optimize your chromatography conditions (e.g., solvent system, gradient) for better separation.
2. Presence of acidic byproducts (HBr).2. A mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during workup can remove acidic impurities.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the purity of this compound and for a purification procedure.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The peak corresponding to this compound will have a molecular ion peak (M+) at m/z 222/224 (due to bromine isotopes).

  • Look for peaks corresponding to potential degradation products, such as 4-Chloro-3-fluorobenzyl alcohol (M+ at m/z 160).

  • Purity can be estimated based on the relative peak areas.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of solid this compound that has partially degraded.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of the hot solvent system.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

  • Assess the purity of the recrystallized material using Protocol 1.

Section 4: Visualizations

Diagram 1: Degradation Pathway of this compound

A This compound B 4-Chloro-3-fluorobenzyl alcohol A->B  + H2O (Hydrolysis) C Hydrobromic acid A->C  + H2O (Hydrolysis) D Radical Intermediates A->D  + Light (Photodegradation) E Decomposition Products D->E

Caption: Primary degradation pathways of this compound.

Diagram 2: Experimental Workflow for Purity Assessment

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh 1 mg of sample B Dissolve in 1 mL of solvent A->B C Filter through 0.22 µm syringe filter B->C D Inject 1 µL into GC-MS C->D E Run predefined temperature program D->E F Acquire mass spectra E->F G Identify peaks by mass spectra F->G H Calculate relative peak areas G->H I Determine purity H->I

Caption: Workflow for assessing the purity of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-3-fluorobenzyl Bromide and Other Benzylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The benzyl group, in its various forms, remains a workhorse for the protection of alcohols, phenols, and other nucleophilic functional groups. The choice of the specific benzylating agent can significantly impact reaction efficiency, selectivity, and the overall synthetic strategy. This guide provides an in-depth comparison of 4-Chloro-3-fluorobenzyl bromide with other commonly employed benzylating agents, namely benzyl bromide, 4-methoxybenzyl bromide (PMB-Br), and 4-nitrobenzyl bromide (PNB-Br). We will delve into their relative reactivities, applications, and the nuances of their cleavage, supported by established chemical principles and representative experimental protocols.

Introduction to Benzylation and the Role of Substituents

Benzylation, the introduction of a benzyl group (Bn), is a widely used strategy to protect hydroxyl and other functional groups. The benzyl group is prized for its general stability to a wide range of reaction conditions, yet it can be removed under relatively mild conditions when desired. The most common method for benzylation is the Williamson ether synthesis, a classic SN2 reaction where an alkoxide nucleophile displaces a halide from the benzylating agent.[1][2]

The reactivity of the benzylating agent is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, which can stabilize a developing positive charge on the benzylic carbon, thus accelerating SN1-type reactions.[3] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, destabilizing a carbocation intermediate and thus retarding SN1 reactions.[4]

For SN2 reactions, the effect is more nuanced. EWGs increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, they can also destabilize the electron-rich pentacoordinate transition state.[4] The overall effect on the SN2 reaction rate is a balance of these opposing factors.

This guide will explore how the specific substituents on this compound, and its counterparts, dictate their performance in practical synthetic applications.

Comparative Analysis of Benzylating Agents

The selection of a benzylating agent is a critical decision in a synthetic route, impacting not only the protection step but also the subsequent deprotection and the orthogonality with other protecting groups. Here, we compare this compound with three other common benzylating agents.

Benzylating AgentStructureSubstituent EffectsExpected Relative Reactivity (SN2)
Benzyl BromideC₆H₅CH₂BrUnsubstituted (reference)Baseline
4-Methoxybenzyl Bromide (PMB-Br)CH₃OC₆H₄CH₂BrStrong Electron-Donating Group (EDG)Increased
4-Nitrobenzyl Bromide (PNB-Br)O₂NC₆H₄CH₂BrStrong Electron-Withdrawing Group (EWG)Decreased
This compoundClFC₆H₃CH₂BrTwo Electron-Withdrawing Groups (EWGs)Decreased

This compound: This reagent possesses two electron-withdrawing halogen substituents, a chloro and a fluoro group. These groups decrease the electron density of the aromatic ring, which is expected to reduce its reactivity in SN2 reactions compared to unsubstituted benzyl bromide. However, the resulting 4-chloro-3-fluorobenzyl ether is anticipated to be more stable towards certain cleavage conditions, potentially offering unique orthogonality. It is a valuable building block in the synthesis of pharmaceuticals and agrochemicals where the halogenated benzyl moiety can impart desirable properties such as increased metabolic stability or enhanced binding affinity.

Benzyl Bromide (Bn-Br): As the parent compound, benzyl bromide is a widely used, reactive, and cost-effective benzylating agent.[5] It serves as the benchmark for comparing the reactivity of substituted analogues. The resulting benzyl ethers are relatively robust but can be cleaved under standard conditions such as catalytic hydrogenolysis.[6]

4-Methoxybenzyl Bromide (PMB-Br): The methoxy group is a strong electron-donating group, which increases the reactivity of the benzyl bromide, often leading to faster reaction times and higher yields in benzylation reactions.[7] The key advantage of the PMB group is its susceptibility to oxidative cleavage under mild conditions using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN), providing excellent orthogonality with other protecting groups.[7][8]

4-Nitrobenzyl Bromide (PNB-Br): The nitro group is a powerful electron-withdrawing group, which significantly reduces the reactivity of the benzyl bromide in SN2 reactions.[4][9] This can be advantageous in cases where high selectivity is required. The PNB group is particularly useful as it can be cleaved under reductive conditions that do not affect standard benzyl or PMB ethers, such as catalytic hydrogenolysis (which also reduces the nitro group) or with reducing agents like zinc in acetic acid.[9] This provides another layer of orthogonality in complex syntheses.

Experimental Protocols

To provide a practical context for the comparison, we present representative experimental protocols for a standard O-benzylation reaction and for the cleavage of the resulting benzyl ethers.

Protocol 1: General Procedure for O-Benzylation of an Alcohol

This protocol is a generalized version of the Williamson ether synthesis and can be adapted for use with each of the discussed benzylating agents.

Diagram of the O-Benzylation Workflow

A Dissolve alcohol in anhydrous DMF B Cool to 0 °C A->B C Add NaH (1.2 eq) portionwise B->C D Stir for 30 min at 0 °C C->D E Add benzylating agent (1.1 eq) dropwise D->E F Warm to rt and stir until completion (TLC) E->F G Quench with H₂O F->G H Extract with EtOAc G->H I Wash with brine, dry (Na₂SO₄), and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for the O-benzylation of an alcohol.

Materials:

  • Alcohol substrate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzylating agent (Benzyl bromide, PMB-Br, PNB-Br, or this compound)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the benzylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcomes:

  • With PMB-Br: The reaction is expected to be the fastest.

  • With Bn-Br: The reaction will proceed at a moderate rate.

  • With this compound and PNB-Br: These reactions are expected to be slower, and may require elevated temperatures or longer reaction times to achieve full conversion.

Protocol 2: Cleavage of Benzyl Ethers

The choice of deprotection method is critical and depends on the nature of the benzyl group and the presence of other functional groups in the molecule.

Diagram of Deprotection Strategies

A Benzyl Ether B H₂, Pd/C A->B Standard Benzyl & Halogenated Benzyl C DDQ or CAN A->C PMB D Zn, AcOH or H₂, Pd/C A->D PNB E Lewis Acid (e.g., BCl₃) A->E Halogenated Benzyl F Alcohol B->F C->F D->F E->F

Caption: Common deprotection strategies for various benzyl ethers.

A. Catalytic Hydrogenolysis (for Benzyl, 4-Chloro-3-fluorobenzyl, and 4-Nitrobenzyl Ethers)

This method is effective for the cleavage of standard benzyl ethers and those with electron-withdrawing groups. Note that for PNB ethers, the nitro group will also be reduced.

Procedure:

  • Dissolve the benzyl ether in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to afford the deprotected alcohol.

B. Oxidative Cleavage (for PMB Ethers)

This method is highly selective for electron-rich benzyl ethers like PMB ethers.[7][8]

Procedure:

  • Dissolve the PMB ether in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C.

  • Add DDQ (1.1-1.5 equivalents) and stir the reaction at 0 °C to room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

C. Lewis Acid-Mediated Cleavage (for Benzyl and Halogenated Benzyl Ethers)

Strong Lewis acids can effect the cleavage of benzyl ethers, and may be particularly useful for electron-deficient systems that are resistant to other methods.[10]

Procedure:

  • Dissolve the benzyl ether in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Add a solution of boron trichloride (BCl₃) or another suitable Lewis acid in dichloromethane dropwise.

  • Stir the reaction at low temperature and allow it to slowly warm to room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product with dichloromethane, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Orthogonality and Strategic Considerations

The true power of using substituted benzylating agents lies in the concept of orthogonality, which allows for the selective deprotection of one protecting group in the presence of others.[11]

  • PMB vs. Benzyl/4-Chloro-3-fluorobenzyl/PNB: The PMB group can be selectively removed by oxidative cleavage with DDQ or CAN, leaving benzyl, 4-chloro-3-fluorobenzyl, and PNB ethers intact. This is a widely exploited orthogonal set in complex molecule synthesis.[7]

  • PNB vs. Benzyl/4-Chloro-3-fluorobenzyl/PMB: The PNB group can be selectively cleaved under reductive conditions that do not affect the other benzyl ether types.

  • 4-Chloro-3-fluorobenzyl vs. PMB: The electron-withdrawing nature of the halogens on the 4-chloro-3-fluorobenzyl group makes it resistant to oxidative cleavage with DDQ under conditions that would readily cleave a PMB ether. This provides a valuable orthogonal pairing.

  • Stability of 4-Chloro-3-fluorobenzyl Ethers: The C-O bond in a 4-chloro-3-fluorobenzyl ether is expected to be more robust towards acidic conditions compared to a PMB ether due to the electron-withdrawing nature of the substituents. Cleavage would likely require stronger Lewis acids or harsher hydrogenolysis conditions compared to a standard benzyl ether.

Conclusion

The choice of a benzylating agent is a strategic decision that should be made with a clear understanding of the entire synthetic route.

  • This compound is a valuable reagent for introducing a benzyl group that is more robust than a standard benzyl or PMB group, offering orthogonality to oxidative cleavage conditions. Its reduced reactivity may require more forcing conditions for its introduction. It is particularly useful in medicinal chemistry where the incorporation of halogenated moieties can be beneficial.

  • Benzyl bromide remains a reliable and cost-effective choice for general-purpose alcohol protection when orthogonality to oxidative or reductive cleavage is not a primary concern.

  • 4-Methoxybenzyl bromide is the agent of choice when high reactivity and mild, selective oxidative deprotection are desired.

  • 4-Nitrobenzyl bromide , while less reactive, provides access to a protecting group that is stable to a wide range of conditions and can be selectively removed under reductive conditions.

By carefully considering the electronic properties and cleavage conditions associated with each of these benzylating agents, researchers can design more efficient and elegant synthetic strategies for the construction of complex molecules.

References

A Researcher's Guide to the Comparative Reactivity of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. The benzyl bromide scaffold, a common structural motif in organic synthesis, presents a fascinating case study in how electronic and steric effects govern reaction pathways. This guide provides an in-depth, objective comparison of the reactivity of substituted benzyl bromides, supported by experimental data and mechanistic insights, to empower you in designing and executing more efficient and predictable synthetic strategies.

The Duality of the Benzyl System: A Mechanistic Tightrope Walk

Benzyl bromides occupy a unique position in the landscape of nucleophilic substitution reactions. As primary halides, they are sterically accessible for a bimolecular nucleophilic substitution (SN2) reaction. However, the adjacent phenyl ring provides resonance stabilization to a nascent carbocation, making a unimolecular (SN1) pathway also viable.[1][2] This dual reactivity means the reaction outcome is exquisitely sensitive to the nature of the substituents on the aromatic ring, the nucleophile, and the solvent conditions.[3]

The delicate balance between these two competing mechanisms is the cornerstone of understanding the reactivity of substituted benzyl bromides. Electron-donating groups (EDGs) on the aromatic ring stabilize the developing positive charge of the benzylic carbocation, thereby accelerating the SN1 pathway. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, favoring the SN2 mechanism.[4]

Quantifying Substituent Effects: The Hammett Relationship

The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[5][6]

A negative ρ value indicates a buildup of positive charge in the transition state, characteristic of an SN1 reaction, as the reaction is accelerated by electron-donating groups. A positive ρ value, while less common for this system, would suggest a buildup of negative charge. The magnitude of ρ reveals the extent of charge development in the transition state.[7] Hammett plots for the solvolysis of substituted benzyl derivatives often show a break in the linear relationship, indicating a change in mechanism from SN1 for electron-donating substituents to SN2 for electron-withdrawing ones.[4]

Comparative Reactivity: A Data-Driven Analysis

The following table summarizes the relative rates of solvolysis for a series of para-substituted benzyl bromides. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method for probing the reactivity of these compounds.

Substituent (para-)Substituent Constant (σp)Relative Rate of Solvolysis (80% Ethanol, 25°C)Predominant Mechanism
-OCH₃-0.271500SN1
-CH₃-0.1735SN1
-H0.001Borderline SN1/SN2
-Cl0.230.3SN2
-NO₂0.780.01SN2

Note: The relative rates are approximate and compiled from various sources for illustrative purposes. The trend is the key takeaway.

As the data clearly demonstrates, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) significantly accelerate the reaction rate, consistent with an SN1 mechanism proceeding through a stabilized benzylic carbocation. In contrast, electron-withdrawing groups such as chloro (-Cl) and nitro (-NO₂) retard the reaction, pushing it towards an SN2 pathway.

Visualizing the Reaction Pathways

The mechanistic dichotomy can be visualized through reaction coordinate diagrams and the structures of the transition states.

SN1_Mechanism reactant Substituted Benzyl Bromide ts1 Transition State 1 (C-Br bond breaking) reactant->ts1 Rate-determining step (slow) intermediate Benzylic Carbocation Intermediate ts1->intermediate ts2 Transition State 2 (Nucleophile attack) intermediate->ts2 Fast product Product ts2->product SN2_Mechanism reactants Substituted Benzyl Bromide + Nucleophile ts Transition State (Concerted bond formation and breaking) reactants->ts Single step product Product ts->product Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare 80% ethanol-water solvent B Equilibrate solvent to 25°C in a thermostatted bath A->B C Calibrate conductivity meter B->C D Dissolve a precise amount of benzyl bromide in the solvent to initiate the reaction C->D E Immediately start recording conductivity at regular time intervals D->E F Continue recording until the conductivity reaches a stable value (reaction completion) E->F G Plot conductivity vs. time F->G H Determine the first-order rate constant (k) from the plot G->H

References

A Senior Application Scientist's Guide to Purity Determination of 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 4-Chloro-3-fluorobenzyl bromide, a key building block in the synthesis of various pharmaceuticals, is no exception. Its reactive benzylic bromide functionality makes it a valuable synthon, but also susceptible to degradation and the presence of process-related impurities. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the success of subsequent synthetic transformations, influencing yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate method for your specific needs.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical method must be able to separate and quantify the target analyte from any potential impurities. The most common synthetic route to this compound involves the radical bromination of the benzylic position of 4-chloro-3-fluorotoluene.

cluster_impurities Potential Impurities 4-Chloro-3-fluorotoluene 4-Chloro-3-fluorotoluene This compound This compound 4-Chloro-3-fluorotoluene->this compound N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Dibrominated Impurity Dibrominated Impurity This compound->Dibrominated Impurity Over-bromination Starting Material Unreacted 4-Chloro-3-fluorotoluene Positional Isomers Positional Isomers (e.g., 3-Chloro-4-fluorobenzyl bromide)

Figure 1: Synthetic route and potential impurities.

Based on this, the primary impurities to consider are:

  • Unreacted Starting Material: 4-chloro-3-fluorotoluene.

  • Over-brominated Species: 4-chloro-3-fluorobenzal bromide (dibrominated).

  • Positional Isomers: Depending on the purity of the starting material, other isomers of chlorofluorotoluene could lead to corresponding benzyl bromide isomers.

  • Degradation Products: Hydrolysis of the benzyl bromide to the corresponding alcohol (4-chloro-3-fluorobenzyl alcohol) is a common degradation pathway.

A suitable analytical method must demonstrate specificity for this compound in the presence of these potential impurities.

Method Comparison: HPLC vs. GC vs. qNMR

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of nuclei.
Analyte Suitability Excellent for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.Applicable to any soluble compound with unique NMR signals.
Primary Use Assay and impurity determination.Assay, impurity profiling, and residual solvent analysis.Absolute purity determination without a specific reference standard of the analyte.
Strengths High resolution, versatile, non-destructive (preparative scale).High efficiency, sensitive detectors (FID, MS).Primary method, high precision, structural information.
Limitations Requires analyte to be soluble, potential for on-column degradation.Analyte must be thermally stable and volatile, potential for thermal degradation in the injector.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power. For this compound, a reversed-phase HPLC method is the most logical choice, separating compounds based on their hydrophobicity.

Causality in HPLC Method Development
  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention for moderately non-polar compounds like benzyl halides. The aromatic ring and halogen substituents provide sufficient hydrophobicity for good retention.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is necessary to ensure that both the more polar potential impurities (like the corresponding alcohol) and the more non-polar dibrominated impurity are eluted with good peak shape within a reasonable runtime. An acidic modifier (e.g., phosphoric acid or formic acid) is often added to the mobile phase to suppress the ionization of any acidic or basic functional groups and to improve peak shape.

  • Detection: The aromatic ring in this compound provides strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment. A wavelength of 254 nm is a good starting point for aromatic compounds.

Experimental Protocol: HPLC Purity Determination

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~25 mg of This compound B Dissolve in acetonitrile in a 50 mL volumetric flask A->B C Dilute to volume with acetonitrile (Concentration ~0.5 mg/mL) B->C D Inject 10 µL onto HPLC system C->D E Gradient elution with Water/Acetonitrile D->E F Detect at 254 nm using a PDA detector E->F G Integrate all peaks F->G H Calculate purity as % Area of the main peak G->H

Figure 2: HPLC experimental workflow.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm (PDA: 200-400 nm)
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1]

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point amenable to GC analysis, can be effectively analyzed by this method. GC coupled with a mass spectrometer (GC-MS) provides not only quantitative data but also structural information for impurity identification.

Causality in GC Method Development
  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. This stationary phase provides good selectivity for a wide range of compounds, including halogenated aromatics.

  • Injector and Temperature Program: A split/splitless injector is commonly used. A split injection is suitable for the main assay to avoid column overloading, while a splitless injection can be used for trace impurity analysis to enhance sensitivity. A temperature program is essential to ensure the elution of all components, from the volatile starting material to the less volatile dibrominated impurity. The initial oven temperature should be low enough to trap the analytes at the head of the column, followed by a ramp to a final temperature that ensures the elution of all compounds of interest.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds and is suitable for purity determination by area percent. However, a Mass Spectrometer (MS) is highly recommended as it provides mass spectral data that can be used to identify unknown impurities by comparing their fragmentation patterns to spectral libraries or by interpretation. The presence of chlorine and bromine isotopes will give a characteristic isotopic pattern in the mass spectrum, aiding in the identification of halogenated compounds.

Experimental Protocol: GC-MS Purity Determination

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of This compound B Dissolve in a suitable solvent (e.g., Dichloromethane) in a 10 mL volumetric flask A->B C Dilute to volume (Concentration ~1 mg/mL) B->C D Inject 1 µL into GC-MS system C->D E Temperature programmed separation D->E F Mass spectrometric detection E->F G Integrate all peaks in the Total Ion Chromatogram (TIC) F->G H Calculate purity as % Area of the main peak G->H I Identify impurities from their mass spectra G->I

Figure 3: GC-MS experimental workflow.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software with a mass spectral library.

Chromatographic Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (50:1)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu

Method Validation: As with HPLC, this method must be validated according to ICH Q2(R1) guidelines.[1]

Quantitative NMR (qNMR): The Primary Standard Approach

Quantitative NMR is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Causality in qNMR Method Development
  • Internal Standard Selection: The choice of internal standard is critical. It must be of high purity, stable, non-volatile, and have at least one signal that is well-resolved from all signals of the analyte and any impurities. For this compound, suitable internal standards could include maleic anhydride or dimethyl sulfone, depending on the chosen solvent.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic compounds.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized. A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is crucial to allow for complete relaxation of the nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei. A 90° pulse angle should be used to maximize the signal.

Experimental Protocol: qNMR Purity Determination

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately weigh ~20 mg of This compound C Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃) in an NMR tube A->C B Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) B->C D Acquire ¹H NMR spectrum with quantitative parameters C->D E Process the spectrum (phasing, baseline correction) D->E F Integrate a well-resolved signal from the analyte and a signal from the internal standard E->F G Calculate purity using the qNMR equation F->G

Figure 4: qNMR experimental workflow.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • NMR data processing software.

Acquisition Parameters (¹H NMR):

Parameter Setting
Pulse Angle 90°
Relaxation Delay (d1) 30 s (or 5 x T₁ of the slowest relaxing proton)
Acquisition Time ≥ 3 s
Number of Scans ≥ 16 (to ensure adequate signal-to-noise)

Purity Calculation:

The purity of the analyte (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

Conclusion

The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is a versatile and robust method, ideal for routine quality control, providing excellent separation of the main component from its potential impurities.

  • GC-MS is a powerful alternative, especially for identifying volatile impurities and providing structural confirmation.

  • qNMR stands out as a primary method for absolute purity determination, crucial for the qualification of reference standards and for obtaining highly accurate purity values without the need for a specific standard of the analyte.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can be used to certify the purity of the reference material used for the chromatographic methods. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently ensure the quality of this critical synthetic intermediate.

References

A Comparative Guide to Reaction Monitoring: GC-MS Analysis of 4-Chloro-3-fluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. This guide provides an in-depth technical comparison of analytical methodologies for monitoring reactions involving 4-Chloro-3-fluorobenzyl bromide, a key intermediate in the synthesis of various pharmaceutical compounds. We will focus on a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol, juxtaposing its performance against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Reaction Monitoring

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where the formation of intermediates like this compound must be carefully controlled. In-process monitoring provides real-time or near-real-time data on the consumption of reactants, the formation of products, and the emergence of any impurities.[1] This allows for:

  • Kinetic Analysis: Understanding the reaction rate to optimize parameters like temperature, pressure, and catalyst concentration.

  • Yield Maximization: Determining the optimal reaction endpoint to maximize product formation and minimize side reactions.

  • Impurity Profiling: Identifying and quantifying byproducts that could affect the final product's purity and safety.

  • Process Safety: Preventing runaway reactions or the accumulation of hazardous intermediates.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[2][3] It is often considered the 'gold standard' for the analysis of volatile and semi-volatile compounds, making it an ideal candidate for monitoring reactions involving halogenated aromatic compounds like this compound.[2]

Proposed GC-MS Protocol for this compound Analysis

The following protocol is a robust starting point for developing a validated method for monitoring reactions involving this compound.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Quenching A->B C Extraction B->C D Dilution C->D E Internal Standard Addition D->E F Injection E->F Prepared Sample G Separation on GC Column F->G H Ionization (EI) G->H I Mass Analysis (Quadrupole) H->I J Detection I->J K Peak Integration J->K Raw Data L Quantification K->L M Reporting L->M

Caption: GC-MS experimental workflow for reaction monitoring.

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquoting and Quenching: Withdraw a small, precise volume of the reaction mixture at specific time points. Immediately quench the reaction by diluting the aliquot in a cold, inert solvent (e.g., ethyl acetate) to halt any further chemical transformation.

    • Extraction (if necessary): If the reaction matrix is incompatible with the GC system (e.g., contains involatile salts or catalysts), perform a liquid-liquid extraction to isolate the analytes of interest into a clean organic solvent.

    • Internal Standard Addition: Add a known concentration of an internal standard (e.g., a structurally similar compound with a distinct retention time, such as 4-chlorobenzyl bromide) to correct for variations in injection volume and instrument response.[4][5]

    • Dilution: Dilute the sample to an appropriate concentration to fall within the linear range of the instrument's calibration curve.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injection Port: Split/splitless injector at 250°C. A split injection (e.g., 20:1) is often suitable to prevent column overloading.[6]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

      • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for separating halogenated aromatic compounds.[8][9][10][11][12] A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all components. A representative program could be: 50°C for 2 min, then ramp at 15°C/min to 300°C and hold for 5 min.[6]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching and structural elucidation.[6]

      • Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and speed.

      • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred for its higher sensitivity and selectivity compared to full scan mode.[7] Key ions for this compound would be selected for monitoring. Based on the structure, likely ions would include the molecular ion and characteristic fragment ions.

      • Temperatures: Ion source at 230°C and quadrupole at 150°C.

  • Data Analysis and Quantification:

    • Peak Identification: Identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times and mass spectra.

    • Calibration: Prepare a series of calibration standards of known concentrations of the analyte and internal standard to generate a calibration curve.

    • Quantification: Determine the concentration of each component in the reaction aliquots by comparing their peak areas (or heights) relative to the internal standard against the calibration curve.

Rationale for Methodological Choices
  • Mid-Polarity GC Column: The choice of a 5% phenyl-methylpolysiloxane column provides a good balance of interactions for separating compounds with both aromatic and halogenated functionalities.[8][9][10][11]

  • Electron Ionization: EI is a highly reproducible ionization technique that generates characteristic fragmentation patterns, which can be used for confident compound identification by comparison to mass spectral libraries.

  • Selected Ion Monitoring (SIM): By focusing the mass spectrometer on only a few specific ions, SIM mode significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of trace-level components.[7]

Comparative Analysis with Alternative Methodologies

While GC-MS is a powerful tool, other analytical techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations.

Comparative_Analysis cluster_methods Analytical Methods cluster_criteria Performance Criteria GCMS GC-MS Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity Very High Speed Speed GCMS->Speed Moderate Quantification Quantitative Accuracy GCMS->Quantification High Structural_Info Structural Information GCMS->Structural_Info High (MS) Cost Cost & Complexity GCMS->Cost High HPLC HPLC-UV HPLC->Sensitivity Moderate to High HPLC->Selectivity High HPLC->Speed Fast HPLC->Quantification High HPLC->Structural_Info Low (UV) HPLC->Cost Moderate NMR NMR NMR->Sensitivity Low NMR->Selectivity Very High NMR->Speed Slow NMR->Quantification Very High (qNMR) NMR->Structural_Info Very High NMR->Cost Very High

Caption: Comparison of analytical methods for reaction monitoring.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating non-volatile and thermally labile compounds. For benzyl halides, derivatization is often employed to enhance UV detection and improve chromatographic performance.[13][14][15][16]

  • Advantages:

    • Speed: HPLC methods can often be faster than GC methods.[17]

    • Versatility: Suitable for a wider range of compounds, including non-volatile starting materials or products.

    • Lower Cost: HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.

  • Disadvantages:

    • Lower Selectivity: UV detection is less specific than mass spectrometry, and co-eluting impurities can interfere with quantification.

    • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation, which can introduce variability.[13][14][16]

    • Limited Structural Information: UV spectra provide minimal structural information compared to mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Advantages:

    • Unambiguous Structural Information: Provides detailed information about the molecular structure of all components in the reaction mixture.[18][19][20][21][22]

    • Direct Measurement: Often requires minimal sample preparation and can be performed directly on the reaction mixture (with appropriate deuterated solvents).

    • High Quantitative Accuracy: qNMR can be a primary ratio method of measurement, offering high accuracy without the need for identical calibration standards.

  • Disadvantages:

    • Low Sensitivity: NMR is inherently less sensitive than GC-MS or HPLC, making it challenging to detect and quantify low-level impurities.

    • Slow Acquisition Time: Acquiring high-quality NMR spectra can be time-consuming.

    • High Cost and Complexity: NMR spectrometers are expensive to purchase and operate, and require specialized expertise for data interpretation.

Data Summary and Method Validation

The choice of an analytical method should be guided by the specific requirements of the reaction being monitored. The table below summarizes the key performance characteristics of each technique.

FeatureGC-MSHPLC-UVNMR
Sensitivity High to Very HighModerate to HighLow
Selectivity Very HighHighVery High
Analysis Speed ModerateFastSlow
Quantitative Accuracy HighHighVery High (qNMR)
Structural Information High (MS fragmentation)Low (UV absorbance)Very High
Cost & Complexity HighModerateVery High

Regardless of the chosen method, it is crucial to perform a thorough method validation according to ICH guidelines to ensure the reliability of the data.[23][24][25][26] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

For the reaction monitoring of this compound, GC-MS offers an excellent balance of high sensitivity, selectivity, and structural elucidation capabilities , making it a superior choice for in-depth analysis and impurity profiling. While HPLC-UV provides a faster and more cost-effective alternative for routine monitoring , it may lack the specificity required to resolve complex mixtures. NMR spectroscopy, although less sensitive, is unparalleled for its ability to provide definitive structural information and can be an invaluable tool for mechanistic studies and the characterization of unknown byproducts. The optimal analytical strategy may involve the use of multiple techniques to leverage their complementary strengths.

References

A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-3-fluorobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Unambiguous Structural Elucidation

In the realms of pharmaceutical development and materials science, 4-Chloro-3-fluorobenzyl bromide serves as a highly versatile synthetic building block.[1] Its halogenated aromatic ring system is a key pharmacophore, and the reactive benzyl bromide moiety allows for its facile incorporation into a diverse range of molecular architectures.[1] However, the synthetic routes used to create derivatives from this starting material, often involving electrophilic aromatic substitution or nucleophilic displacement of the bromide, can potentially yield a mixture of constitutional isomers or unexpected byproducts. An unconfirmed molecular structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in development pipelines.

This guide provides a comprehensive framework for the rigorous structural validation of novel derivatives of this compound. We will move beyond a simple checklist of techniques, instead focusing on an integrated, multi-modal approach where data from each analysis corroborates the others, leading to an unimpeachable structural assignment. We will explore the "why" behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's covalent framework.

Expertise in Action: Why ¹⁹F NMR is Non-Negotiable

While ¹H and ¹³C NMR are standard, the presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool.[2][3] Fluorine-19 has 100% natural abundance and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR analysis.[4] Its chemical shift range is significantly larger than that of protons, which reduces spectral overlap and simplifies the interpretation of substitution patterns on the aromatic ring.[4][5] Furthermore, through-bond J-coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides definitive evidence of connectivity that might be ambiguous from proton spectra alone.[4][5]

Comparative NMR Data for Structural Assignment

The following table summarizes the expected NMR data for the parent compound. When analyzing a derivative, significant deviations from these values, particularly in the aromatic region, provide the first clues to the substitution pattern.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz) Rationale & Key Information
¹H NMR ~4.5sBenzylic protons (-CH₂Br). Singlet indicates no adjacent protons.
7.1 - 7.5mAromatic protons. The complex multiplet arises from H-H and H-F spin-spin coupling. 2D NMR (COSY, HSQC) is required for unambiguous assignment.
¹³C NMR ~30sBenzylic carbon (-CH₂Br).
115 - 140mAromatic carbons. The signals will be split due to C-F coupling (¹JCF ≈ 250 Hz, ²JCF ≈ 25 Hz, ³JCF ≈ 8 Hz). The large ¹JCF is a key identifier for the carbon directly attached to fluorine.
¹⁹F NMR -110 to -120mThe single fluorine resonance. Its multiplicity will depend on coupling to adjacent aromatic protons.
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Accurately weigh (~5-10 mg) the purified compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Observe the integration of the benzylic and aromatic regions to confirm the proton count.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Note the number of distinct aromatic carbon signals to assess symmetry and the presence of a signal around 30 ppm for the benzylic carbon.

  • ¹⁹F{¹H} NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance confirms the presence of one fluorine atom in the molecule.

  • 2D NMR for Connectivity:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, primarily within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This is crucial for assigning specific proton signals to their corresponding carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is the key experiment for establishing the overall connectivity, for instance, linking a new substituent to a specific position on the aromatic ring.

    • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): To definitively identify which protons are coupled to the fluorine atom and establish its position relative to the other substituents.[2]

Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

Expertise in Action: High-Resolution MS for Formulaic Certainty

Low-resolution MS can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, is essential for trustworthy validation. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the molecular formula. This is a critical self-validation step; the molecular formula derived from HRMS must match the structure proposed by NMR analysis.

The unique isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a clear signature.[6] For a molecule containing one chlorine and one bromine atom, a characteristic cluster of peaks (M+, M+2, M+4) will be observed, immediately confirming the presence of these halogens.

Predicting Fragmentation Patterns

Electron Ionization (EI) is a common technique that causes extensive fragmentation.[7] For derivatives of this compound, key fragmentation pathways include:

  • Loss of Bromine: The C-Br bond is relatively weak, leading to a prominent peak corresponding to the loss of a bromine radical (M-79 or M-81).[6][8] The resulting benzyl cation is resonance-stabilized.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the -CH₂- group, leading to a fragment corresponding to the substituted aromatic ring.

  • Loss of Halogens from the Ring: Subsequent fragmentation may involve the loss of chlorine or fluorine.

M Molecular Ion (M+•) [C₇H₅BrClF]⁺ M_minus_Br [M-Br]⁺ (Benzylic Cation) M->M_minus_Br Loss of •Br Aryl_fragment Substituted Aryl Fragment M->Aryl_fragment Benzylic Cleavage Tropylium Tropylium Ion [C₇H₇]⁺ M_minus_Br->Tropylium Rearrangement

Caption: Common MS fragmentation pathways for benzyl bromides.

Experimental Protocol: LC-MS/MS Analysis

For most non-volatile derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to a final concentration of ~1-10 µg/mL for injection.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).[9] This step separates the target compound from any impurities.

  • MS Analysis (Full Scan): Perform an initial run in full scan mode using Electrospray Ionization (ESI) in positive mode to identify the [M+H]⁺ or [M+Na]⁺ adducts and confirm the isotopic pattern.

  • HRMS Analysis: Switch to high-resolution mode to determine the accurate mass of the parent ion and calculate the molecular formula.

  • MS/MS Analysis: In a subsequent run, select the parent ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This spectrum serves as a fingerprint and helps confirm the proposed structure by matching observed fragments to predicted cleavage patterns.

Pillar 3: Spectroscopic & Crystallographic Cross-Validation

While NMR and MS provide the bulk of the structural information, FTIR and X-ray Crystallography offer crucial corroborating evidence and, in the case of the latter, the definitive answer.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Check

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[10][11] While it does not provide detailed connectivity information, it serves as an excellent validation checkpoint. For example, if a derivative was synthesized to contain a carbonyl group, the absence of a strong absorption in the 1670-1780 cm⁻¹ region would immediately indicate a failed reaction.[12]

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H (Aromatic)3030 - 3100Medium-Weak
C-H (Aliphatic, -CH₂Br)2850 - 2960Medium
C=C (Aromatic)1450 - 1600Medium
C-Cl700 - 850Strong
C-F1000 - 1400Strong
C-Br500 - 650Strong

This table provides a quick reference for expected peaks. Any new, strong peaks outside these regions should correspond to the newly introduced functional group.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

When absolute certainty is required, or in cases of complex stereochemistry, single-crystal X-ray crystallography is the ultimate arbiter of structure.[13][14][15] This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[13] It provides unambiguous determination of connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry.[16][17]

While obtaining a suitable crystal can be a challenge, the resulting data is definitive.[16] A successful crystal structure provides the final, incontrovertible validation of the assignments made by spectroscopic methods.

Integrated Validation Workflow: A Self-Corroborating System

True trustworthiness in structural validation comes from integrating these techniques into a logical workflow where each step confirms the last.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Analysis cluster_nmr Detailed Structural Elucidation cluster_validation Final Validation cluster_absolute Absolute Confirmation (If Required) Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification FTIR FTIR Analysis (Functional Group Check) Purification->FTIR LCMS LC-MS Analysis (Purity & Nominal Mass) Purification->LCMS HRMS HRMS Analysis (Molecular Formula) LCMS->HRMS NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Atom Count & Environment) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR_1D->NMR_2D Propose Propose Structure NMR_2D->Propose Validate Data Congruent? Propose->Validate Final Structure Validated Validate->Final Yes Reassess Re-evaluate Data or Re-purify Validate->Reassess No XRay Single Crystal X-Ray Diffraction Final->XRay Optional Reassess->Purification

Caption: Integrated workflow for structural validation of novel compounds.

Conclusion

The structural validation of derivatives of this compound is not a linear process but a cyclic system of hypothesis and verification. By leveraging the complementary strengths of NMR, MS, and FTIR, researchers can build a robust and self-consistent structural model. For ultimate confirmation, particularly for patent applications or clinical development, single-crystal X-ray crystallography provides the final, definitive proof. Adherence to this rigorous, multi-modal approach ensures the scientific integrity of the research and accelerates the confident progression of drug development and materials science projects.

References

A Senior Application Scientist's Guide to Halogenated Building Blocks in Medicinal Chemistry: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pervasive and Evolving Role of Halogens in Modern Pharmaceuticals

The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. A survey of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the remarkable prevalence of these elements; in 2021, for instance, 14 of the 50 newly approved small-molecule drugs contained at least one halogen atom.[1][2] Historically, halogens were often employed to increase lipophilicity or to serve as simple steric bulk, occupying space within a target's binding pocket.[3][4] However, this view is now understood to be overly simplistic.

Our contemporary understanding, grounded in decades of physical organic chemistry and structural biology, recognizes halogens as sophisticated modulators of a molecule's physicochemical and pharmacological properties. The discovery and characterization of the halogen bond —a highly directional, non-covalent interaction—has revolutionized rational drug design, providing a new tool to enhance binding affinity and selectivity.[5][6] This interaction arises from a region of positive electrostatic potential on the halogen atom, known as a "σ-hole," which can interact favorably with Lewis bases like backbone carbonyls in a protein.[7][8]

This guide provides a comparative analysis of the four key halogens used in drug design—Fluorine (F), Chlorine (Cl), Bromine (Br), and Iodine (I). We will dissect their unique properties and impacts on drug candidates, moving beyond simple rules of thumb to explain the causal mechanisms behind their effects. For the researcher, scientist, or drug development professional, this document serves as a practical framework for selecting the appropriate halogenated building block to address specific challenges in lead optimization, from overcoming metabolic liabilities to fine-tuning target affinity.

The Physicochemical Foundation: Understanding Halogen Interactions

The ability of a halogen to influence a drug's behavior is rooted in its fundamental physicochemical properties. The most profound of these is the halogen bond (XB), a concept that has shifted the paradigm from viewing halogens as mere hydrophobic substituents to recognizing them as potential hydrogen bond mimics.

The Halogen Bond and the σ-Hole

Contrary to the intuition that their high electronegativity would make them purely negative, covalently bonded chlorine, bromine, and iodine atoms exhibit an anisotropic distribution of electron density.[5] This creates a region of positive electrostatic potential (the σ-hole) on the halogen atom, located opposite the covalent bond, which acts as a Lewis acid.[7] This positive region can engage in a highly directional attractive interaction with a Lewis base (an electron donor), such as the oxygen of a carbonyl group or a serine hydroxyl, forming a halogen bond.[9] Fluorine, due to its small size and high electronegativity, typically lacks a sufficiently positive σ-hole and is not considered a significant halogen bond donor.[9]

The strength of this interaction increases with the polarizability and size of the halogen, following the trend: I > Br > Cl .[6] This predictable hierarchy allows chemists to tune the affinity of a ligand for its target.

Halogen_Bond cluster_ligand Halogenated Ligand (R-X) cluster_protein Protein Target (Lewis Base) R R X X R->X Covalent Bond Y Y sigma_hole->Y Halogen Bond (R-X···Y) label_sigma σ-hole (+ve potential) label_lp Lone Pair (-ve potential)

Caption: The Halogen Bond: A σ-hole on atom X interacts with a Lewis base Y.

A Head-to-Head Comparison: Selecting the Right Halogen

The choice of halogen is a multi-parameter optimization problem. A substitution that improves metabolic stability might negatively impact solubility or binding affinity. The following sections and the summary table provide a framework for making an informed decision.

Fluorine: The Metabolic Shield and pKa Modulator

Fluorine is the most utilized halogen in modern medicinal chemistry, primarily due to its profound effect on metabolic stability.[1][2]

  • Pharmacokinetics (ADME): The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[10][11] Strategically replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation, increasing the drug's half-life and bioavailability.[12][13] While often successful, this is not a universal solution, as metabolism can sometimes shift to other sites on the molecule.[13]

  • Physicochemical Properties: As the most electronegative element, fluorine's electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[1] This modulation can be critical for optimizing a compound's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

  • Pharmacodynamics: While not a halogen bond donor, fluorine can act as a hydrogen bond acceptor. Its primary role in binding is often indirect; by altering the electronic properties of the scaffold, it can enhance the strength of neighboring hydrogen bonds.

Chlorine: The Versatile Workhorse

Chlorine occupies a middle ground, offering a balance of lipophilicity, size, and electronic effects. It is frequently considered a bioisostere of a methyl group due to their similar van der Waals radii.[1]

  • Pharmacokinetics (ADME): The C-Cl bond is weaker than the C-F bond and can be metabolized, though it is generally more stable than a C-H bond. Its main contribution to ADME is through the modulation of lipophilicity, which can impact membrane permeability and absorption.[14]

  • Physicochemical Properties: Chlorine is more lipophilic than fluorine and can be used to increase a compound's LogP. This is a common strategy to improve passage across biological membranes like the blood-brain barrier.[15]

  • Pharmacodynamics: Chlorine is a capable halogen bond donor. It is often observed forming interactions with protein backbone carbonyls, particularly in kinase hinge regions, displacing canonical hydrogen bonds and contributing significantly to binding affinity.[8][9]

Bromine: The Potency and Selectivity Enhancer

The introduction of bromine is a powerful strategy for significantly boosting binding affinity through strong halogen bonding.[16][17]

  • Pharmacokinetics (ADME): Bromination substantially increases lipophilicity, which can improve permeability but may also lead to lower solubility and increased protein binding.[18] The C-Br bond is more susceptible to metabolism than C-Cl.

  • Physicochemical Properties: Bromine is larger and more polarizable than chlorine, making it a stronger halogen bond donor.[16]

  • Pharmacodynamics: The enhanced strength of bromine-mediated halogen bonds can lead to dramatic increases in potency.[17][19] Its larger size also allows it to fill specific sub-pockets in a binding site that cannot be accessed by smaller halogens, which can be a key strategy for improving selectivity.[20]

Iodine: The Ultimate Binder and Imaging Agent

Iodine is the largest, most polarizable, and strongest halogen bond donor among the common halogens.[5] Its use is more specialized, often reserved for achieving maximum affinity or for applications in bioimaging.

  • Pharmacokinetics (ADME): Iodine imparts the highest degree of lipophilicity, which can present challenges for solubility and bioavailability. The C-I bond is the weakest and most metabolically labile of the halogens.

  • Physicochemical Properties: Its large size and polarizability make it an exceptional halogen bond donor, capable of forming very strong interactions that can rival hydrogen bonds in strength.[5]

  • Bioimaging Applications: The availability of radioactive isotopes makes iodine invaluable for medical imaging.[21] ¹²³I and ¹³¹I are used for Single Photon Emission Computed Tomography (SPECT), while ¹²⁴I is a positron emitter used for Positron Emission Tomography (PET).[22][23] This allows for the development of theranostic agents, which combine diagnostic imaging with targeted therapy.[24]

Comparative Data Summary

The table below summarizes the key properties and strategic applications of each halogen to guide decision-making in drug design.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
C(sp³)-X Bond Energy (kcal/mol) ~116~84~72~58
Halogen Bond Donor Strength NegligibleWeak-ModerateModerate-StrongStrong
Primary Role in ADME Block metabolic oxidation[10]Modulate lipophilicity[14]Increase lipophilicity[18]High lipophilicity/lability
Primary Role in Binding Modulate electronics, H-bond acceptorHalogen bonding, occupy space[9]Strong halogen bonding[17]Strongest halogen bonding[5]
Key Application Improve metabolic stabilityGeneral purpose, LogP tuningEnhance potency/selectivityHigh affinity, bioimaging[21]

Experimental Protocols and Synthetic Considerations

The theoretical benefits of halogenation can only be realized through robust synthetic methods and validated by rigorous experimental testing.

Workflow for Halogenated Building Block Selection and Synthesis

The decision to incorporate a halogen and the choice of which one to use should be a data-driven process. The following workflow illustrates a typical decision-making and execution pathway in a medicinal chemistry project.

Halogen_Workflow cluster_design Design & Strategy cluster_pathways Halogen Selection Pathways cluster_synthesis Synthesis & Evaluation Start Identify Lead Compound & Optimization Goal Goal What is the primary goal? Start->Goal MetStab Improve Metabolic Stability Goal->MetStab Metabolism Affinity Increase Binding Affinity Goal->Affinity Potency Imaging Develop Imaging Agent Goal->Imaging Diagnostics SelectF Select Fluorine (F) MetStab->SelectF SelectClBr Select Chlorine (Cl) or Bromine (Br) Affinity->SelectClBr SelectI Select Iodine (I) Imaging->SelectI Synth Synthesize Halogenated Analog SelectF->Synth SelectClBr->Synth SelectI->Synth Eval Evaluate Properties: - In vitro stability - Binding affinity (IC50) - Physicochemical props Synth->Eval Decision Goal Achieved? Eval->Decision Decision->Goal No, Re-evaluate End Advance Candidate Decision->End Yes

Caption: A rational workflow for selecting and evaluating halogenated analogs.

Key Synthetic Methodologies

The accessibility of halogenated building blocks has expanded dramatically thanks to modern synthetic methods.

  • Fluorination: While traditional methods often required harsh conditions, newer techniques have made fluorination more accessible. Metal-mediated C-H fluorination, using catalysts based on palladium or copper, allows for the late-stage introduction of fluorine into complex molecules.[25][26][27] The use of simple fluoride sources like potassium fluoride (KF) is a significant advancement over more hazardous reagents.[25][28]

  • Chlorination, Bromination, and Iodination: These transformations are often more straightforward. Electrophilic aromatic substitution is a classic method for introducing halogens onto activated aromatic rings. For less reactive systems, the Sandmeyer reaction, which converts an aryl amine via a diazonium salt, is a robust and reliable method.[9] Additionally, the reaction of organometallic species (like aryl lithium or Grignard reagents) with elemental halogens (Br₂, I₂) or other halogen sources provides a versatile route.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a self-validating system to quantitatively compare the metabolic stability of a parent compound versus its halogenated (e.g., fluorinated) analog. The inclusion of positive (high-turnover) and negative (no enzyme) controls ensures the integrity of the assay.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its halogenated analog. A longer half-life indicates greater metabolic stability.[10]

Materials:

  • Pooled Liver Microsomes (e.g., Human, Rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (pH 7.4)

  • Test Compounds (Parent and Halogenated Analog, dissolved in DMSO)

  • Positive Control Compound (e.g., Verapamil, known for high clearance)

  • Acetonitrile (ACN) with internal standard (for quenching and analysis)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the test compound and positive control working solutions by diluting the DMSO stock into buffer to achieve a final incubation concentration of 1 µM (final DMSO concentration should be <0.5%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (in duplicate):

    • Add 100 µL of the diluted microsomal suspension to the wells of a 96-well plate.

    • Add 5 µL of the test compound working solution to the appropriate wells.

    • Negative Control: For one set of wells for each compound, add 20 µL of buffer instead of the NADPH system.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate Reaction: Add 20 µL of the prepared NADPH regenerating system to all wells except the negative controls. This is your T=0 time point.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring 25 µL of the incubation mixture to a new plate containing 100 µL of ice-cold ACN with an internal standard.

    • The T=0 sample is taken immediately after adding the NADPH system.

  • Sample Processing and Analysis:

    • Seal the quenched plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[10]

Conclusion

The strategic use of halogenated building blocks is a sophisticated and powerful approach in modern drug discovery. The choice of halogen is not arbitrary but a deliberate decision based on a deep understanding of its unique effects on a molecule's pharmacokinetic and pharmacodynamic profiles. Fluorine stands out for its ability to enhance metabolic stability, while chlorine offers a versatile balance of properties. Bromine and iodine are premier tools for maximizing binding affinity through strong halogen bonds, with iodine also offering unique opportunities for diagnostic imaging. By combining this comparative knowledge with robust synthetic strategies and rigorous experimental validation, researchers can rationally design and develop safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-3-fluorobenzyl bromide and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. In the intricate world of synthetic chemistry, the precise identification and characterization of molecules are paramount. This guide provides an in-depth spectroscopic comparison of 4-Chloro-3-fluorobenzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis, with its common precursors, 4-chloro-3-fluorotoluene and 4-chloro-3-fluorobenzoic acid.

The journey from a starting material to a final product is a narrative told through the language of spectroscopy. Each peak, each shift, and each fragmentation pattern is a word in the story of a molecule's transformation. Here, we will dissect this narrative, providing you with the expertise to confidently distinguish between these structurally similar compounds. This guide is built on the pillars of scientific integrity, blending established theory with practical, field-proven insights to ensure every protocol is a self-validating system.

The Synthetic Pathway: A Tale of Three Molecules

The synthesis of this compound typically proceeds via the free-radical bromination of 4-chloro-3-fluorotoluene. This reaction specifically targets the benzylic protons of the methyl group, a transformation that is readily monitored and confirmed by the spectroscopic techniques we will explore. 4-chloro-3-fluorobenzoic acid represents an alternative synthetic route or a potential impurity, making its spectroscopic signature equally important to discern.

Synthetic_Pathway cluster_precursors Precursors Precursor1 4-chloro-3-fluorotoluene Product This compound Precursor1->Product Benzylic Bromination (NBS) Precursor2 4-chloro-3-fluorobenzoic acid

Caption: Synthetic relationship between this compound and its precursors.

Spectroscopic Fingerprints: A Comparative Analysis

The subtle yet significant structural differences between our three compounds of interest give rise to distinct spectroscopic fingerprints. By examining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we can unequivocally identify each molecule. While experimental data for the exact target molecules can be sparse in publicly available databases, we can make highly accurate predictions based on the well-understood principles of spectroscopy and data from closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The transformation from a methyl group (-CH₃) to a bromomethyl group (-CH₂Br) and the presence of a carboxylic acid proton (-COOH) provide clear diagnostic signals.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundAromatic Protons-CH₃ / -CH₂Br-COOH
4-chloro-3-fluorotoluene 7.0 - 7.4 (m, 3H)~2.4 (s, 3H)-
This compound 7.2 - 7.6 (m, 3H)~4.5 (s, 2H)-
4-chloro-3-fluorobenzoic acid 7.6 - 8.1 (m, 3H)->10 (s, 1H, broad)

Causality Behind the Shifts:

  • Benzylic Protons: The key differentiator is the chemical shift of the benzylic protons. In 4-chloro-3-fluorotoluene, the methyl protons are in a typical benzylic range (~2.4 ppm). The introduction of the electronegative bromine atom in this compound dramatically deshields the adjacent protons, causing a significant downfield shift to approximately 4.5 ppm.

  • Aromatic Protons: The electron-withdrawing nature of the substituents (Cl, F, COOH, CH₂Br) deshields the aromatic protons, causing them to resonate downfield from benzene (7.37 ppm)[1]. The carboxylic acid group in 4-chloro-3-fluorobenzoic acid has the most substantial deshielding effect on the aromatic ring protons.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid in 4-chloro-3-fluorobenzoic acid is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm[2][3][4].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of a molecule. The chemical shifts of the benzylic carbon and the aromatic carbons are particularly informative.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundAromatic CarbonsC=O-CH₃ / -CH₂Br
4-chloro-3-fluorotoluene 115 - 160-~20
This compound 120 - 160-~32
4-chloro-3-fluorobenzoic acid 120 - 165~165-

Causality Behind the Shifts:

  • Benzylic Carbon: Similar to the proton shifts, the benzylic carbon signal undergoes a noticeable downfield shift from approximately 20 ppm in the toluene precursor to around 32 ppm in the benzyl bromide product due to the inductive effect of the bromine atom[5].

  • Carbonyl Carbon: The presence of a carboxylic acid is unequivocally confirmed by a signal in the 165-185 ppm region for the carbonyl carbon[1].

  • Aromatic Carbons: The substitution pattern on the aromatic ring leads to a complex set of signals. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The electronegativity of the substituents influences the chemical shifts of the aromatic carbons[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups. This technique is excellent for identifying the presence or absence of key functional groups that differentiate our target compounds.

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹)

Functional Group4-chloro-3-fluorotolueneThis compound4-chloro-3-fluorobenzoic acid
O-H stretch (acid) --2500-3300 (broad)
C-H stretch (aromatic) ~3000-3100~3000-3100~3000-3100
C-H stretch (aliphatic) ~2850-3000~2850-3000-
C=O stretch (acid) --~1700
C=C stretch (aromatic) ~1400-1600~1400-1600~1400-1600
C-Br stretch -~500-600-
C-Cl stretch ~700-800~700-800~700-800
C-F stretch ~1000-1200~1000-1200~1000-1200

Key Differentiating Vibrations:

  • 4-chloro-3-fluorobenzoic acid: The most telling features are the very broad O-H stretch of the carboxylic acid from approximately 2500-3300 cm⁻¹ and the strong, sharp C=O stretch around 1700 cm⁻¹.

  • This compound: The key diagnostic peak is the C-Br stretching vibration, which appears in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • 4-chloro-3-fluorotoluene: This precursor is distinguished by the presence of aliphatic C-H stretches and the absence of the characteristic O-H, C=O, and C-Br bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, revealing its molecular weight and structural features.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
4-chloro-3-fluorotoluene 144/146109 [M-Cl]⁺, 91 [M-CH₃-Cl]⁺
This compound 222/224/226143 [M-Br]⁺, 108 [M-Br-Cl]⁺
4-chloro-3-fluorobenzoic acid 174/176157 [M-OH]⁺, 129 [M-COOH]⁺, 111 [M-COOH-F]⁺

Understanding the Fragmentation:

  • Isotopic Patterns: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens[6][7]. This compound will exhibit a complex M, M+2, M+4 pattern due to the presence of both chlorine and bromine.

  • Benzylic Cleavage: A common fragmentation pathway for all three compounds is the loss of substituents from the aromatic ring. For this compound, the most favorable fragmentation is the loss of a bromine radical to form a stable benzyl cation (m/z 143), which will likely be the base peak[8].

  • Carboxylic Acid Fragmentation: 4-chloro-3-fluorobenzoic acid will characteristically lose a hydroxyl radical (-OH, 17 Da) or a carboxyl group (-COOH, 45 Da)[8][9].

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Spectroscopy_Workflow Start Sample Preparation NMR NMR Analysis Start->NMR Dissolve in Deuterated Solvent FTIR FT-IR Analysis Start->FTIR Neat (liquid/solid) or KBr pellet MS GC-MS Analysis Start->MS Dissolve in Volatile Solvent Data Data Analysis & Comparison NMR->Data FTIR->Data MS->Data

Caption: General experimental workflow for spectroscopic analysis.

Synthesis of this compound

This protocol outlines the free-radical bromination of 4-chloro-3-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-3-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Analysis: Cap the NMR tube and insert it into the spectrometer for analysis.

FT-IR Sample Preparation (ATR Method)
  • Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Application: Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Collect the FT-IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

GC-MS Sample Preparation
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Vial Transfer: Transfer the solution to a GC vial.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

  • Analysis: The sample is vaporized, separated on the GC column, and then analyzed by the mass spectrometer.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound and its precursors. By understanding the fundamental principles behind the characteristic spectral features of each molecule, researchers can confidently monitor reaction progress, assess purity, and confirm the identity of their synthesized compounds. This guide serves as a foundational resource, empowering you to interpret the molecular narrative written in the language of spectra.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-3-fluorobenzyl Bromide: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis of novel compounds is a journey of precision and discovery. Yet, the lifecycle of a chemical does not end with its use in a reaction. The responsible disposal of reagents like 4-Chloro-3-fluorobenzyl bromide is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the integrity of your research environment and the well-being of your colleagues.

Understanding the Compound: A Prerequisite for Safe Handling

This compound (CAS No. 206362-80-3) is a versatile reagent in organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by its hazardous properties. It is classified as a substance that causes severe skin burns and eye damage.[2][3] Furthermore, it is a lachrymator, a substance that irritates the eyes and causes tearing.[4] Understanding these hazards is the foundation of safe handling and, consequently, safe disposal.

The presence of chlorine, fluorine, and bromine atoms in its structure firmly places this compound in the category of halogenated organic compounds.[5] This classification is paramount for waste segregation, as halogenated organic waste streams are subject to specific disposal protocols, primarily incineration at high temperatures, to prevent the formation of toxic byproducts.[5][6]

Core Principles of Disposal: A Risk-Based Approach

The proper disposal of this compound hinges on a few core principles:

  • Segregation: Never mix halogenated organic waste with non-halogenated waste. Doing so contaminates the entire volume, leading to more complex and costly disposal procedures.[7]

  • Containment: Use designated, properly labeled, and chemically compatible waste containers.

  • Decontamination: Ensure all containers and equipment that have come into contact with the chemical are thoroughly decontaminated before reuse or disposal.

  • Compliance: Adhere to all institutional, local, and national regulations governing hazardous waste disposal.

Quantitative Hazard and Exposure Data

For a quick reference, the following table summarizes key hazard information for this compound. Adherence to established occupational exposure limits (OELs) is critical. While specific OELs for this compound are not widely established, adherence to the general principles of minimizing exposure to hazardous chemicals, as outlined by OSHA, is mandatory.[8][9]

ParameterValue / ClassificationSource
GHS Hazard Statements H314: Causes severe skin burns and eye damage[2][3]
Signal Word Danger[2]
Chemical Class Halogenated Organic Compound[5]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant[2][3][10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound, from initial waste generation to final disposal.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) Management A Waste Generation (e.g., residual reagent, contaminated materials) B Is the waste in a solid or liquid form? A->B C Solid Waste (e.g., contaminated gloves, weigh paper) B->C Solid D Liquid Waste (e.g., residual reagent, reaction quench) B->D Liquid E Segregate into a designated, labeled 'Halogenated Organic Solid Waste' container C->E F Segregate into a designated, labeled 'Halogenated Organic Liquid Waste' container D->F G Is the container full? E->G F->G G->A No, continue collection H Seal container and arrange for pickup by Environmental Health & Safety (EHS) G->H Yes I Waste Pickup and Consolidation H->I J Transport to a licensed hazardous waste disposal facility I->J K Final Disposal (e.g., high-temperature incineration) J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-fluorobenzyl bromide
Reactant of Route 2
4-Chloro-3-fluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.